molecular formula C7H4ClNO3 B015764 4-Chloro-2-nitrobenzaldehyde CAS No. 5551-11-1

4-Chloro-2-nitrobenzaldehyde

Cat. No.: B015764
CAS No.: 5551-11-1
M. Wt: 185.56 g/mol
InChI Key: MZPNQUMLOFWSEK-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4ClNO3 and its molecular weight is 185.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-nitrobenzaldehyde
Source PubChem
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InChI

InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPNQUMLOFWSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204090
Record name 4-Chloro-2-nitrobenzaldehyde
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Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5551-11-1
Record name 4-Chloro-2-nitrobenzaldehyde
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Record name 4-Chloro-2-nitrobenzaldehyde
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Record name 4-Chloro-2-nitrobenzaldehyde
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Record name 4-chloro-2-nitrobenzaldehyde
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Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-nitrobenzaldehyde (CAS: 5551-11-1) for Advanced Chemical Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the utility of a chemical intermediate is defined by its reactivity, versatility, and reliability. This compound, identified by the CAS number 5551-11-1 , stands out as a pivotal building block.[1][2][3] Its unique trifunctional arrangement—an electrophilic aldehyde, an electron-withdrawing nitro group, and a displaceable chloro substituent on an aromatic scaffold—offers a rich platform for constructing complex molecular architectures.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of properties. It aims to provide researchers, chemists, and drug development professionals with a deep, actionable understanding of this compound. We will explore its core identity, delve into a robust synthetic protocol with mechanistic justifications, map its chemical reactivity, and discuss its application as a precursor to high-value molecules. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Section 1: Core Chemical Identity and Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. This compound is a yellow crystalline solid, a characteristic appearance for many nitroaromatic compounds.[3][4] Its key identifiers and properties are summarized below for rapid reference and comparison.

PropertyValueReference(s)
CAS Number 5551-11-1[1][2][5][6]
IUPAC Name This compound[2]
Molecular Formula C₇H₄ClNO₃[1][2][6]
Molecular Weight 185.56 g/mol [1][2][6]
Appearance Yellow Solid / Powder[3][4]
Melting Point 66-69 °C[4][5][7]
Boiling Point 305.2 ± 27.0 °C (Predicted)[4]
SMILES C1=CC(=C(C=C1Cl)--INVALID-LINK--[O-])C=O[2][6]
InChI Key MZPNQUMLOFWSEK-UHFFFAOYSA-N[2][6]

Section 2: Synthesis and Mechanistic Insights

The reliable and scalable synthesis of this compound is critical for its use in multi-step synthetic campaigns. A common and effective laboratory-scale preparation starts from the readily available 4-chloro-2-nitrotoluene.[4] This transformation leverages a Vilsmeier-Haack-type reaction followed by oxidative cleavage.

Experimental Protocol: Synthesis from 4-Chloro-2-nitrotoluene

This protocol describes the conversion of the benzylic methyl group into the target aldehyde.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-2-nitrotoluene (1 equivalent, e.g., 8.5 g, 0.05 mol) in dimethylformamide (DMF, ~1.2 mL per g of starting material).[4]

  • To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents, e.g., 18 g, 0.15 mol).[4]

    • Causality Note: DMF-DMA serves as a reagent to form a reactive enamine intermediate at the benzylic position. The excess is used to drive the reaction to completion.

  • Heat the reaction mixture to 135 °C and maintain this temperature with stirring for 48 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Oxidative Cleavage to the Aldehyde

  • After completion, cool the reaction system to room temperature.

  • In a separate beaker, prepare a solution of sodium periodate (NaIO₄) (3 equivalents, e.g., 32.1 g, 0.15 mol) in a mixture of water (100 mL) and DMF (50 mL).[4]

  • Cool the reaction flask in an ice-water bath. Slowly add the sodium periodate solution dropwise, ensuring the internal temperature remains below 20 °C.

    • Causality Note: This step is a controlled oxidative cleavage of the enamine double bond to form the aldehyde. The addition is performed at a reduced temperature to manage the exothermicity of the oxidation and prevent over-oxidation or side reactions.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours to ensure the reaction proceeds to completion.[4]

Step 3: Work-up and Purification

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Chloro-2-nitrotoluene Intermediate Enamine Intermediate Start->Intermediate DMF-DMA, DMF 135 °C, 48h Product This compound Intermediate->Product 1. NaIO₄, H₂O/DMF <20 °C 2. Work-up & Purification

Caption: Workflow for the synthesis of this compound.

Section 3: Reactivity and Synthetic Utility

The synthetic potential of this compound stems from the distinct reactivity of its three functional groups. The interplay between these groups, governed by their electronic properties, allows for selective transformations.

  • The Aldehyde Group: As a primary reaction site, the aldehyde is susceptible to nucleophilic attack. It readily undergoes condensation reactions to form Schiff bases (imines) with primary amines, Wittig reactions to form alkenes, and can be oxidized to the corresponding carboxylic acid (4-chloro-2-nitrobenzoic acid) or reduced to a benzyl alcohol.[8][9]

  • The Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAᵣ). Furthermore, the nitro group itself can be selectively reduced to an amine (-NH₂), which is a cornerstone transformation for introducing a versatile nucleophilic center, often used in the synthesis of heterocyclic compounds like quinolines or benzodiazepines.

  • The Chloro Group: Positioned para to the aldehyde and meta to the powerful nitro group, the chlorine atom can participate in SNAᵣ reactions, although it is less activated than a chlorine atom positioned ortho or para to the nitro group. Under forcing conditions with strong nucleophiles, it can be displaced.

Reactivity Map

ReactivityMap Core This compound Oxidation 4-Chloro-2-nitrobenzoic Acid Core->Oxidation Oxidation [KMnO₄, H₂CrO₄] Reduction_Aldehyde (4-Chloro-2-nitrophenyl)methanol Core->Reduction_Aldehyde Reduction [NaBH₄] Condensation Schiff Bases / Imines Core->Condensation Condensation [R-NH₂] Reduction_Nitro 2-Amino-4-chlorobenzaldehyde Core->Reduction_Nitro Reduction [Fe/HCl, SnCl₂] SNAr Nucleophilic Aromatic Substitution Product Core->SNAr SNAᵣ [Nu⁻, heat]

Caption: Key reaction pathways for this compound.

Section 4: Applications in Research and Drug Development

While not an active pharmaceutical ingredient (API) itself, this compound is a classic example of a "scaffold" molecule used to build more complex, biologically active compounds. Its utility is analogous to other critical intermediates like 4-Chloro-2-Nitrobenzoic Acid, which serve as foundational pieces in drug synthesis.[10]

  • Heterocyclic Synthesis: The sequential modification of the aldehyde and nitro groups is a powerful strategy. For instance, reduction of the nitro group to an amine, followed by an intramolecular condensation with the aldehyde (or a derivative), can lead to the formation of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

  • Precursor to APIs: The compound provides a structural framework that can be elaborated through reactions at its three functional sites. This allows chemists to systematically build complexity and introduce pharmacophores required for therapeutic activity.[10][11]

Section 5: Analytical Characterization

Confirming the purity and identity of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Protocol: HPLC Analysis for Purity Assessment

This protocol provides a robust starting point for method development.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-7 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, where nitroaromatic compounds typically exhibit strong absorbance.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL) and dilute to a working concentration of ~10-20 µg/mL with the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.

  • Causality Note: A C18 column is chosen for its versatility in retaining moderately polar organic molecules. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. UV detection at 254 nm is a reliable choice for aromatic systems.[12]

Section 6: Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount.

  • GHS Hazard Classification: The compound is classified as an irritant.[2]

    • H315: Causes skin irritation.[2][7]

    • H319: Causes serious eye irritation.[2][7]

    • H335: May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[4] It is recommended to store under an inert atmosphere as it may be air sensitive.[7]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

    • Inhalation: Move the person to fresh air.[14]

By understanding its properties, synthesis, reactivity, and safe handling, researchers can effectively harness this compound as a powerful tool in the pursuit of novel chemical entities.

References

An In-depth Technical Guide to 4-Chloro-2-nitrobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-nitrobenzaldehyde is a highly versatile bifunctional aromatic compound that serves as a crucial intermediate and building block in organic synthesis.[1] Its significance lies in the specific arrangement of an aldehyde, a nitro group, and a chloro substituent on the benzene ring. This unique combination of electron-withdrawing groups dictates its chemical behavior, allowing for a wide array of selective chemical transformations.[1] This guide provides a comprehensive overview of the physical and chemical properties, established synthetic routes, reactivity, and applications of this compound, offering valuable insights for professionals in research and drug development. The compound is a key starting material for synthesizing more complex molecules due to the reactivity of its functional groups.[1]

Core Physicochemical Properties

This compound typically appears as a yellow solid or powder.[2][3] A thorough understanding of its physical and chemical characteristics is fundamental to its application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 5551-11-1[4][5][6]
Molecular Formula C₇H₄ClNO₃[4][5][6]
Molecular Weight 185.56 g/mol [4][5][6]
Melting Point 67-69 °C[4][7]
Boiling Point 305.2 ± 27.0 °C (Predicted)[3]
Appearance Yellow Solid/Powder[2][3]
Solubility Soluble in Chloroform[3]
Flash Point 138.4 °C[4]
Density 1.485 ± 0.06 g/cm³ (Predicted)[3]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (GC-MS): The NIST library indicates a top peak at m/z 155.[6]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.[6]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the interplay of its three functional groups, making it a valuable precursor in multi-step syntheses.

Aldehyde Group Reactivity

The aldehyde group is a primary site for a variety of chemical transformations:

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol, (4-chloro-2-nitrophenyl)methanol, using reducing agents like sodium borohydride in a protic solvent.[1]

  • Oxidation: It can be oxidized to form the corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid, another important synthetic intermediate.[1]

  • Condensation Reactions: The aldehyde group readily reacts with active methylene compounds or amines. For example, it can undergo the Henry reaction with nitroalkanes to form more complex structures.[1]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atom by a wide range of nucleophiles, enabling the introduction of diverse functional groups.[1]

G cluster_aldehyde Aldehyde Group Reactions cluster_snar Nucleophilic Aromatic Substitution (SNAr) start_aldehyde This compound reduction Reduction (e.g., NaBH4) oxidation Oxidation condensation Condensation (e.g., Henry Reaction) alcohol (4-chloro-2-nitrophenyl)methanol acid 4-chloro-2-nitrobenzoic acid complex_structure Complex Adducts start_snar This compound nucleophile Nucleophile (Nu-) substituted_product Substituted Product

Synthesis Methodology

The primary route for synthesizing this compound involves the oxidation of 4-chloro-2-nitrotoluene.[3] Direct nitration of 4-chlorobenzaldehyde is generally not preferred due to difficulties in controlling the regioselectivity.[1]

Experimental Protocol: Synthesis from 4-Chloro-2-nitrotoluene

This protocol describes a general procedure for the synthesis of this compound.[3]

  • Dissolution: Dissolve 4-chloro-1-methyl-2-nitrobenzene (8.5 g, 0.05 mol) in dimethylformamide (10 mL).

  • Addition of Acetal: Add N,N-dimethylformamide dimethyl acetal (18 g, 0.15 mol) to the solution with stirring.

  • Heating: Heat the reaction mixture to 135 °C and maintain this temperature for 48 hours.

  • Cooling: After the reaction is complete, cool the system to room temperature.

  • Oxidizing Agent Preparation: Prepare a mixed solution of sodium periodate (32.1 g, 0.15 mol) in water (100 mL) and DMF (50 mL).

  • Oxidation: Slowly add the sodium periodate solution dropwise to the reaction mixture, maintaining the temperature below 20 °C.

  • Reaction Completion: Continue stirring for 3 hours at room temperature to ensure the reaction goes to completion.

  • Work-up and Purification: The product can then be isolated and purified using standard laboratory techniques such as extraction and crystallization.

G start 4-Chloro-2-nitrotoluene + DMF add_acetal Add DMF-DMA Stir start->add_acetal heat Heat to 135°C 48 hours add_acetal->heat cool Cool to RT heat->cool add_oxidant Add NaIO4 in H2O/DMF Dropwise, <20°C cool->add_oxidant stir Stir at RT 3 hours add_oxidant->stir end Product Isolation (Extraction/Crystallization) stir->end

Safety and Handling

This compound is classified as an irritant.[6] It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Personal Protective Equipment (PPE): Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] Keep in a dark place.[3]

Applications in Research and Development

As a versatile chemical intermediate, this compound is valuable in various fields, particularly in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The presence of multiple reactive sites allows for the construction of complex molecular architectures, making it a key component in the discovery and development of new chemical entities.[1][8][9]

Conclusion

This compound is a pivotal building block in organic chemistry, offering a unique combination of reactivity that is highly sought after in the synthesis of complex organic molecules. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it an indispensable tool for researchers and professionals in the chemical and pharmaceutical industries. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.

References

4-Chloro-2-nitrobenzaldehyde: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Structure, Reactivity, and Synthetic Utility of a Key Aromatic Intermediate

Introduction

4-Chloro-2-nitrobenzaldehyde is a solid, yellow crystalline organic compound that serves as a vital building block in a multitude of synthetic organic chemistry applications.[1] Its trifunctional nature, featuring an aldehyde, a nitro group, and a chloro substituent on a benzene ring, imparts a unique and versatile reactivity profile. This guide provides a detailed examination of the molecular structure, functional group interplay, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a quantitative foundation for its use in experimental design.

PropertyValueSource(s)
Chemical Formula C₇H₄ClNO₃[2][3]
Molecular Weight 185.56 g/mol [4]
CAS Number 5551-11-1[3]
Appearance Yellow powder/solid[1]
Melting Point 67-68 °C[4][5]
Boiling Point 305.2 ± 27.0 °C (Predicted)[1][5]
Flash Point 138.4 °C[4]
Solubility Soluble in Chloroform[1]
SMILES C1=CC(=C(C=C1Cl)--INVALID-LINK--[O-])C=O[2]
InChI 1S/C7H4ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H

The spatial arrangement of the functional groups on the aromatic ring is critical to the molecule's reactivity. The aldehyde group is positioned at carbon 1, the nitro group at carbon 2, and the chlorine atom at carbon 4.

Caption: Molecular structure of this compound.

The Interplay of Functional Groups: A Deeper Dive

The chemical behavior of this compound is a direct consequence of the electronic effects exerted by its three functional groups.

  • The Aldehyde Group (-CHO): As a primary reactive site, the aldehyde group is susceptible to nucleophilic attack. The carbonyl carbon carries a partial positive charge, making it an electrophilic center. It readily undergoes reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and active methylene compounds.[6]

  • The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. Its presence deactivates the aromatic ring towards electrophilic substitution. Conversely, it significantly activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The nitro group itself can be reduced to an amino group (-NH₂) under various conditions, opening up further synthetic pathways.[7]

  • The Chloro Group (-Cl): The chlorine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution. However, in the context of this molecule, its most significant role is as a leaving group in nucleophilic aromatic substitution reactions.[7] The strong electron-withdrawing effect of the adjacent nitro group makes the carbon to which the chlorine is attached highly electrophilic and susceptible to displacement by nucleophiles.

The synergy of these functional groups makes this compound a versatile intermediate. For instance, the aldehyde can be protected while a nucleophilic substitution is performed on the chloro-substituted carbon, followed by deprotection and further modification of the aldehyde.

Synthetic Utility and Key Reactions

This compound is a valuable precursor in the synthesis of a wide range of more complex molecules.[1][8] Its reactivity allows for a variety of chemical transformations.

References

solubility of 4-Chloro-2-nitrobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-nitrobenzaldehyde in Organic Solvents

Executive Summary

This compound is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Its reactivity is dictated by the aldehyde, chloro, and nitro functional groups, which also govern its physicochemical properties, most notably its solubility. A comprehensive understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies like recrystallization, and ensuring efficient process scale-up. This guide provides a detailed examination of the theoretical and practical aspects of the solubility of this compound, offering both predictive insights based on its molecular structure and robust, validated protocols for its empirical determination.

Introduction to this compound

This compound, with the chemical formula C₇H₄ClNO₃ and a molecular weight of 185.56 g/mol , is a crystalline solid, typically appearing as a yellow powder.[3][4] Its structure features a benzene ring substituted with an aldehyde group (-CHO), a nitro group (-NO₂) ortho to the aldehyde, and a chlorine atom (-Cl) in the para position.

Key Physicochemical Properties:

  • CAS Number: 5551-11-1

  • Molecular Formula: C₇H₄ClNO₃[3]

  • Molecular Weight: 185.56 g/mol

  • Appearance: Yellow solid/powder[4]

  • Melting Point: Approximately 68°C[4]

The strategic placement of these functional groups makes it a versatile precursor for synthesizing a range of more complex molecules, including pharmaceuticals and dyes. The efficiency of these synthetic routes is critically dependent on the choice of solvent, which must effectively dissolve the starting materials while being compatible with the reaction chemistry.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and solvent molecules.[5][6] The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules must be overcome for dissolution to occur.

The molecular structure of this compound imparts a moderate to high degree of polarity.

  • The nitro group (-NO₂) and the aldehyde group (-CHO) are strongly electron-withdrawing and contain polar multiple bonds, contributing significantly to the molecule's dipole moment.

  • The chlorine atom (-Cl) is electronegative, further enhancing polarity.

  • The benzene ring is inherently non-polar.

This combination suggests that this compound will exhibit favorable solubility in polar aprotic and some polar protic solvents that can engage in dipole-dipole interactions. Its solubility in non-polar solvents is expected to be limited.

Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-polarSparingly Soluble / InsolubleDominated by London dispersion forces, which are insufficient to overcome the strong solute-solute interactions of the polar crystalline solid.
Toluene Non-polar (Aromatic)Slightly SolubleThe aromatic ring of toluene can interact favorably with the benzene ring of the solute (π-π stacking), offering slightly better solvation than aliphatic hydrocarbons.
Diethyl Ether Slightly PolarModerately SolubleOffers some polar interactions but lacks the strong dipole moment needed for extensive dissolution.
Chloroform Polar AproticSoluble [4]A good solvent for moderately polar compounds. Its polarity is sufficient to dissolve this compound effectively.
Ethyl Acetate Polar AproticSolubleThe ester functional group provides a strong dipole for effective solvation of the polar solute.
Acetone Polar AproticSolubleThe ketone group is highly polar, making acetone an excellent solvent for many polar organic compounds.[6]
Ethanol / Methanol Polar ProticModerately to Highly SolubleThese alcohols can engage in dipole-dipole interactions. While the solute cannot act as a hydrogen bond donor, the oxygen atoms of the nitro and aldehyde groups can act as weak acceptors. Solubility is expected to increase with heating.[6]
Dimethyl Sulfoxide (DMSO) Highly Polar AproticHighly SolubleDMSO is a powerful, highly polar solvent capable of dissolving a wide range of polar organic compounds.
Water Highly Polar ProticSparingly Soluble / InsolubleDespite its polarity, the molecule's large organic backbone and lack of strong hydrogen-bonding donor groups limit its solubility in water.[6]

Experimental Determination of Solubility

To move from prediction to quantitative fact, empirical determination is essential. Below are validated protocols for assessing the solubility of this compound.

Protocol: Qualitative Solubility Assessment

This rapid screening method provides a foundational understanding of suitable solvent classes.[7][8]

Methodology:

  • Preparation: Add approximately 25 mg of this compound to a small, dry test tube.

  • Solvent Addition: Add the chosen solvent (e.g., hexane, acetone, ethanol) dropwise, starting with 0.25 mL.

  • Agitation: Vigorously shake or vortex the test tube for 30-60 seconds after each solvent addition.

  • Observation: Observe if the solid dissolves completely.

  • Incremental Addition: If the solid does not dissolve, continue adding the solvent in 0.25 mL increments up to a total volume of 3 mL.

  • Classification:

    • Soluble: Dissolves completely in < 1 mL of solvent.

    • Moderately Soluble: Dissolves in 1-3 mL of solvent.

    • Sparingly Soluble / Insoluble: Fails to dissolve completely in 3 mL of solvent.

Protocol: Quantitative Determination via UV-Vis Spectrophotometry

This method is highly effective for compounds with a chromophore, such as this compound, which absorbs UV radiation. It relies on the Beer-Lambert law to determine the concentration of a saturated solution.[9][10]

The "shake-flask" method is a classic technique to ensure the solution reaches thermodynamic equilibrium.[5][11]

  • Dispense Solute: Add an excess amount of this compound (e.g., 100 mg) to a sealed vial containing a known volume of the selected solvent (e.g., 10 mL). The presence of undissolved solid is crucial.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

  • Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a 0.2 µm PTFE or suitable solvent-resistant filter to remove all undissolved particulates. This step is critical to avoid artificially high readings.

  • Determine λmax: Prepare a dilute stock solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: From a concentrated stock solution of known concentration, perform a series of dilutions to create at least five calibration standards spanning the expected concentration range.

  • Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration and perform a linear regression. The resulting line should have a correlation coefficient (R²) > 0.99 for a valid calibration.

  • Measure Sample: Dilute the filtered supernatant from Part A with a known dilution factor so that its absorbance falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Calculate Solubility: Use the equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility in units such as mg/mL or mol/L.

G cluster_prep Part A: Saturated Solution Prep cluster_analysis Part B: UV-Vis Analysis A1 Add excess solute to solvent A2 Equilibrate via shaking (24-48h at constant T) A1->A2 A3 Settle and separate undissolved solid A2->A3 A4 Filter supernatant (0.2 µm filter) A3->A4 B4 Dilute filtered sample and measure absorbance A4->B4 Saturated Solution B1 Prepare calibration standards B2 Measure absorbance of standards at λmax B1->B2 B3 Generate linear calibration curve B2->B3 B5 Calculate concentration using calibration curve B3->B5 B4->B5 C1 C1 B5->C1 Final Solubility (mg/mL or mol/L)

Caption: Workflow for Quantitative Solubility Determination via UV-Vis Spectroscopy.

Application: Solvent Selection for Recrystallization

Recrystallization is a powerful purification technique that exploits the differences in a compound's solubility in a given solvent at high and low temperatures.[12] An ideal recrystallization solvent for this compound should meet the following criteria:

  • High Solubility at Elevated Temperature: The compound should be readily soluble in the boiling solvent.

  • Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery of the purified crystals.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Based on the predicted solubility profile, solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water or toluene/hexane could be excellent candidates for the recrystallization of this compound.[13] Experimental screening is necessary to identify the optimal system.

Caption: General Experimental Workflow for Recrystallization.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is a hazardous substance.[14][15]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[14]

  • Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[14]

  • First Aid: In case of contact, rinse skin or eyes thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[14]

Always consult the most current SDS before handling this chemical.[16]

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective use in research and development. While its polarity suggests high solubility in polar aprotic solvents like acetone and ethyl acetate, and moderate solubility in alcohols, empirical validation is crucial for process optimization. The protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the solubility profile, enabling informed solvent selection for chemical synthesis, purification, and formulation development.

References

A Comprehensive Technical Guide to the Stability and Storage of 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Reactive Intermediate

4-Chloro-2-nitrobenzaldehyde is a pivotal intermediate in the landscape of organic synthesis, particularly valued in the development of novel pharmaceutical compounds and other fine chemicals.[1][2] Its molecular architecture, featuring an aldehyde, a nitro group, and a chloro substituent on an aromatic ring, provides a versatile platform for a multitude of chemical transformations.

However, the very reactivity that makes this compound valuable also renders it susceptible to degradation. For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount; impure or degraded this compound can compromise reaction yields, introduce unwanted byproducts, and ultimately invalidate experimental results. This guide provides a detailed, field-proven framework for understanding and managing the stability of this compound, ensuring its optimal performance in critical applications. We will explore the chemical causality behind its degradation pathways and establish rigorous, self-validating protocols for its storage and handling.

Section 1: Physicochemical Profile and Inherent Instabilities

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and devising appropriate storage strategies.

PropertyValueSource(s)
Molecular Formula C₇H₄ClNO₃[3][4]
Molecular Weight 185.56 g/mol [4][5]
CAS Number 5551-11-1[3]
Appearance Powder[4]
Melting Point 67 °C[1]
Storage Class 11 (Combustible Solids)[4]

The molecule's stability is dictated by its three key functional components: the aldehyde group, the nitroaromatic system, and the chlorine atom.

1.1 The Aldehyde Moiety: The Primary Locus of Degradation The aldehyde group (-CHO) is the most significant contributor to the compound's instability. It is highly susceptible to oxidation, a common degradation pathway for nearly all aldehydes.[6][7] Contact with atmospheric oxygen, especially when catalyzed by light or heat, can readily convert the aldehyde to its corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid. This transformation is not only a loss of the desired starting material but also introduces an acidic impurity that can interfere with subsequent chemical reactions.

1.2 The Nitroaromatic System: A Duality of Reactivity The electron-withdrawing nature of the nitro group (-NO₂) lends significant stability to the aromatic ring, making it resistant to oxidative degradation.[8][9] However, this same property makes the nitro group itself susceptible to reduction. While less common under typical storage conditions, exposure to reducing agents or certain microbial contaminants could potentially reduce the nitro group to a nitroso, hydroxylamino, or even an amino group, fundamentally altering the compound's reactivity.[10] Furthermore, nitroaromatic compounds can be sensitive to light, which can promote undesirable side reactions.[7]

1.3 Key Degradation Pathways The primary degradation concerns during storage are oxidation of the aldehyde and, to a lesser extent, potential reduction of the nitro group.

main_compound This compound invis1 main_compound->invis1 invis2 main_compound->invis2 oxidized_product 4-Chloro-2-nitrobenzoic Acid (Primary Degradant) reduced_product Potential Reduced Byproducts (e.g., 2-amino-4-chlorobenzaldehyde) invis1->oxidized_product Oxidation (Air, Light, Heat) invis2->reduced_product Reduction (Contaminants)

Figure 1: Primary degradation pathways for this compound.

Section 2: Rigorous Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are designed to mitigate the risks identified in Section 1.

2.1 Core Storage Conditions Adherence to optimal storage conditions is the most effective strategy for ensuring long-term stability.

ParameterRecommendationRationale and Causality
Temperature 10°C to 25°C [1]Prevents acceleration of oxidative degradation pathways common at higher temperatures.[7][11] While some aliphatic aldehydes can polymerize faster at very low temperatures,[6] storage within this controlled room temperature range is the safest approach for this solid aromatic aldehyde.
Atmosphere Tightly sealed container, under inert gas (Nitrogen/Argon) if possible. [12][13]Minimizes exposure to atmospheric oxygen, the primary agent of aldehyde oxidation.[6] It also prevents contact with ambient moisture, which can facilitate degradation.[11]
Light Store in a dark location or in an opaque/amber container. [14]Protects the nitroaromatic system from potential photodegradation, a known instability factor for this class of compounds.
Incompatibilities Segregate from strong oxidizing agents and strong bases. [12]Strong oxidizers will directly and rapidly convert the aldehyde to the carboxylic acid. Strong bases can catalyze unwanted condensation reactions or decomposition.

2.2 Step-by-Step Handling Protocol for Maintaining Purity Every time a container is opened, the material is exposed to potential degradation. Following a strict handling protocol is a self-validating system to maintain purity.

  • Preparation: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory or glovebox. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Whenever feasible, perform all manipulations (weighing, transferring) inside a glovebox under an inert atmosphere (e.g., nitrogen).

  • Minimize Exposure: If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Have all necessary spatulas, weigh boats, and receiving vessels ready beforehand.

  • Dispensing: Use clean, dry spatulas for transfer. Do not return any unused material to the original container to prevent cross-contamination.

  • Resealing: Immediately after dispensing, purge the container headspace with a gentle stream of dry nitrogen or argon before tightly resealing the cap. Reinforce the seal with paraffin film for long-term storage.

  • Documentation: Log the date of opening on the container. For best practice, material from a previously opened container should be prioritized for use in non-critical applications.

Section 3: A Practical Guide to Stability Monitoring

Regularly verifying the purity of this compound, especially for long-stored batches or before use in sensitive, large-scale reactions, is a critical component of quality control.

start Pristine Sample (Time = 0) store Store Under Recommended Conditions start->store sample Sample at Time Intervals (t) store->sample analysis Analytical Testing sample->analysis tlc TLC analysis->tlc hplc HPLC analysis->hplc mp Melting Point analysis->mp assess Assess Purity & Identify Degradants tlc->assess hplc->assess mp->assess decision Purity Acceptable? assess->decision pass Proceed with Use decision->pass Yes fail Quarantine/Re-purify/ Discard decision->fail No

Figure 2: Experimental workflow for monitoring chemical stability.

3.1 Protocol: Rapid Purity Assessment by Thin-Layer Chromatography (TLC) TLC provides a fast, inexpensive method to visually check for the presence of the primary, more polar impurity, 4-chloro-2-nitrobenzoic acid.

  • Sample Preparation: Prepare a dilute solution of the this compound test sample (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

  • Stationary Phase: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase: A non-polar eluent system is recommended. A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. The exact ratio may require optimization.

  • Spotting: Carefully spot a small amount of the prepared solution onto the TLC plate baseline.

  • Development: Place the plate in a TLC chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Interpretation:

    • Pure Sample: A single, well-defined spot should be visible.

    • Degraded Sample: The appearance of a second spot with a lower Rf value (closer to the baseline) is indicative of the more polar 4-chloro-2-nitrobenzoic acid impurity. The relative intensity of this impurity spot provides a qualitative measure of the extent of degradation.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, capable of detecting impurities at much lower levels. A reversed-phase C18 column with a mobile phase of acetonitrile/water and UV detection would be a typical starting point. A broadened and depressed melting point range is also a strong indicator of impurity.

Conclusion

The utility of this compound in research and development is directly proportional to its chemical purity. Its stability is primarily challenged by the susceptibility of the aldehyde functional group to oxidation. This degradation pathway is effectively mitigated by strict adherence to a storage protocol centered on a cool (10-25°C), dry, and dark environment, preferably under an inert atmosphere. By implementing the rigorous handling procedures and routine stability monitoring outlined in this guide, scientists can ensure the integrity of this critical reagent, leading to more reliable, reproducible, and successful experimental outcomes.

References

An In-depth Technical Guide to the Health and Safety Profile of 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the health and safety considerations paramount for the handling and application of 4-Chloro-2-nitrobenzaldehyde (CAS No. 5551-11-1). As a versatile bifunctional aromatic compound, its utility as a building block in the synthesis of pharmaceuticals and other complex molecules is significant.[1] This significance, however, is matched by the need for a rigorous and scientifically grounded approach to its safe management in a laboratory setting. This document moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a self-validating system of risk mitigation for professionals in research and development.

Core Hazard Profile: Understanding the Reactivity and Toxicity

This compound is a solid, typically appearing as a yellow powder.[2] Its chemical structure, featuring an aldehyde group, a nitro group, and a chlorine atom on a benzene ring, dictates its reactivity and toxicological profile.[1] The electron-withdrawing nature of the nitro and chloro groups activates the molecule, making it a valuable synthetic intermediate but also introducing specific hazards.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational safety information for this compound. It is consistently classified as an irritant.[3]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][5]

These classifications necessitate stringent adherence to personal protective equipment (PPE) and engineering controls to prevent exposure.

Quantitative Safety Data and Physical Properties

A precise understanding of the compound's physical and chemical properties is critical for designing safe experimental and storage protocols. The data below has been consolidated from multiple authoritative sources to provide a reliable reference.

PropertyValueSource(s)
CAS Number 5551-11-1[3][4][6]
Molecular Formula C₇H₄ClNO₃[3][6]
Molecular Weight 185.56 g/mol [3][6]
Appearance Yellow Solid / Powder[2]
Melting Point 67-68 °C[6][7]
Flash Point 138.4 °C[6]
GHS Signal Word Warning[3][4][5]
Hazard Statements H315, H319, H335[3][5][6]

Risk Assessment and Control Workflow

The following workflow provides a systematic approach to managing the risks associated with this compound, from initial planning to disposal. This logical process ensures that all safety aspects are considered before and during laboratory operations.

risk_assessment_workflow planning Experiment Planning & Hazard Identification sds_review Review Safety Data Sheet (SDS) - GHS Hazards (H315, H319, H335) - Physical Properties planning->sds_review is based on controls Implement Control Measures sds_review->controls informs engineering Engineering Controls: Chemical Fume Hood controls->engineering ppe Personal Protective Equipment (PPE): Gloves, Goggles, Lab Coat, Dust Mask controls->ppe handling Safe Handling & Storage Protocol engineering->handling ppe->handling storage Store at 10-25°C Tightly Closed Container Well-Ventilated Area handling->storage procedure Execute Experiment - Avoid dust generation - Avoid contact & inhalation handling->procedure emergency Emergency Preparedness procedure->emergency potential for disposal Waste Disposal - Approved Waste Disposal Plant procedure->disposal generates first_aid First Aid Measures: Skin, Eye, Inhalation protocols emergency->first_aid spill Spill & Release Control: Contain, Collect, Dispose emergency->spill

Caption: Risk management workflow for this compound.

Standard Operating Procedures (SOPs)

Adherence to detailed protocols is non-negotiable. The following sections provide step-by-step methodologies for key safety-related workflows.

Personal Protective Equipment (PPE) Protocol

The rationale for the prescribed PPE is to create a complete barrier against the primary routes of exposure: dermal contact, eye contact, and inhalation of dust particles.

  • Eye and Face Protection: Wear chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards at all times.[8] A face shield is recommended when there is a significant risk of dust generation or splashing.[9]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[9] Gloves must be inspected for integrity before each use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. Dispose of contaminated gloves after use.[8]

  • Skin and Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[9]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is mandatory to mitigate the risk of respiratory tract irritation.[9]

Safe Handling and Storage Protocol

Engineering controls and proper storage are the first lines of defense in minimizing exposure.

  • Ventilation: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]

  • Minimizing Dust: Avoid actions that generate dust. If transferring the solid, do so carefully and at a low height to minimize airborne particles.

  • Avoiding Contact: Prevent all personal contact with the substance, including inhalation and contact with skin and eyes.[10]

  • Storage Conditions: Store the compound in a tightly closed container in a dry, well-ventilated place.[11] The recommended storage temperature is between 10°C and 25°C.[6]

Emergency First-Aid Protocol

Immediate and appropriate first-aid is crucial to minimizing harm in the event of an exposure.

  • If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[4][11] If the individual feels unwell or is not breathing, seek immediate medical attention.[11]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[11] If skin irritation occurs, seek medical advice.[4] Contaminated clothing should be removed and washed before reuse.[4]

  • If in Eyes: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][11] Remove contact lenses if present and easy to do so, and continue rinsing.[4] Seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and seek immediate medical attention.[4]

Accidental Release and Disposal Protocol

A structured response to spills and a compliant disposal plan are essential for laboratory and environmental safety.

  • Spill Containment: Evacuate unnecessary personnel from the area. Avoid generating dust.[8]

  • Cleanup: Use dry cleanup procedures.[10] Carefully sweep up or shovel the spilled material into a suitable, closed container for disposal.[8][11] Do not let the product enter drains.[4]

  • Ventilation: Ensure the area is well-ventilated after cleanup.

  • Waste Disposal: Dispose of the chemical and any contaminated materials at an approved waste disposal plant, in accordance with all local, state, and federal regulations.[11]

Conclusion

This compound is a compound of significant value in synthetic chemistry. Its effective use is predicated on a comprehensive and proactive safety culture. By understanding the underlying chemical principles that dictate its hazards and by rigorously applying the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can mitigate risks and ensure a safe laboratory environment. The provided workflows and protocols are designed to be a self-validating system, empowering scientists to handle this chemical with the confidence that comes from deep, technical understanding.

References

The Synthetic Versatility of 4-Chloro-2-nitrobenzaldehyde: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Chloro-2-nitrobenzaldehyde, a seemingly simple aromatic aldehyde, has emerged as a powerhouse building block for researchers, scientists, and professionals in drug development. Its value lies in the orthogonal reactivity of its three distinct functional groups: a reactive aldehyde, a reducible nitro group, and a halogenated ring system primed for cross-coupling and nucleophilic substitution. This unique combination allows for a diverse array of chemical transformations, providing access to a wide spectrum of heterocyclic scaffolds and functionalized molecules that are central to medicinal chemistry and materials science. This in-depth guide explores the core reactivity of this compound, providing both the theoretical underpinnings and field-proven protocols to unlock its full synthetic potential.

Core Physicochemical and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

PropertyValueReference(s)
CAS Number 5551-11-1[1][2]
Molecular Formula C₇H₄ClNO₃[1][2]
Molecular Weight 185.56 g/mol [1][2]
Appearance Yellow solid/powder[3]
Melting Point 67-69 °C[4]
Solubility Soluble in methanol and chloroform[4][5]
GHS Hazard Warning: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound.

Section 1: The Gateway to Anilines - Selective Nitro Group Reduction

One of the most synthetically valuable transformations of this compound is the selective reduction of the nitro group to an amine. This reaction yields 4-chloro-2-aminobenzaldehyde, a key precursor for a multitude of heterocyclic systems, most notably quinolines via the Friedländer synthesis. The primary challenge lies in achieving this reduction without affecting the sensitive aldehyde functionality.[7]

Causality in Method Selection:

The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired yield, and laboratory safety constraints.

  • Catalytic Hydrogenation (e.g., Pd/C): This method is often favored for its clean reaction profile and high yields (>90%). However, care must be taken as palladium on carbon (Pd/C) can also reduce the aldehyde and potentially cause dehalogenation, especially under harsh conditions. Raney nickel is an alternative that may be less prone to dehalogenation.[7][8]

  • Metal/Acid Systems (e.g., SnCl₂, Fe/HCl): Stannous chloride (SnCl₂) in an acidic medium is a classic and effective method for nitro group reduction in the presence of an aldehyde, with typical yields ranging from 70-85%.[7] Iron powder in acidic media (e.g., acetic acid or with a catalytic amount of HCl) is a milder and often more environmentally friendly alternative.[9][10][11]

Workflow for Selective Nitro Reduction

G cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Work-up & Isolation cluster_product Product Start This compound Reduction Select Reducing Agent (e.g., SnCl₂/HCl or Fe/AcOH) Start->Reduction Dissolve in Solvent (e.g., Ethanol) Workup Reaction Quench Basification Extraction Reduction->Workup Monitor by TLC Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 4-Chloro-2-aminobenzaldehyde Purification->Product

Caption: General workflow for the selective reduction of this compound.

Experimental Protocol: Stannous Chloride Reduction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) in ethanol (approximately 10-15 mL per gram of starting material).[7]

  • Reagent Addition: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) portion-wise. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the mixture at room temperature or gently heat to 30-40 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[7]

  • Work-up: After completion, remove the ethanol via rotary evaporation. Cool the resulting residue in an ice bath.

  • Basification: Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with vigorous stirring until the pH of the solution is greater than 8. This step is crucial as it precipitates the tin salts as tin hydroxide.[7]

  • Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-aminobenzaldehyde.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Section 2: Building Heterocyclic Cores - The Friedländer Annulation

The in situ generated or isolated 4-chloro-2-aminobenzaldehyde is a prime substrate for the Friedländer synthesis, a powerful acid- or base-catalyzed condensation reaction with a compound containing an α-methylene ketone to construct the quinoline scaffold.[12][13]

Mechanism of the Friedländer Synthesis

The reaction proceeds via an initial aldol-type condensation between the enolate of the ketone and the aminobenzaldehyde, followed by cyclization and dehydration to form the aromatic quinoline ring. Two primary mechanistic pathways are proposed, differing in the initial step (aldol condensation vs. Schiff base formation), but both converge to the final quinoline product.[12][14]

G A 4-Chloro-2-aminobenzaldehyde C Aldol Adduct Intermediate A->C Base or Acid Catalyst B α-Methylene Ketone (e.g., Ethyl acetoacetate) B->C D α,β-Unsaturated Intermediate C->D Dehydration E Cyclized Intermediate (Imine) D->E Intramolecular Cyclization F Substituted Quinolone E->F Aromatization (Dehydration)

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

Experimental Protocol: Domino Reduction-Friedländer Synthesis

A highly efficient approach is the "domino" or "one-pot" reaction, where the nitro reduction and subsequent Friedländer cyclization occur in the same reaction vessel, bypassing the need to isolate the often unstable aminobenzaldehyde intermediate.[15][16]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 equivalent) and an active methylene compound (e.g., ethyl acetoacetate, 2.0-3.0 equivalents) in glacial acetic acid.[15]

  • Heating: Stir the mixture and heat to 95-110 °C.

  • Addition of Iron: Once the reaction mixture reaches the target temperature, add iron powder (<100 mesh, ~4.0 equivalents) in small portions over 15-20 minutes. An immediate color change is typically observed.[15]

  • Reaction Monitoring: Maintain the temperature and continue heating for 3-5 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired substituted quinoline.[15]

Section 3: Carbon-Carbon Bond Formations

The aldehyde and chloro- functionalities of this compound serve as excellent handles for constructing new carbon-carbon bonds, significantly increasing molecular complexity.

A. The Wittig Reaction: From Aldehyde to Alkene

The Wittig reaction provides a reliable method for converting the aldehyde group into an alkene.[10][17] The use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, typically favors the formation of the (E)-alkene isomer.[18]

This protocol is adapted from a microscale procedure and can be scaled accordingly.[19]

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask with a magnetic stirrer.

  • Ylide Addition: Add the stabilized Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane (1.1-1.2 equivalents), portion-wise to the stirring solution.[19]

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, evaporate the solvent. Add a non-polar solvent mixture like 25% diethyl ether in hexanes to precipitate the triphenylphosphine oxide byproduct.[19]

  • Isolation: Filter off the precipitate and wash with the hexanes/ether mixture. Combine the filtrates and evaporate the solvent to obtain the crude alkene product.

  • Purification: Purify the product via column chromatography on silica gel.

B. The Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation

The chloro-substituent, activated by the ortho-nitro group, can participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a cornerstone of modern synthesis for creating biaryl structures.[1][20][21]

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² PdII->Transmetal Transmetalation (R²-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

  • Reaction Setup: To a flask, add this compound (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equivalents).[3] Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Add a deoxygenated solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[3]

  • Reaction: Heat the reaction mixture with stirring (e.g., to 80-100 °C) for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the coupled biaryl product.[3]

Section 4: Applications in Drug Development - The Synthesis of Pazopanib Intermediates

The synthetic utility of this compound derivatives is powerfully demonstrated in the synthesis of active pharmaceutical ingredients (APIs). A notable example involves intermediates used in the production of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[4] While this compound itself is not a direct precursor in the most common routes, the structurally related 3-methyl-6-nitro-1H-indazole is. The chemical principles, particularly the nitro reduction and subsequent elaborations, are directly analogous and highlight the importance of this class of compounds.[22][23] The synthesis of key Pazopanib intermediate N,2,3-trimethyl-2H-indazol-6-amine often starts from a nitro-indazole precursor, requiring a critical nitro reduction step, showcasing the industrial relevance of the transformations discussed herein.[24][25]

Conclusion

This compound is a testament to the power of multifunctional building blocks in organic synthesis. The distinct and predictable reactivity of its aldehyde, nitro, and chloro groups provides chemists with a reliable and versatile platform for the synthesis of a vast array of valuable compounds. From the construction of complex heterocyclic systems like quinolines to the formation of C-C bonds via Wittig and Suzuki couplings, this reagent opens doors to novel molecular designs. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage the full potential of this strategic starting material in their synthetic endeavors, accelerating innovation in drug discovery and materials science.

References

electrophilic and nucleophilic sites of 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Chloro-2-nitrobenzaldehyde

Abstract

This compound (CAS: 5551-11-1) is a pivotal bifunctional aromatic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical behavior is dictated by the unique electronic interplay between the aldehyde, nitro, and chloro substituents on the benzene ring. This guide provides an in-depth analysis of the molecule's electronic structure, delineates its primary electrophilic and nucleophilic centers, and presents detailed protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Introduction: The Molecular Architecture and Synthetic Value

This compound is a crystalline solid, typically appearing as a yellow powder.[2] Its structure is characterized by a benzene ring substituted with three key functional groups: a chloro group (-Cl) at position 4, a nitro group (-NO2) at position 2, and an aldehyde group (-CHO) at position 1.

The strategic placement of these groups, all of which are electron-withdrawing, profoundly influences the molecule's reactivity.[1][3] This electronic configuration creates distinct regions of high and low electron density, rendering the molecule susceptible to a variety of chemical transformations. Its value as a synthetic intermediate stems from the ability to selectively target these reactive sites to build more complex molecular frameworks.[1]

Analysis of Electronic Structure: Pinpointing Reactive Sites

The reactivity of this compound is a direct consequence of the inductive and resonance effects exerted by its substituents.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). It significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself.

  • Aldehyde Group (-CHO): The carbonyl function is also strongly electron-withdrawing, primarily through a resonance effect (-R), which polarizes the C=O bond and deactivates the aromatic ring.

  • Chloro Group (-Cl): The chlorine atom exhibits a dual electronic nature. It is electron-withdrawing via its inductive effect (-I) due to its electronegativity, but it can act as a weak electron-donator through resonance (+R) by sharing its lone pairs with the ring. The inductive effect is dominant, contributing to the overall electron-deficient character of the ring.

This combination of effects leads to the identification of two principal electrophilic (electron-poor) sites and several potential, albeit weaker, nucleophilic (electron-rich) sites .

Primary Electrophilic Sites
  • The Aldehyde Carbonyl Carbon: The carbon atom of the aldehyde group is highly electrophilic. The electronegative oxygen atom pulls electron density away from it, creating a significant partial positive charge (δ+). This site is a prime target for nucleophilic addition reactions.[4][5]

  • The C4 Carbon (Aromatic Ring): The carbon atom bonded to the chlorine is another major electrophilic center. The combined electron-withdrawing power of the ortho-nitro group and the para-aldehyde group makes this position exceptionally electron-deficient and activates it for nucleophilic aromatic substitution (SNAr).[1]

Potential Nucleophilic Sites
  • The Carbonyl and Nitro Oxygen Atoms: The oxygen atoms in both the aldehyde and nitro groups possess lone pairs of electrons, giving them nucleophilic character.[6][7] However, their reactivity as nucleophiles is significantly tempered because these electrons are involved in resonance stabilization within their respective functional groups.

  • The Aromatic Pi System: While severely deactivated by the attached electron-withdrawing groups, the π-electron cloud of the benzene ring can theoretically act as a nucleophile in electrophilic aromatic substitution reactions. However, such reactions are generally difficult and require harsh conditions.[1]

The following diagram illustrates the key reactive sites based on this electronic analysis.

Caption: Electrophilic and nucleophilic centers in this compound.

Reactions at Electrophilic Sites: Synthetic Applications

The primary utility of this compound lies in the reactions targeting its electrophilic centers. These transformations allow for the introduction of diverse functional groups and the extension of the molecular scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this molecule is the nucleophilic aromatic substitution (SNAr), where the chloro group is displaced by a nucleophile.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The ortho-nitro group is critically important as it provides substantial resonance stabilization to this intermediate, thereby lowering the activation energy and facilitating the reaction.[1][9]

SNAr_Mechanism Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - Cl⁻ (Fast) LeavingGroup Chloride Ion (Cl⁻)

Caption: General mechanism for the SNAr reaction of this compound.

Experimental Protocol: Synthesis of 4-Amino-2-nitrobenzaldehyde

This protocol describes the displacement of the chlorine atom with an amino group using ammonia.

  • Setup: To a sealed pressure vessel, add this compound (1.85 g, 10 mmol).

  • Reagent Addition: Add aqueous ammonia (28-30%, 20 mL).

  • Reaction: Seal the vessel and heat to 120 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-amino-2-nitrobenzaldehyde as a yellow-orange solid.

Nucleophilic Addition to the Aldehyde

The electrophilic carbonyl carbon readily undergoes addition reactions with a wide range of nucleophiles.[1]

A. Reduction to an Alcohol The aldehyde can be selectively reduced to a primary alcohol, (4-chloro-2-nitrophenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[1] This transformation is fundamental for producing related benzyl alcohol derivatives.

Aldehyde_Reduction Start This compound Intermediate Alkoxide Intermediate Start->Intermediate 1. NaBH₄ Step1 Nucleophilic Attack by Hydride (H⁻) Product (4-chloro-2-nitrophenyl)methanol Intermediate->Product 2. H₂O or MeOH Step2 Protonation (from solvent)

Caption: Workflow for the reduction of the aldehyde group.

Experimental Protocol: Reduction with Sodium Borohydride

  • Setup: Dissolve this compound (1.85 g, 10 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup: Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2-3).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alcohol.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

B. Condensation Reactions The aldehyde group is an excellent electrophile for condensation reactions, such as the Henry reaction (with nitroalkanes) or the Knoevenagel condensation (with active methylene compounds), to form new carbon-carbon bonds.[1] It also reacts with primary amines to form Schiff bases (imines).[3]

Other Key Transformations

While the primary reactivity is centered on the electrophilic sites, other transformations involving the functional groups are synthetically crucial.

Oxidation of the Aldehyde

The aldehyde can be oxidized to the corresponding carboxylic acid, 4-chloro-2-nitrobenzoic acid, which is another important synthetic precursor.[1]

  • Typical Reagents: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or sodium chlorite (NaClO₂).

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (-NH₂). This opens up a vast array of further chemical transformations, including diazotization followed by Sandmeyer reactions or amide bond formation.[1]

  • Typical Reagents: Tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or iron in acidic media (Fe/HCl).

Summary of Physicochemical and Spectroscopic Data

The following table summarizes key properties of this compound.

PropertyValueReference
CAS Number 5551-11-1[10][11][12]
Molecular Formula C₇H₄ClNO₃[10][11][12]
Molecular Weight 185.56 g/mol [10][11][12]
Appearance Yellow Powder/Crystal[2][13]
Melting Point 67-69 °C[2][10]
IR C=O Stretch ~1700 - 1715 cm⁻¹[1]
IR NO₂ Asymmetric Stretch ~1520 - 1560 cm⁻¹[1]
IR NO₂ Symmetric Stretch ~1340 - 1360 cm⁻¹[1]
IR C-Cl Stretch ~680 - 760 cm⁻¹[1]

Conclusion

This compound is a molecule with a well-defined and predictable reactivity profile governed by the strong electron-withdrawing nature of its substituents. The primary electrophilic centers—the aldehyde carbon and the chlorine-bearing aromatic carbon—provide two orthogonal sites for synthetic modification through nucleophilic addition and nucleophilic aromatic substitution, respectively. Understanding the electronic landscape of this compound allows chemists to strategically design synthetic routes for the efficient construction of complex target molecules, underscoring its continued importance in the fields of medicinal chemistry, materials science, and industrial organic synthesis.

References

commercial suppliers of 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Commercial Suppliers of 4-Chloro-2-nitrobenzaldehyde for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the commercial landscape for this compound (CAS No. 5551-11-1), a critical reagent in synthetic organic chemistry and a valuable building block in the development of novel therapeutics. As researchers, scientists, and drug development professionals, the purity, availability, and documentation of starting materials are paramount to the success and reproducibility of your work. This document offers an in-depth analysis of commercial suppliers, key technical specifications, and best practices for sourcing this important compound.

The Strategic Importance of this compound in Research and Development

This compound is a versatile bifunctional molecule, featuring an aldehyde group susceptible to a wide range of nucleophilic additions and a chlorinated nitroaromatic ring that can undergo various transformations. The ortho-nitro group significantly influences the reactivity of the aldehyde and the chloro substituent, making it a valuable intermediate in the synthesis of complex molecular architectures.

Its applications are particularly prominent in the pharmaceutical industry. The nitro group can be readily reduced to an amine, a common functional group in bioactive molecules. The chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. These reactive handles make this compound a key precursor in the synthesis of heterocyclic compounds, which form the core of many drug candidates. For instance, related nitrobenzaldehydes are utilized in the synthesis of Schiff bases and hydrazones, classes of compounds that have demonstrated significant potential as antifungal and antitubercular agents[1].

Leading Commercial Suppliers and Product Offerings

A multitude of chemical suppliers offer this compound, ranging from large, multinational corporations to smaller, specialized chemical providers. The choice of supplier will often depend on the scale of the research (from benchtop synthesis to pilot plant production), the required purity, and the level of documentation needed for regulatory purposes. Below is a comparative analysis of prominent suppliers.

SupplierProduct Number (Example)Purity/GradeAvailabilityKey Documentation
Sigma-Aldrich (Merck) C4753≥98%In StockCertificate of Analysis (CoA), Safety Data Sheet (SDS)[2]
Biosynth FC20029Not specifiedIn StockTechnical Data Sheet
Santa Cruz Biotechnology sc-239035Not specifiedIn StockCertificate of Analysis (CoA) available upon request[3]
Apollo Scientific PC3953Not specifiedVariesTechnical Data
Spectrum Chemical C2815Not specifiedIn StockCertificate of Analysis (CoA), SDS[4]
BLD Pharm BD137685≥98%In StockNMR, HPLC, LC-MS data available[5]
Pharmaffiliates Not specifiedNot specifiedIn StockSample CoA, MSDS[6]
ECHEMI (Trader Platform) VariesIndustrial and Pharma GradeVaries by supplierVaries by supplier[7]

Expert Insight: For early-stage research and discovery, suppliers like Sigma-Aldrich, Biosynth, and Santa Cruz Biotechnology are often preferred due to their established reputation, readily available stock, and comprehensive documentation. For process development and scale-up, it is crucial to engage with suppliers who can provide detailed impurity profiles and demonstrate batch-to-batch consistency. Platforms like ECHEMI can be useful for sourcing larger quantities, but thorough vetting of the actual manufacturer is essential.

Critical Technical Specifications and Their Implications

When procuring this compound, a thorough evaluation of its technical specifications is non-negotiable. The following parameters, typically found on the Certificate of Analysis (CoA), are of utmost importance.

Physicochemical Properties
  • CAS Number: 5551-11-1[2][3][6][8]

  • Molecular Formula: C₇H₄ClNO₃[3][9]

  • Molecular Weight: 185.56 g/mol [2][3][9]

  • Appearance: Typically a powder

  • Melting Point: Approximately 67 °C[8]

Workflow for Supplier Vetting:

G cluster_0 Initial Screening cluster_1 Technical Evaluation cluster_2 Final Selection Identify Potential Suppliers Identify Potential Suppliers Request Preliminary Documentation Request Preliminary Documentation Identify Potential Suppliers->Request Preliminary Documentation Review CoA and SDS Review CoA and SDS Request Preliminary Documentation->Review CoA and SDS Assess Purity and Impurity Profile Assess Purity and Impurity Profile Review CoA and SDS->Assess Purity and Impurity Profile Verify Analytical Methods Verify Analytical Methods Assess Purity and Impurity Profile->Verify Analytical Methods Compare Pricing and Lead Times Compare Pricing and Lead Times Verify Analytical Methods->Compare Pricing and Lead Times Evaluate Supplier Responsiveness Evaluate Supplier Responsiveness Compare Pricing and Lead Times->Evaluate Supplier Responsiveness Place Trial Order Place Trial Order Evaluate Supplier Responsiveness->Place Trial Order

Caption: A logical workflow for the vetting and selection of a chemical supplier.

Purity and Impurities

The purity of this compound is a critical factor that can significantly impact the outcome of a synthesis. Impurities can lead to side reactions, reduced yields, and the formation of difficult-to-remove byproducts.

Expert Insight: Always request a lot-specific CoA to assess the purity and the nature of any impurities. For drug development applications, an understanding of the impurity profile is essential for regulatory submissions. The presence of regioisomers, such as 2-Chloro-4-nitrobenzaldehyde[10] or other chlorinated nitrobenzaldehydes, can be particularly problematic.

Safety, Handling, and Storage Protocols

Proper handling and storage of this compound are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is associated with the following hazards:

  • Skin Irritation: Causes skin irritation[9].

  • Eye Irritation: Causes serious eye irritation[9].

  • Respiratory Irritation: May cause respiratory irritation[9].

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and a face shield[11]. A dust mask (e.g., N95) is also recommended.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood[7].

  • Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.

Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated place[7]. Some suppliers recommend storage at 10°C - 25°C[8].

  • Container: Keep the container tightly closed[7].

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Safe Weighing and Dispensing

  • Preparation: Don appropriate PPE, including gloves, safety glasses, and a lab coat. Ensure the chemical fume hood is functioning correctly.

  • Work Area: Place a weigh boat on a calibrated analytical balance inside the fume hood.

  • Dispensing: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the powder to the weigh boat. Avoid generating dust.

  • Closure: Securely close the container of this compound.

  • Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of any contaminated materials (e.g., weigh boat, gloves) in a designated chemical waste container.

Conclusion

The selection of a commercial supplier for this compound is a critical decision for any research or drug development program. By carefully considering the factors outlined in this guide, including supplier reputation, product specifications, and safety protocols, scientists can ensure a reliable and safe supply of this important chemical intermediate. A thorough understanding of the technical data and a proactive approach to supplier communication are the cornerstones of successful chemical procurement.

References

Methodological & Application

Synthesis of 4-Chloro-2-nitrobenzaldehyde from 4-chloro-2-nitrotoluene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-nitrobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, including active pharmaceutical ingredients (APIs) and specialized dyes.[1] Its unique substitution pattern, featuring an aldehyde function, a nitro group, and a chlorine atom, provides multiple reaction sites for further chemical transformations. This guide provides a comprehensive technical overview and a detailed laboratory-scale protocol for the synthesis of this compound through the selective oxidation of the methyl group of 4-chloro-2-nitrotoluene. This application note is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical Principles and Mechanistic Insights

The selective oxidation of a methyl group on an aromatic ring to an aldehyde, in the presence of other sensitive functional groups like a nitro group, requires a carefully chosen oxidizing agent and reaction conditions to prevent over-oxidation to the corresponding carboxylic acid. One of the most reliable and well-established methods for this transformation is the use of chromium trioxide (CrO₃) in a mixture of acetic anhydride and acetic acid.[2][3]

The reaction proceeds in two main stages:

  • Formation of the Gem-Diacetate Intermediate: Toluene or its substituted derivatives react with chromium trioxide in acetic anhydride to form a benzylidene diacetate intermediate.[4][5] The acetic anhydride plays a crucial role in trapping the initially formed aldehyde as a more stable gem-diacetate, thus preventing its over-oxidation to a carboxylic acid.[6]

  • Hydrolysis to the Aldehyde: The isolated benzylidene diacetate is then hydrolyzed under acidic conditions to yield the final benzaldehyde product.[2]

The generally accepted mechanism for the chromium trioxide oxidation of toluenes in acetic anhydride involves the formation of a chromate ester, followed by the elimination of a proton from the methyl group to form the gem-diacetate.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound from 4-chloro-2-nitrotoluene is depicted in the following diagram:

Synthesis Workflow Start 4-Chloro-2-nitrotoluene Reagents1 CrO₃, Acetic Anhydride, Acetic Acid, H₂SO₄ Start->Reagents1 Intermediate 4-Chloro-2-nitrobenzylidene diacetate Reagents2 H₂O, H₂SO₄, Ethanol Intermediate->Reagents2 Workup1 Quenching on Ice, Filtration, Washing Intermediate->Workup1 Product This compound Workup2 Crystallization, Filtration, Drying Product->Workup2 Reagents1->Intermediate Reagents2->Product Workup1->Intermediate Purified Intermediate Workup2->Product Final Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the oxidation of p-nitrotoluene.[2][3] Researchers should be aware that the electronic and steric effects of the substituents in 4-chloro-2-nitrotoluene may influence reaction times and yields. Careful monitoring of the reaction progress is advised.

Safety Precautions:

  • Chromium trioxide is a powerful oxidizing agent, highly toxic, and a known carcinogen. [7][8] It should be handled with extreme care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[10]

  • Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood.

  • Concentrated sulfuric acid is highly corrosive. Handle with care.

  • The reaction with chromium trioxide can be exothermic and may react violently with readily oxidizable organic compounds.[8]

Part A: Synthesis of 4-Chloro-2-nitrobenzylidene diacetate

Materials:

  • 4-Chloro-2-nitrotoluene

  • Chromium trioxide (CrO₃)

  • Acetic anhydride ((CH₃CO)₂O)

  • Glacial acetic acid (CH₃COOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • 2% Sodium carbonate solution

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 4-chloro-2-nitrotoluene (0.1 mol), glacial acetic acid (150 mL), and acetic anhydride (150 mL).

  • Cool the mixture in an ice-salt bath to 0-5 °C with continuous stirring.

  • Slowly add concentrated sulfuric acid (20 mL) to the cooled mixture, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare a solution of chromium trioxide (0.25 mol) in a mixture of acetic anhydride (100 mL) and glacial acetic acid (100 mL). Caution: This mixing is exothermic and should be done slowly and with cooling.

  • Add the chromium trioxide solution dropwise to the reaction flask via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 5-10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Collect the precipitated solid by suction filtration and wash thoroughly with cold water until the filtrate is colorless.

  • Suspend the crude product in a 2% sodium carbonate solution to neutralize any remaining acids, stir for 15 minutes, and then filter.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the resulting 4-chloro-2-nitrobenzylidene diacetate in a vacuum desiccator.

Part B: Hydrolysis of 4-Chloro-2-nitrobenzylidene diacetate to this compound

Materials:

  • 4-Chloro-2-nitrobenzylidene diacetate (from Part A)

  • Ethanol

  • Water

  • Concentrated sulfuric acid (H₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Suction filtration apparatus

Procedure:

  • In a round-bottom flask, combine the crude 4-chloro-2-nitrobenzylidene diacetate (from Part A), ethanol (100 mL), and water (100 mL).

  • Slowly add concentrated sulfuric acid (10 mL) to the mixture.

  • Heat the mixture to reflux using a heating mantle and maintain reflux for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by suction filtration and wash with cold water.

  • Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

  • Dry the purified crystals in a vacuum desiccator.

Data Presentation

The following table summarizes the key quantitative data for this synthesis. The values are based on the analogous synthesis of p-nitrobenzaldehyde and should be considered as target values for the synthesis of this compound.[2]

StepReactantMoles (mol)ReagentMoles (mol)Temperature (°C)ProductExpected Yield (%)
A 4-Chloro-2-nitrotoluene0.1CrO₃0.255-104-Chloro-2-nitrobenzylidene diacetate60-70
B 4-Chloro-2-nitrobenzylidene diacetate~0.06-0.07H₂SO₄ (conc.)-RefluxThis compound80-90

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of this compound from 4-chloro-2-nitrotoluene. By leveraging a well-established oxidation method using chromium trioxide and providing a thorough explanation of the underlying chemical principles, this document serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. The provided protocol, with its emphasis on safety and procedural detail, is designed to enable the successful and safe laboratory-scale production of this important chemical intermediate.

References

Synthesis of 4-Chloro-2-nitrobenzaldehyde: A Detailed Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Chloro-2-nitrobenzaldehyde, a crucial intermediate in the pharmaceutical and fine chemical industries. This guide delves into the reaction mechanism, offers detailed experimental protocols, and provides insights into the practical aspects of the synthesis, empowering researchers to confidently and efficiently produce this valuable compound.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of a variety of bioactive molecules. Its strategic importance lies in the orthogonal reactivity of its functional groups: the aldehyde for carbonyl chemistry, the nitro group for reduction to an amine, and the chloro group for nucleophilic aromatic substitution. The primary and most industrially viable route to this compound is the selective oxidation of the methyl group of 4-chloro-2-nitrotoluene.

The key challenge in this synthesis is to achieve selective oxidation of the methyl group to an aldehyde without over-oxidation to the corresponding carboxylic acid. This requires a careful choice of oxidizing agent and reaction conditions. This guide will focus on the use of manganese dioxide (MnO₂) as a selective and practical oxidizing agent for this transformation.

The Two-Stage Synthesis Pathway: From p-Chlorotoluene to this compound

The synthesis of this compound is typically a two-step process, starting from the readily available p-chlorotoluene.

Caption: Overall synthetic route to this compound.

Step 1: Nitration of p-Chlorotoluene

The first step involves the electrophilic aromatic substitution of p-chlorotoluene with a nitrating mixture, typically a combination of nitric acid and sulfuric acid. The directing effects of the chloro and methyl groups on the aromatic ring primarily lead to the formation of 4-chloro-2-nitrotoluene as the major isomer.

Reaction Mechanism:

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid. The nitronium ion then attacks the electron-rich aromatic ring of p-chlorotoluene. The ortho-para directing methyl group and the ortho-para directing (but deactivating) chloro group favor substitution at the positions ortho and para to them. Due to steric hindrance and the electronic effects, the major product is 4-chloro-2-nitrotoluene.

Step 2: Selective Oxidation of 4-Chloro-2-nitrotoluene to this compound

This is the critical step of the synthesis, where the methyl group of 4-chloro-2-nitrotoluene is selectively oxidized to an aldehyde. While various oxidizing agents can be employed, manganese dioxide (MnO₂) is a preferred reagent for its selectivity and operational simplicity in a laboratory setting.

The Role and Mechanism of Manganese Dioxide in Benzylic Oxidation

Manganese dioxide is a mild and selective oxidizing agent, particularly effective for the oxidation of benzylic and allylic alcohols.[1] Its application in the direct oxidation of activated methyl groups, such as in 4-chloro-2-nitrotoluene, proceeds through a heterogeneous surface-mediated reaction. The mechanism is believed to involve a radical pathway.[1]

The electron-withdrawing nature of the nitro and chloro groups deactivates the methyl group towards oxidation, making this a challenging transformation that requires forcing conditions. However, the benzylic position is still susceptible to radical abstraction.

Plausible Mechanistic Steps:

  • Adsorption: The 4-chloro-2-nitrotoluene molecule adsorbs onto the surface of the manganese dioxide.

  • Hydrogen Abstraction: A hydrogen atom is abstracted from the methyl group by the MnO₂ surface, forming a benzylic radical. This is often the rate-determining step.

  • Oxygen Transfer: The benzylic radical reacts with an oxygen atom from the MnO₂ lattice or a surface-bound oxygen species, leading to the formation of a benzyloxy-manganese intermediate.

  • Aldehyde Formation and Desorption: This intermediate undergoes further transformation, leading to the formation of the aldehyde and reduced manganese species (e.g., Mn₂O₃ or MnO). The this compound product then desorbs from the surface.

Caption: Plausible mechanism for the MnO₂ oxidation of 4-chloro-2-nitrotoluene.

Causality Behind Experimental Choices:

  • Choice of MnO₂: Activated manganese dioxide is crucial for this reaction. The activation process, typically involving heating, increases the surface area and the number of active sites, thereby enhancing the reaction rate.

  • Solvent: A high-boiling, inert solvent such as dichlorobenzene or xylene is often used to achieve the necessary reaction temperature.

  • Reaction Time and Temperature: Due to the deactivated nature of the methyl group, prolonged reaction times and elevated temperatures are generally required to achieve a reasonable conversion.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-2-nitrotoluene≥98%Commercially Available
Activated Manganese DioxideReagent GradeCommercially Available
1,2-DichlorobenzeneAnhydrous, ≥99%Commercially Available
TolueneACS GradeCommercially Available
HexanesACS GradeCommercially Available
Celite®---Commercially Available
Anhydrous Magnesium Sulfate---Commercially Available
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Glassware for extraction and chromatography

Experimental Workflow

G start Start setup Set up reaction flask with 4-chloro-2-nitrotoluene, MnO₂, and dichlorobenzene start->setup reflux Reflux the mixture with vigorous stirring setup->reflux monitor Monitor reaction progress by TLC or GC reflux->monitor monitor->reflux Incomplete cool Cool the reaction mixture to room temperature monitor->cool Complete filter Filter through Celite® to remove MnO₂ cool->filter wash Wash the filter cake with toluene filter->wash concentrate Concentrate the filtrate under reduced pressure wash->concentrate purify Purify the crude product by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-chloro-2-nitrotoluene (1 equivalent), activated manganese dioxide (5-10 equivalents), and 1,2-dichlorobenzene (as solvent).

  • Reaction: Heat the mixture to reflux (approximately 180 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed or no further conversion is observed. This may take several hours to days.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with toluene.

    • Filter the suspension through a pad of Celite® to remove the manganese dioxide and its reduced forms.

    • Wash the filter cake thoroughly with hot toluene to ensure complete recovery of the product.

    • Combine the filtrate and washings.

  • Isolation:

    • Remove the toluene and dichlorobenzene under reduced pressure using a rotary evaporator. Care should be taken as the product is a solid.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be employed to obtain the pure this compound as a crystalline solid.

Potential Side Reactions and Troubleshooting

The primary side reaction is the over-oxidation of the desired aldehyde to 4-chloro-2-nitrobenzoic acid.

Mitigation Strategies:

  • Use of Activated MnO₂: The quality and activity of the manganese dioxide are critical. Using freshly activated MnO₂ can improve selectivity.

  • Reaction Monitoring: Careful monitoring of the reaction is essential to stop it at the optimal point, maximizing the yield of the aldehyde while minimizing the formation of the carboxylic acid.

  • Stoichiometry of Oxidant: Using a large excess of MnO₂ can sometimes lead to over-oxidation. Optimizing the stoichiometry is recommended.

Another potential issue is an incomplete reaction. If the reaction stalls, adding a fresh portion of activated MnO₂ may help to drive it to completion.

Conclusion

The synthesis of this compound via the selective oxidation of 4-chloro-2-nitrotoluene with manganese dioxide is a robust and practical method for laboratory-scale preparations. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and diligent monitoring are key to achieving a successful outcome. This guide provides the necessary details for researchers to confidently approach this synthesis, enabling the production of this important chemical intermediate for further applications in drug discovery and development.

References

Application Notes and Protocols for the Selective Reduction of 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-2-aminobenzaldehyde

The selective reduction of the nitro group in 4-Chloro-2-nitrobenzaldehyde is a pivotal chemical transformation that yields 4-chloro-2-aminobenzaldehyde. This product is a highly valuable bifunctional building block in the synthesis of a diverse array of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate for the construction of heterocyclic scaffolds, such as quinolines and benzodiazepines, which are prevalent in many bioactive compounds.

The primary challenge in this synthetic step is the chemoselective reduction of the nitro functionality in the presence of a susceptible aldehyde group. The aldehyde is prone to reduction to the corresponding benzyl alcohol, which would represent an undesirable side reaction. Therefore, the choice of the reducing agent and the optimization of reaction conditions are of paramount importance to ensure a high yield of the desired aminoaldehyde. This document provides detailed protocols for robust and selective reduction methods, offering insights into their mechanisms and practical applications for researchers and professionals in drug development.

Methodology Selection: A Comparative Overview

The choice of a reduction method is contingent upon several factors, including the desired scale of the reaction, available laboratory equipment, cost of reagents, and the tolerance of other functional groups on the substrate. Below is a comparative analysis of two widely employed and effective methods for the selective reduction of this compound.

ParameterMethod 1: Iron in Acidic MediumMethod 2: Sodium Dithionite
Primary Reagents Iron powder, Hydrochloric Acid or Acetic AcidSodium dithionite (Na₂S₂O₄)
Solvent Ethanol, WaterDichloromethane/Water, Acetonitrile/Water
Temperature RefluxRoom Temperature to mild heating
Reaction Time 1–3 hours1–4 hours
Typical Yield 85–95%75–90%
Work-up Complexity Moderate (Filtration of iron salts, neutralization)Low (Phase separation, extraction)
Safety Considerations Handling of strong acids, potential for exotherm.[1]Generation of sulfur byproducts.
Chemoselectivity Excellent for nitro group over aldehyde.[2][3]Excellent for nitro group over aldehyde.[4][5]

Method 1: Reduction with Iron in Acidic Medium (Béchamp Reduction)

This classical and highly reliable method utilizes elemental iron in the presence of a protic acid, such as hydrochloric acid or acetic acid, to effect the reduction of the nitro group. The reaction is robust, scalable, and generally provides high yields of the desired aniline.

Mechanism and Rationale

The Béchamp reduction proceeds through a series of single-electron transfers from the iron metal to the nitro group.[1][6] The acidic medium serves to protonate the intermediates and to dissolve the resulting iron oxides. The overall reaction can be summarized as:

4 Fe + R-NO₂ + 4 H₂O → 4 Fe(OH)₂ + R-NH₂

A key advantage of this method is its excellent chemoselectivity. The aldehyde group is stable under these conditions and does not undergo reduction. The use of iron makes this an economical choice for large-scale synthesis.[7]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge flask with this compound and Ethanol B Add Iron powder to the solution A->B C Add Hydrochloric Acid dropwise B->C D Heat the mixture to reflux C->D E Monitor reaction by TLC D->E F Cool to room temperature and filter through Celite E->F G Neutralize filtrate with NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Dry organic layer and concentrate H->I J Column Chromatography or Recrystallization I->J Purification (optional)

Caption: Workflow for the Fe/HCl reduction of this compound.

Detailed Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol (10 mL per gram of substrate). Stir the mixture to obtain a clear solution.

  • Reagent Addition: To the stirred solution, add iron powder (3.0 eq).[8]

  • Acidification: Slowly add concentrated hydrochloric acid (0.25 eq) dropwise. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts. Wash the filter cake with additional ethyl acetate.

    • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 4-chloro-2-aminobenzaldehyde.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Method 2: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a mild and effective reducing agent for aromatic nitro compounds.[4][9] This method is particularly advantageous due to its operational simplicity, mild reaction conditions, and high chemoselectivity, making it suitable for substrates with sensitive functional groups.[5]

Mechanism and Rationale

The reduction with sodium dithionite is believed to proceed via a single-electron transfer mechanism. In an aqueous environment, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[4] This radical anion transfers electrons to the nitro group, leading to its stepwise reduction to the amine. The reaction is typically carried out in a biphasic system (e.g., dichloromethane/water or ethyl acetate/water) or a mixed solvent system (e.g., acetonitrile/water) to facilitate the interaction of the organic substrate with the aqueous reducing agent.

Chemical Transformation Diagram

Caption: Reduction of this compound using Sodium Dithionite.

Detailed Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable organic solvent such as ethyl acetate or acetonitrile (15-20 mL per gram of substrate).

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium dithionite (3.0-4.0 eq) in water (10 mL per gram of sodium dithionite).

  • Reaction:

    • To the vigorously stirred solution of the nitrobenzaldehyde, add the aqueous sodium dithionite solution dropwise at room temperature. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, separate the organic layer.

    • Extract the aqueous layer twice with the same organic solvent used for the reaction.

    • Combine the organic extracts and wash with a saturated brine solution.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Isolation: Remove the solvent under reduced pressure to afford the crude 4-chloro-2-aminobenzaldehyde.

  • Purification (Optional): The product can be further purified by column chromatography or recrystallization as needed.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied. For the Fe/HCl method, adding a small additional portion of acid might be necessary.

  • Formation of Byproducts: Over-reduction to the alcohol is a potential side reaction, especially with less selective reducing agents. Sticking to the recommended stoichiometry and reaction times is crucial. The formation of polymeric materials can occur with the product; it is often recommended to use the crude 4-chloro-2-aminobenzaldehyde directly in the next synthetic step.[10]

  • Difficult Work-up (Fe/HCl method): The formation of fine iron oxide sludge can make filtration slow. Using a generous pad of Celite and washing thoroughly is important. Ensure complete neutralization to avoid carrying acidic impurities into the organic extract.

Conclusion

The selective reduction of this compound to 4-chloro-2-aminobenzaldehyde is a critical transformation for which several reliable methods exist. The choice between a classic Béchamp reduction with iron and a milder approach using sodium dithionite will depend on the specific requirements of the synthesis. Both methods presented offer high chemoselectivity and good to excellent yields. By following the detailed protocols and considering the troubleshooting advice, researchers can confidently and efficiently prepare this valuable synthetic intermediate.

References

Application Note: High-Yield Synthesis of 4-Chloro-2-nitrobenzoic Acid via Oxidation of 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of 4-Chloro-2-nitrobenzoic Acid

4-Chloro-2-nitrobenzoic acid is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Its substituted benzene ring, featuring a carboxylic acid, a chloro group, and a nitro group, offers multiple reaction sites for further molecular elaboration. The strategic placement of these functional groups makes it a valuable precursor for creating complex molecular architectures, particularly in the development of novel therapeutic agents.[2][3] For instance, it serves as a key building block in the synthesis of Rivanol, an antiseptic, and other compounds with significant biological activity.[2]

The conversion of the aldehyde functional group in 4-Chloro-2-nitrobenzaldehyde to a carboxylic acid is a fundamental oxidative transformation in organic chemistry. While numerous methods exist for aldehyde oxidation, the selection of an appropriate protocol is governed by factors such as yield, purity, scalability, safety, and compatibility with the existing electron-withdrawing groups on the aromatic ring. This document provides a detailed guide to three robust and widely-used protocols for this synthesis, offering insights into the mechanistic underpinnings and practical considerations for each method.

The General Mechanism of Aldehyde Oxidation

The oxidation of an aldehyde to a carboxylic acid typically proceeds through a hydrate intermediate.[4] In the presence of water, the aldehyde carbonyl group undergoes nucleophilic attack by water to form a geminal diol (gem-diol). This hydrate is the active species that is subsequently oxidized.[5] The presence of a C-H bond on the carbonyl carbon is critical; its absence in ketones makes them resistant to oxidation under similar conditions.

Aldehyde Oxidation Mechanism cluster_legend Legend Aldehyde R-CHO (Aldehyde) Hydrate R-CH(OH)2 (Gem-diol Hydrate) Aldehyde->Hydrate + H2O (Hydration) Hydrate->Aldehyde - H2O Acid R-COOH (Carboxylic Acid) Hydrate->Acid [Oxidant] - 2e- - 2H+ key_reac Reactant/Product key_path Reaction Pathway

References

nucleophilic aromatic substitution reactions of 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution Reactions of 4-Chloro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of this compound

This compound is a bifunctional aromatic compound that serves as a cornerstone intermediate in modern organic synthesis.[1][2] Its utility stems from the strategic placement of three key functional groups on the benzene ring: a chloro group, a nitro group, and an aldehyde. This specific arrangement allows for a diverse range of selective chemical transformations, making it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

The primary reactivity pathway exploited in the functionalization of this compound is Nucleophilic Aromatic Substitution (SNAr). Aromatic rings, typically electron-rich and thus nucleophilic, are generally unreactive towards nucleophiles.[3] However, the presence of potent electron-withdrawing groups can render the ring sufficiently electron-poor (electrophilic) to undergo nucleophilic attack.[4][5] In this compound, both the nitro (-NO₂) group and the aldehyde (-CHO) group act as strong electron-withdrawing substituents. Their presence deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic substitution, making the chlorine atom at the C4 position susceptible to displacement by a wide array of nucleophiles.[1][4]

This guide provides a detailed exploration of the SNAr reactions of this compound, including the underlying mechanism, practical laboratory protocols, and key considerations for successful synthesis.

Pillar 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound does not proceed via a concerted Sₙ2 pathway, which is sterically impossible at an sp²-hybridized carbon within an aromatic ring, nor via an Sₙ1 pathway, due to the high instability of the resulting aryl cation.[3][5] Instead, it follows a well-established two-step addition-elimination mechanism .[6]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the chlorine atom). This step is typically the rate-determining step of the reaction.[7] The attack temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][8]

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).[9][10]

The stability of the Meisenheimer complex is paramount to the facility of the reaction. The electron-withdrawing nitro group, positioned ortho to the aldehyde and meta to the site of substitution, plays a crucial role. More importantly, for SNAr reactions, electron-withdrawing groups that are ortho or para to the leaving group provide the most significant stabilization by delocalizing the negative charge of the intermediate through resonance.[4] In the case of this compound, the nitro group is ortho to the chlorine, allowing for direct resonance stabilization of the negative charge onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the first step, thereby accelerating the reaction.[4][9]

SNAr_Workflow A 1. Reaction Setup (Reactants, Base, Solvent) B 2. Heating & Stirring (Monitor by TLC/HPLC) A->B Apply Heat C 3. Workup (Quench, Extraction) B->C Reaction Complete D 4. Drying & Concentration (Anhydrous Salt, Rotovap) C->D E 5. Purification (Chromatography/Recrystallization) D->E F 6. Characterization (NMR, MS, IR) E->F Pure Product

References

Application Notes & Protocols: Synthesis and Utility of Schiff Bases Derived from 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis and application of Schiff bases derived from 4-chloro-2-nitrobenzaldehyde. We delve into the mechanistic principles governing the formation of the imine bond, highlighting the critical role of the electron-withdrawing chloro and nitro substituents in enhancing the reactivity of the aldehyde. Detailed, field-proven protocols are provided, incorporating essential steps for reaction monitoring, purification, and characterization. Furthermore, we explore the significant potential of these Schiff bases as scaffolds in drug discovery, particularly in the development of novel anticancer and antimicrobial agents, supported by recent research findings.

Introduction: The Strategic Importance of this compound in Schiff Base Synthesis

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry. Their facile synthesis, structural versatility, and wide range of biological activities make them privileged scaffolds in medicinal chemistry and materials science.[1][2] The reaction, a condensation between a primary amine and a carbonyl compound, is a classic example of nucleophilic addition to a carbonyl group.[3]

The choice of this compound as the aldehyde precursor is a strategic one, designed to maximize reaction efficiency and impart desirable electronic properties to the resulting Schiff base. The benzaldehyde ring is functionalized with two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) at the ortho position and a chloro group (-Cl) at the para position.

  • Enhanced Electrophilicity: The primary role of these EWGs is to decrease the electron density on the aromatic ring through their strong negative inductive (-I) and mesomeric (-M) effects.[4][5] This withdrawal of electron density significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it highly susceptible to nucleophilic attack by a primary amine. This enhanced reactivity often leads to higher reaction rates and yields compared to unsubstituted or electron-donating group-substituted benzaldehydes.[6]

  • Modulation of Biological Activity: The presence of nitro and chloro moieties in the final Schiff base structure is frequently associated with potent antimicrobial and cytotoxic activities.[7][8] These groups can influence the molecule's lipophilicity, hydrogen bonding capacity, and ability to interact with biological targets.

This guide will provide the foundational knowledge and practical protocols to successfully synthesize, purify, and characterize Schiff bases from this versatile building block.

Mechanistic Pathway of Schiff Base Formation

The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the final imine product.[3]

SchiffBaseMechanism

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic carbonyl carbon of this compound. A catalytic amount of acid protonates the carbonyl oxygen, further enhancing the carbon's electrophilicity and accelerating this step.

  • Formation of the Carbinolamine Intermediate: This attack results in the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal). This intermediate is typically unstable.

  • Dehydration: The carbinolamine is then dehydrated to form the imine. This elimination of water is the rate-determining step of the reaction and is effectively catalyzed by acid.[3] The acid protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺), which is subsequently eliminated.

Causality Behind Experimental Choices:

  • Acid Catalyst (e.g., Glacial Acetic Acid): A catalyst is crucial for protonating the carbonyl and facilitating the dehydration step. However, the pH must be carefully controlled. A mildly acidic environment is optimal.[3] If the pH is too low (highly acidic), the primary amine will be protonated to form a non-nucleophilic ammonium salt (R-NH₃⁺), which cannot initiate the reaction.[3]

  • Solvent (e.g., Ethanol, Methanol): Protic solvents like ethanol are excellent choices. They can dissolve a wide range of aromatic aldehydes and amines, and their polarity can help stabilize the charged intermediates in the reaction.[9] Importantly, they are not water, which would shift the reaction equilibrium back towards the reactants.[10]

  • Removal of Water: Since the reaction is reversible, removing the water byproduct is essential to drive the reaction to completion and achieve high yields, in accordance with Le Châtelier's principle.[11] This is often achieved by refluxing the reaction, where the water can be removed azeotropically or simply evaporated.

Experimental Protocols: A Self-Validating Workflow

This section provides a robust, step-by-step protocol for the synthesis, purification, and characterization of a Schiff base from this compound and a representative primary amine (e.g., aniline).

Workflow

Protocol 3.1: Synthesis of (E)-1-chloro-4-((phenylimino)methyl)-3-nitrobenzene

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing solvent for TLC (e.g., 4:1 Hexane:Ethyl Acetate)

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (e.g., 1.85 g, 10 mmol) in absolute ethanol (30 mL). In a separate beaker, dissolve aniline (e.g., 0.93 g, 10 mmol) in absolute ethanol (15 mL).

  • Reaction Initiation: Add the aniline solution to the stirring aldehyde solution in the flask. Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The formation of a precipitate may be observed as the reaction progresses.

  • Reaction Monitoring (Self-Validation):

    • Before starting the reflux, spot the starting aldehyde, amine, and a co-spot of the initial reaction mixture on a TLC plate.[12]

    • Every 30-60 minutes, carefully withdraw a small aliquot of the reaction mixture with a capillary tube and spot it on the TLC plate.

    • Develop the plate in a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp. The reaction is complete when the spots corresponding to the starting materials have significantly diminished or disappeared, and a new, distinct product spot has appeared.[2][13]

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove soluble impurities.

Protocol 3.2: Purification by Recrystallization

Principle: Recrystallization is the gold standard for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.[14][15][16]

Procedure:

  • Solvent Selection: Ethanol is often a suitable solvent for this class of compounds.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture gently on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a minimal amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or air dry them. Determine the melting point; a sharp melting range indicates high purity. Calculate the final percent yield.

Protocol 3.3: Characterization

The identity and purity of the synthesized Schiff base should be confirmed using spectroscopic methods.

  • FTIR Spectroscopy: Look for the disappearance of the C=O stretch from the aldehyde (typically ~1700 cm⁻¹) and the N-H stretches from the amine (typically ~3300-3400 cm⁻¹). Confirm the appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹.[17]

  • ¹H NMR Spectroscopy: Confirm the presence of a characteristic singlet for the azomethine proton (-CH=N-), typically downfield between δ 8.0-9.0 ppm. The aromatic protons will show characteristic splitting patterns.

  • ¹³C NMR Spectroscopy: Look for the signal corresponding to the azomethine carbon (-CH=N-), typically in the range of δ 150-165 ppm.

Applications in Drug Discovery and Development

Schiff bases derived from substituted benzaldehydes are of significant interest to drug development professionals due to their broad spectrum of pharmacological activities. The electronic properties imparted by the chloro and nitro groups make these compounds particularly potent.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of Schiff bases containing EWGs against various cancer cell lines. The imine linkage is often crucial for this activity.[17][18] The mechanism can involve inducing apoptosis, inhibiting cell proliferation, or interacting with cellular targets like DNA.

A study involving Schiff bases synthesized from 4-chloro-2-nitroaniline and various benzaldehydes showed significant cytotoxicity against HepG2 (liver) and MDA-MB231 (breast) cancer cell lines.[19] Another study on a Schiff base from 4-nitrobenzaldehyde and 5-chloro-2-aminobenzoic acid demonstrated promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC₅₀ of 446.68 µg/mL, while showing significantly less toxicity to normal cells.[17][20]

Schiff Base PrecursorsCancer Cell LineIC₅₀ (µg/mL)Reference
4-chloro-2-nitroaniline + vanillin derivativeHepG2 (Liver)43.17[19]
4-nitrobenzaldehyde + 5-chloro-2-aminobenzoic acidTSCCF (Tongue)446.68[17][18]
4-nitrobenzaldehyde + 5-chloro-2-aminobenzoic acidNHGF (Normal)977.24[17][20]

Table 1: Representative Cytotoxic Activities of Chloro- and Nitro-Substituted Schiff Bases.

Antimicrobial Activity

The presence of both chloro and nitro groups in a molecular scaffold is a well-known strategy for enhancing antimicrobial potency.[7][21] These groups can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. The azomethine group is also a key pharmacophore for antimicrobial action. Research has shown that Schiff bases containing these substituents exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Reaction at equilibrium (water present).2. Impure starting materials.3. Incorrect pH (amine protonated).4. Insufficient reaction time/temp.1. Ensure reflux is adequate to remove water. For sensitive reactions, use a Dean-Stark apparatus or molecular sieves.[22]2. Check purity of aldehyde and amine via melting point or TLC. Purify if necessary.[11]3. Use only a catalytic amount of acid (e.g., glacial acetic acid). Avoid strong acids like H₂SO₄ unless specified.[23]4. Monitor reaction by TLC to ensure it has gone to completion.[22]
Impure Product (Multiple spots on TLC) 1. Incomplete reaction.2. Side reactions.3. Ineffective purification.1. Extend reflux time and continue monitoring by TLC.[24]2. Ensure a 1:1 stoichiometric ratio of reactants.[11]3. Perform recrystallization carefully, ensuring the minimum amount of hot solvent is used. A second recrystallization may be necessary.[24]
Product Oily, Fails to Crystallize 1. Residual solvent.2. Low melting point of the product.3. Presence of impurities.1. Ensure the product is thoroughly dried under vacuum.2. Try triturating the oil with a non-polar solvent like hexane to induce solidification.3. Purify the oil using column chromatography.

Conclusion

This compound is a highly effective and reactive precursor for the synthesis of a diverse range of Schiff bases. The electron-withdrawing nature of its substituents not only facilitates a high-yielding condensation reaction but also imbues the resulting products with significant potential as anticancer and antimicrobial agents. The protocols outlined in this guide provide a robust and self-validating framework for researchers to synthesize, purify, and characterize these valuable compounds, paving the way for further exploration in drug discovery and materials science.

References

The Strategic Utility of 4-Chloro-2-nitrobenzaldehyde in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the applications of 4-chloro-2-nitrobenzaldehyde in pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the strategic importance of this versatile building block, detailing its key chemical transformations and providing field-proven protocols for the synthesis of valuable pharmaceutical intermediates and scaffolds. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic pathways and their practical implementation.

Introduction: The Synthetic Potential of a Dually Activated Aromatic Aldehyde

This compound is a crystalline solid with the chemical formula C₇H₄ClNO₃ and a molecular weight of 185.56 g/mol .[1][2][3] Its utility in pharmaceutical synthesis stems from the presence of three key functional groups on the benzene ring: an aldehyde, a nitro group, and a chlorine atom. The ortho-nitro group significantly influences the reactivity of the aldehyde, while both the nitro and chloro substituents provide handles for a variety of chemical transformations. This unique combination of functional groups makes this compound a valuable precursor for the construction of a diverse range of heterocyclic compounds, which form the core of many therapeutic agents.

The primary synthetic strategy involving this compound is the reduction of the nitro group to an amine, yielding 2-amino-4-chlorobenzaldehyde. This transformation unlocks the potential for intramolecular cyclization reactions to form fused heterocyclic systems, most notably quinolines and benzodiazepines, which are prevalent scaffolds in numerous approved drugs.

Key Chemical Transformations and Applications

The journey from this compound to complex pharmaceutical molecules typically involves a sequence of well-established organic reactions. The following sections provide detailed protocols and mechanistic insights into these pivotal transformations.

Part 1: The Gateway Reaction - Reduction of the Nitro Group

The conversion of the nitro group to an amine is the critical first step in harnessing the synthetic potential of this compound. This reduction can be achieved through various methods, with the choice of reagents often depending on the desired selectivity and the presence of other functional groups.

Protocol 1: Reduction of this compound to 2-Amino-4-chlorobenzaldehyde using Tin(II) Chloride

This method is a classic and reliable procedure for the selective reduction of aromatic nitro groups in the presence of an aldehyde.[4]

Reaction Scheme:

G This compound This compound 2-Amino-4-chlorobenzaldehyde 2-Amino-4-chlorobenzaldehyde This compound->2-Amino-4-chlorobenzaldehyde SnCl₂·2H₂O, HCl Ethanol, Reflux

A simplified reaction scheme for the reduction of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
This compound5551-11-1185.56101.0
Tin(II) chloride dihydrate10025-69-1225.63404.0
Concentrated Hydrochloric Acid7647-01-036.46As needed-
Ethanol (95%)64-17-546.07100 mL-
Sodium bicarbonate144-55-884.01As needed-
Ethyl acetate141-78-688.11As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.86 g (10 mmol) of this compound in 100 mL of 95% ethanol.

  • Addition of Reducing Agent: To the stirred solution, add 9.02 g (40 mmol) of tin(II) chloride dihydrate.

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid dropwise until the solution becomes clear. Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 2-amino-4-chlorobenzaldehyde.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expert Insights: The use of a molar excess of SnCl₂ is crucial for driving the reaction to completion. The acidic conditions are necessary for the reduction to proceed efficiently. Careful neutralization is important to avoid hydrolysis of the product and to facilitate extraction.

Part 2: Synthesis of Quinolines via Friedländer Annulation

The resulting 2-amino-4-chlorobenzaldehyde is an ideal substrate for the Friedländer synthesis, a powerful method for constructing the quinoline scaffold.[5][6][7] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Protocol 2: Synthesis of a 7-Chloro-2,4-disubstituted Quinoline Derivative

This protocol provides a general procedure for the synthesis of a 7-chloroquinoline derivative, a scaffold found in numerous antimalarial and anticancer agents.[8][9]

Reaction Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start 2-Amino-4-chlorobenzaldehyde + α-Methylene Ketone Reaction Acid or Base Catalysis Reflux in Solvent Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification End End Purification->End 7-Chloroquinoline Derivative

Workflow for the Friedländer synthesis of a 7-chloroquinoline derivative.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
2-Amino-4-chlorobenzaldehyde59236-37-2155.5851.0
Ethyl acetoacetate141-97-9130.145.51.1
p-Toluenesulfonic acid (p-TSA)104-15-4172.200.50.1
Toluene108-88-392.1450 mL-
Sodium bicarbonate144-55-884.01As needed-
Ethyl acetate141-78-688.11As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, combine 0.78 g (5 mmol) of 2-amino-4-chlorobenzaldehyde, 0.72 g (5.5 mmol) of ethyl acetoacetate, and 0.09 g (0.5 mmol) of p-toluenesulfonic acid in 50 mL of toluene.

  • Azeotropic Reflux: Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: The crude product, ethyl 7-chloro-2-methylquinoline-3-carboxylate, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Authoritative Insights: The Friedländer synthesis is a versatile reaction, and the choice of the α-methylene compound allows for the introduction of various substituents on the quinoline ring.[10] The use of a Dean-Stark trap is effective for removing water and driving the equilibrium towards the product. Both acid and base catalysis can be employed, with the choice depending on the specific substrates.[6]

Part 3: Potential for Benzodiazepine Synthesis

While a direct, published protocol starting from this compound for a specific benzodiazepine drug was not identified in the immediate literature, the structural features of its derivatives make it a highly plausible precursor for this class of compounds. The synthesis of benzodiazepines often involves the condensation of an ortho-phenylenediamine with a carbonyl compound or its equivalent.

Conceptual Synthetic Pathway:

The reduction of this compound to 2-amino-4-chlorobenzaldehyde, followed by a second reduction of the aldehyde to an amine, would yield 2-amino-4-chlorobenzylamine. This diamine could then be reacted with a suitable dicarbonyl compound or its equivalent to form a 7-chloro-substituted benzodiazepine ring system.

G This compound This compound 2-Amino-4-chlorobenzaldehyde 2-Amino-4-chlorobenzaldehyde This compound->2-Amino-4-chlorobenzaldehyde Reduction (Nitro) 2-Amino-4-chlorobenzylamine 2-Amino-4-chlorobenzylamine 2-Amino-4-chlorobenzaldehyde->2-Amino-4-chlorobenzylamine Reductive Amination 7-Chloro-benzodiazepine\nScaffold 7-Chloro-benzodiazepine Scaffold 2-Amino-4-chlorobenzylamine->7-Chloro-benzodiazepine\nScaffold Condensation/ Cyclization

A conceptual pathway for the synthesis of a benzodiazepine scaffold.

This conceptual pathway highlights the untapped potential of this compound in the synthesis of novel benzodiazepine derivatives for further pharmacological evaluation.

Conclusion

This compound is a strategically important and versatile starting material in pharmaceutical synthesis. Its true potential is unlocked through the selective reduction of its nitro group, providing access to 2-amino-4-chlorobenzaldehyde, a key intermediate for the construction of medicinally relevant heterocyclic scaffolds. The detailed protocols provided herein for the synthesis of quinoline derivatives via the Friedländer reaction serve as a practical guide for researchers in the field. The inherent reactivity of this compound, coupled with the established synthetic methodologies, ensures its continued relevance in the discovery and development of new therapeutic agents.

References

Application Notes: The Strategic Utility of 4-Chloro-2-nitrobenzaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecular Architectures

4-Chloro-2-nitrobenzaldehyde is a bifunctional aromatic compound that serves as a cornerstone intermediate in the synthesis of a multitude of heterocyclic systems.[1] Its value in medicinal and materials chemistry is derived from the strategic placement of three key functional groups: an aldehyde, a nitro group, and a chlorine atom. This unique arrangement allows for a diverse range of selective chemical transformations, making it an invaluable starting material for constructing complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals.[1][2] The aldehyde group provides a reactive handle for condensation reactions, the nitro group serves as a masked amine that can be unraveled under specific reductive conditions, and the chloro substituent offers a site for further functionalization via nucleophilic aromatic substitution.[1] This guide provides detailed protocols and mechanistic insights into the application of this compound in the synthesis of high-value heterocyclic scaffolds such as quinolines, quinazolines, and benzodiazepines.

Core Synthetic Pathways and Mechanistic Underpinnings

The synthetic utility of this compound is primarily centered on the transformation of the nitro group into an amine, which then participates in an intramolecular cyclization reaction with a partner that has reacted at the aldehyde site. This domino or one-pot approach is highly efficient and avoids the need to handle potentially unstable 2-aminobenzaldehyde derivatives.

Diagram: The Central Role of this compound

G cluster_reductions Key Transformations cluster_products Target Heterocycles A This compound B In-situ Nitro Reduction (e.g., Fe/AcOH) A->B Forms 2-amino intermediate C Quinolines B->C + Active Methylene Cmpd. (Friedländer Annulation) D Quinazolines B->D + C1 Source (e.g., Aldehydes, Amides) E Benzodiazepines B->E + Amino acid/halide deriv. (Multi-step)

Caption: Synthetic pathways from this compound.

Synthesis of Substituted Quinolines via Domino Nitro Reduction-Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with activities ranging from antimalarial to anticancer. The Friedländer annulation, a condensation reaction between a 2-aminobenzaldehyde and a compound containing an active methylene group, is a powerful method for quinoline synthesis.[3][4] The use of this compound in a domino nitro reduction-Friedländer reaction circumvents the limited availability of the corresponding 2-aminobenzaldehyde, enhancing the method's versatility.[4][5]

Mechanism of Action:

The reaction proceeds in a one-pot sequence involving three key steps:

  • Nitro Group Reduction: The process begins with the in-situ reduction of the nitro group to an amine using a reducing agent like iron powder in acetic acid.[4][5] This generates the reactive 4-chloro-2-aminobenzaldehyde intermediate.

  • Knoevenagel Condensation: The newly formed amino-aldehyde undergoes a Knoevenagel condensation with an active methylene compound (e.g., β-ketoester, β-diketone).[4][5]

  • Cyclization and Aromatization: The resulting intermediate undergoes a rapid intramolecular cyclization, followed by dehydration to form the stable, aromatic quinoline ring system.[4]

Diagram: Domino Friedländer Annulation Workflow

G A This compound + Active Methylene Cmpd. B Add Fe powder in Acetic Acid Heat (95-110 °C) A->B Step 1: Mix Reactants C In-situ Nitro Reduction & Knoevenagel Condensation B->C Step 2: Initiate Reaction D Intramolecular Cyclization & Dehydration C->D Domino Process E Substituted 6-Chloroquinoline D->E Aromatization

Caption: Workflow for one-pot quinoline synthesis.

Experimental Protocol: Synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

This protocol is adapted from the general procedure for domino reduction-heterocyclization.[5]

Materials:

  • This compound (1.0 equiv, e.g., 1.32 mmol, 245 mg)

  • Ethyl acetoacetate (3.0 equiv)

  • Iron powder (Fe, <100 mesh, 4.0 equiv)

  • Glacial acetic acid (10 mL)

  • Standard laboratory glassware, reflux condenser, nitrogen inlet

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve this compound (1.0 equiv) in glacial acetic acid (10 mL).

  • Add ethyl acetoacetate (3.0 equiv) to the solution.

  • Heat the mixture with stirring to 95-110 °C.

  • Once the temperature has stabilized, add the iron powder (4.0 equiv) portion-wise over 15 minutes. An immediate color change to brown is typically observed.[4]

  • Maintain heating and stirring for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it over ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired quinoline derivative.

Data Summary: Representative Quinoline Syntheses
Active Methylene CompoundProductTypical Yield
Ethyl acetoacetateEthyl 6-chloro-2-methylquinoline-3-carboxylateHigh
Deoxybenzoin6-Chloro-2,3-diphenylquinolineHigh
Acetylacetone3-Acetyl-6-chloro-2-methylquinolineHigh
Malononitrile6-Chloro-2-aminoquinoline-3-carbonitrileModerate-High
(Yields are generally high as reported in related literature but can vary based on specific substrates and conditions)[5]

Synthesis of Quinazolines and Quinazolinones

Quinazolines and their oxidized counterparts, quinazolinones, are another class of N-heterocycles with significant pharmacological importance.[6] Their synthesis from this compound typically involves an initial reductive amination step followed by cyclization with a suitable one-carbon (C1) or carbon-nitrogen (C-N) source.

Mechanism of Action:

A common strategy involves the reduction of the nitro group to an amine, followed by condensation with an aldehyde to form a Schiff base. Subsequent intramolecular cyclization and oxidation lead to the quinazoline core. Alternatively, reaction with amides or related synthons can directly lead to quinazolinone structures.[7] Various catalytic systems, including those based on copper or cobalt, can facilitate these transformations.[8][9]

Experimental Protocol: General Concept for 7-Chloroquinazoline Synthesis

This protocol outlines a conceptual, multi-step approach often employed.

Materials:

  • This compound (1.0 equiv)

  • Reducing agent (e.g., SnCl₂·2H₂O or catalytic hydrogenation system)

  • C1 source (e.g., an aldehyde like benzaldehyde, or an orthoester)

  • Oxidizing agent (e.g., air, O₂, or a chemical oxidant)

  • Appropriate solvents (e.g., ethanol, DMF)

Procedure:

  • Reduction: Reduce this compound to 2-amino-4-chlorobenzaldehyde. This can be achieved using stannous chloride in ethanol or via catalytic hydrogenation (e.g., H₂, Pd/C). Isolate the aminobenzaldehyde intermediate carefully as it can be unstable.

  • Condensation & Cyclization: Dissolve the 2-amino-4-chlorobenzaldehyde intermediate in a suitable solvent. Add an appropriate aldehyde (e.g., benzaldehyde, 1.1 equiv) and a catalyst if required (e.g., a Lewis acid or an oxidative catalyst).

  • Heat the reaction mixture under reflux. The reaction often proceeds via an intermediate dihdroquinazoline which is then oxidized. In many modern procedures, an oxidant is included to facilitate this final aromatization step.[9]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and perform a standard aqueous workup.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 7-chloro-2-substituted-quinazoline.

Diagram: Quinazoline Synthesis Strategy

G A This compound B Reduction (e.g., SnCl₂) A->B C 2-Amino-4-chlorobenzaldehyde B->C D Condensation with R-CHO + [O] C->D E 7-Chloro-2-substituted-quinazoline D->E

Caption: Stepwise conceptual workflow for quinazoline synthesis.

Synthesis of 1,4-Benzodiazepines

The 1,4-benzodiazepine core is famous for its presence in numerous psychoactive drugs.[10] The synthesis of these seven-membered rings is more complex but often utilizes 2-aminobenzophenone derivatives as key intermediates. This compound can serve as a precursor to these intermediates.

General Synthetic Strategy:

  • Chain Extension: The aldehyde group of this compound is first converted into a larger functional group, for instance, by reaction with a Grignard reagent (e.g., Phenylmagnesium bromide) followed by oxidation to form a 4-chloro-2-nitrobenzophenone derivative.

  • Nitro Reduction: The nitro group of the benzophenone intermediate is reduced to an amine.

  • Cyclization: The resulting 2-amino-4-chlorobenzophenone is then reacted with an α-amino acid derivative or an α-haloacetyl halide, followed by base-mediated intramolecular cyclization to construct the seven-membered diazepine ring.

Experimental Protocol: Conceptual Pathway to 7-Chloro-1,4-Benzodiazepin-2-ones

This protocol describes a widely-used conceptual framework.

Materials:

  • This compound derived 4-chloro-2-nitrobenzophenone

  • Reducing agent (e.g., Fe/HCl or catalytic hydrogenation)

  • Glycine ethyl ester hydrochloride or 2-bromoacetyl bromide

  • Base (e.g., pyridine, triethylamine)

  • Appropriate solvents

Procedure:

  • Preparation of Intermediate: Synthesize 2-amino-4-chlorobenzophenone from this compound through appropriate functional group manipulations (e.g., Grignard reaction, oxidation, then nitro reduction).

  • Acylation: React the 2-amino-4-chlorobenzophenone with 2-bromoacetyl bromide in the presence of a base to form the corresponding 2-(2-bromoacetamido)-4-chlorobenzophenone.

  • Cyclization: Treat the bromoacetamide intermediate with ammonia in a solvent like ethanol. The ammonia displaces the bromide and the resulting primary amine undergoes spontaneous intramolecular cyclization with the ketone to form the 1,4-benzodiazepine ring after dehydration.[11]

  • Purify the final product by recrystallization.

Data Summary: Key Intermediates and Reactions
Starting MaterialKey ReactionIntermediate/Product
This compoundGrignard reaction + Oxidation4-Chloro-2-nitrobenzophenone
4-Chloro-2-nitrobenzophenoneReduction (e.g., Fe/HCl)2-Amino-4-chlorobenzophenone
2-Amino-4-chlorobenzophenoneAcylation + Cyclization7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

References

Monitoring the Synthesis of 4-Chloro-2-nitrobenzaldehyde: A Validated HPLC Method for In-Process Control

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-2-nitrobenzaldehyde. Designed for researchers, scientists, and drug development professionals, this protocol provides a reliable tool for monitoring reaction progress, assessing purity, and identifying related substances during synthesis. By explaining the causality behind methodological choices and incorporating self-validating system suitability checks, this guide ensures both technical accuracy and practical applicability in a regulated environment.

Introduction and Scientific Principle

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring an aldehyde group and nitro and chloro substituents on a benzene ring, makes it a versatile building block. The precise monitoring of its formation, often from precursors like 4-chloro-2-nitrotoluene, is critical for optimizing reaction yield, minimizing impurity formation, and ensuring the final product's quality and safety.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this application due to its high resolution, sensitivity, and quantitative accuracy. The method described herein utilizes Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. In this modality, this compound, a moderately polar compound, is separated from more polar starting materials and potentially less polar byproducts based on their differential partitioning between the stationary and mobile phases. A gradient elution is employed to ensure adequate separation of all components with varying polarities within a reasonable timeframe. Detection is achieved using a UV-Vis detector, leveraging the strong chromophoric properties of the aromatic ring and nitro group.

Materials and Methods

Reagents and Standards
  • This compound Reference Standard: Purity ≥99%, sourced from a reputable supplier (e.g., Sigma-Aldrich).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, purified to a resistivity of 18.2 MΩ·cm (Type I), filtered through a 0.22 µm filter.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Reaction Quenching Agent: A suitable solvent that stops the reaction and is miscible with the diluent, such as cold acetonitrile.

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Table 1: HPLC Instrumentation and Conditions

Parameter Specification Rationale
HPLC System Standard system with quaternary pump, autosampler, UV detector Provides the necessary precision and flexibility for this analysis.
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) The C18 stationary phase offers excellent hydrophobicity for retaining and separating benzaldehyde derivatives.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v) The acidic modifier improves peak shape and suppresses silanol interactions.
Mobile Phase B Acetonitrile (ACN) A common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution See Table 2 A gradient is essential to elute both polar starting materials and non-polar products/impurities effectively in a single run.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and separation efficiency.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection (λ) 254 nm This wavelength provides good sensitivity for aromatic and nitro-containing compounds. A PDA detector can be used to confirm peak purity.
Injection Vol. 10 µL A typical injection volume that balances sensitivity with the risk of column overload.

| Diluent | Acetonitrile/Water (50:50, v/v) | This composition ensures sample solubility and compatibility with the mobile phase, preventing peak distortion. |

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (ACN)
0.0 70 30
15.0 20 80
20.0 20 80
20.1 70 30

| 25.0 | 70 | 30 |

Experimental Protocols

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Reaction Vessel (In-Process Sample) B 2. Aliquot Sampling & Immediate Quenching A->B C 3. Dilution with Diluent B->C D 4. Filtration (0.45 µm Syringe Filter) C->D E 5. HPLC Injection (Autosampler) D->E F 6. Chromatographic Separation (C18 Column) E->F G 7. UV Detection (254 nm) F->G H 8. Data Acquisition (Chromatogram) G->H I 9. Peak Integration & Quantification H->I J 10. Report Generation (% Conversion, Purity) I->J

Caption: Workflow for HPLC monitoring of reaction progress.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution with the diluent. These will be used to establish the method's linearity.

Preparation of Reaction Samples

The goal is to halt the reaction instantly and dilute the sample into the calibrated range of the assay.

  • Sampling: Withdraw a small, representative aliquot (e.g., 100 µL) from the reaction mixture at specified time points.

  • Quenching: Immediately dispense the aliquot into a pre-determined volume of a cold quenching agent (e.g., 1.9 mL of cold acetonitrile in a 2 mL Eppendorf tube) to stop the reaction and achieve an initial dilution.

  • Dilution: Perform a further, accurate dilution of the quenched sample with the diluent to bring the expected concentration of this compound into the middle of the calibration curve (e.g., 25 µg/mL). The exact dilution factor will depend on the reaction scale and expected concentration.

  • Filtration: Filter the final diluted sample through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial to remove any particulate matter.

System Suitability and Analysis Sequence

To ensure the validity of the analytical run, system suitability tests must be performed.

  • Equilibration: Equilibrate the HPLC system with the mobile phase (at initial conditions) until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject the diluent (blank) to ensure no systemic contamination.

    • Inject the working standard solution (e.g., 25 µg/mL) six consecutive times.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared reaction samples.

    • Inject a working standard periodically (e.g., after every 10 sample injections) to verify system stability.

Table 3: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000 Indicates good column efficiency and separation power.

| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) | Demonstrates the precision of the HPLC system and injector. |

Method Validation and Trustworthiness

A comprehensive validation should be performed to demonstrate that the analytical method is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (starting materials, byproducts, degradants). This is confirmed by observing clean, well-resolved peaks for each component. Forced degradation studies can be performed to further challenge specificity.

  • Linearity: The linearity of the method should be established by injecting the calibration standards and plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. This is crucial for quantifying trace impurities.

  • Accuracy: Assessed by performing recovery studies. A known amount of the reference standard is spiked into a placebo (reaction matrix without analyte) at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Determined by analyzing six replicate samples prepared from the same homogenous batch on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The results are compared to evaluate the method's ruggedness.

Data Interpretation

The primary output is a chromatogram showing peaks corresponding to different components in the sample.

  • Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.

  • Quantification: The concentration of this compound in the prepared sample is calculated from the linear regression equation derived from the calibration curve.

  • Reaction Progress Calculation: The concentration in the original reaction mixture is determined by applying the dilution factor.

    • Reaction Conversion (%) = ([Product] at time t / [Initial Reactant] at time 0) x 100

  • Purity Assessment: The area percentage of the main peak relative to the total area of all peaks (Area %) can provide an estimate of purity.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

This application note provides a detailed, robust, and validated RP-HPLC method for monitoring the reaction progress of this compound. The protocol emphasizes the rationale behind experimental choices and incorporates necessary validation and system suitability criteria to ensure data integrity. By following this guide, researchers and drug development professionals can achieve reliable and accurate in-process control, leading to improved process understanding, optimization, and final product quality.

Application Notes & Protocols: Leveraging 4-Chloro-2-nitrobenzaldehyde in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed scientific guide on the strategic use of 4-Chloro-2-nitrobenzaldehyde as a versatile starting material in agrochemical research and development. We will move beyond simple procedural lists to explore the chemical rationale, strategic planning, and potential synthetic pathways that this unique building block offers. While direct literature on blockbuster agrochemicals derived from this specific isomer is not extensive, its trifunctional nature presents a rich scaffold for innovation. This guide is structured to empower researchers to design novel synthesis programs by understanding the molecule's inherent reactivity and potential.

Core Analysis: Physicochemical Properties and Strategic Reactivity

This compound (CAS: 5551-11-1) is a substituted aromatic aldehyde whose true value lies in the distinct reactivity of its three functional groups.[1][2] A successful research program hinges on understanding how to selectively address these sites to build molecular complexity and achieve desired biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5551-11-1[3][4]
Molecular Formula C₇H₄ClNO₃[4]
Molecular Weight 185.56 g/mol [3][4]
Appearance White to light yellow crystalline powder[5]
Melting Point 66-69 °C[3]
Purity Typically >98.0%

The molecule's power as a synthon comes from the orthogonal reactivity of its functional groups, which can be targeted in a stepwise fashion.

  • The Aldehyde (-CHO): As the most electrophilic site, the aldehyde is the primary handle for initial derivatization. It readily undergoes condensation reactions to form carbon-nitrogen (e.g., imines/Schiff bases) and carbon-carbon bonds (e.g., Henry reaction, Wittig olefination). This serves as the principal entry point for introducing diverse structural motifs.[6]

  • The Nitro (-NO₂): The nitro group is a powerful electron-withdrawing group and, critically, a synthetic precursor to an amine. Its reduction to an amino group (-NH₂) completely transforms the electronic properties of the ring and introduces a nucleophilic site, enabling a secondary wave of derivatization for building amides, ureas, or sulfonamides. The ortho position relative to the aldehyde allows for the potential formation of heterocyclic systems.

  • The Chloro (-Cl): Generally the least reactive of the three groups, the chlorine atom can participate in nucleophilic aromatic substitution (SₙAr) reactions under specific, often forcing, conditions. Its strong electron-withdrawing effect also activates the aromatic ring, influencing the reactivity of the other positions.

Caption: Key reactive sites of this compound.

Synthetic Strategy: Pathways to Novel Agrochemicals

A robust strategy for exploiting this compound involves a multi-stage approach. The initial diversification targets the aldehyde, followed by modification of the nitro group to unlock a second generation of compounds.

Pathway A: Primary Diversification via Aldehyde Condensation

The formation of a Schiff base (imine) is a highly efficient and reliable reaction to generate an initial library of diverse compounds. This approach is foundational in medicinal and agrochemical synthesis for rapidly exploring the impact of different substituents.

Protocol 1: General Synthesis of Schiff Base Derivatives

  • Rationale: This protocol aims to couple this compound with a library of primary amines (anilines, benzylamines, etc.). The reaction is typically catalyzed by a weak acid to activate the aldehyde carbonyl, and conducted in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the imine product.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Substituted primary amine (1.05 eq)

    • Toluene or Benzene (as solvent)

    • Acetic acid (catalytic amount, ~0.1 eq)

    • Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer

    • Standard workup and purification supplies (rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (e.g., 1.86 g, 10 mmol) and the primary amine (10.5 mmol) in toluene (50 mL).

    • Add a catalytic amount of glacial acetic acid (e.g., 0.06 mL, 1 mmol).

    • Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by TLC analysis. The reaction is typically complete within 2-6 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel if it is an oil.

  • Self-Validation:

    • Expected Outcome: Formation of a new, less polar product visible by TLC. The product is often a colored solid.

    • Characterization: Confirm the structure via ¹H NMR (disappearance of the aldehyde proton at ~10 ppm and appearance of the imine proton at ~8-9 ppm), ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC.

Pathway B: Unlocking Secondary Scaffolds via Nitro Reduction

The true synthetic power of this scaffold is unlocked by reducing the nitro group to an amine. This creates a new reactive handle, 4-chloro-2-aminobenzaldehyde, which is a valuable precursor for a wide range of more complex molecules, including amides and heterocycles common in fungicides and herbicides.[7][8]

Protocol 2: Selective Reduction of the Nitro Group

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups without affecting the aldehyde or chloro substituents. The choice of catalyst (Palladium on carbon) and solvent is crucial for success. This method avoids the use of harsh, stoichiometric metal-acid reductants.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

    • Methanol or Ethyl Acetate (as solvent)

    • Hydrogen source (balloon or Parr hydrogenator)

    • Filtration apparatus (Celite pad)

  • Procedure:

    • Dissolve this compound (e.g., 1.86 g, 10 mmol) in methanol (50 mL) in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (e.g., 100-200 mg) under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale). For larger scales, a Parr apparatus is recommended.

    • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

    • Once complete, carefully purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-chloro-2-aminobenzaldehyde, which can be used directly in the next step or purified if necessary.

  • Self-Validation:

    • Expected Outcome: The product will be significantly more polar than the starting material.

    • Characterization: Confirm the structure by ¹H NMR (appearance of broad -NH₂ protons) and mass spectrometry (mass decrease corresponding to O₂ -> H₂).

Caption: A strategic workflow for library synthesis.

Application in Target Classes: Fungicides and Herbicides

The scaffolds derived from this compound are relevant to established classes of agrochemicals.

  • Fungicides: Many modern fungicides, particularly SDHI (Succinate Dehydrogenase Inhibitor) and QiI (Quinone outside Inhibitor) types, contain an amide linkage and a substituted aromatic ring.[9] The 4-chloro-2-aminobenzaldehyde intermediate is an excellent precursor for creating novel amide libraries to screen against fungal pathogens. The chlorine substituent can provide metabolic stability and favorable binding interactions within the target enzyme.

  • Herbicides: Herbicides that inhibit enzymes like ACCase or PPO often feature complex heterocyclic systems.[10][11] The ortho-aminoaldehyde functionality derived from our starting material is a classic precursor for building fused heterocyclic rings like quinolines or quinazolines, which can be explored for herbicidal activity.

Proposed Biological Screening Cascade

Once compound libraries are synthesized, a systematic biological evaluation is necessary to identify lead candidates.

Screening_Cascade cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: In Vivo / Greenhouse Testing lib Synthesized Compound Library screen1 High-Throughput Screen (e.g., 96-well plate format) Single High Concentration (e.g., 100 µM) lib->screen1 herbicide_assay Herbicidal Assay: Enzyme Inhibition (e.g., PPO) or Seed Germination screen1->herbicide_assay fungicide_assay Fungicidal Assay: Mycelial Growth Inhibition (e.g., Fusarium spp.) screen1->fungicide_assay decision1 Identify 'Hits' (>80% Inhibition) herbicide_assay->decision1 fungicide_assay->decision1 screen2 IC50 / EC50 Determination (8-point dose curve) decision1->screen2 selectivity Crop Safety / Pest Specificity (Test on crop cells vs. weed/fungus) screen2->selectivity decision2 Prioritize 'Leads' (Potency & Selectivity) selectivity->decision2 screen3 Whole Organism Testing (e.g., Pot-sprayed weeds, inoculated plants) decision2->screen3 final Lead Candidate for Optimization screen3->final

Caption: A tiered workflow for biological screening.

Table 2: Hypothetical Screening Data for a Derived Amide Library

This table illustrates how data from a primary screen could be organized to begin a Structure-Activity Relationship (SAR) analysis. The compounds are hypothetical amides formed from 4-chloro-2-aminobenzaldehyde and various carboxylic acids.

Compound IDR-Group (from R-COOH)% Inhibition @ 100µM ( Fusarium solani )% Inhibition @ 100µM ( Sclerotinia sclerotiorum )
CNB-A-001 Phenyl45%52%
CNB-A-002 4-Fluorophenyl78%85%
CNB-A-003 3-(Trifluoromethyl)phenyl91%95%
CNB-A-004 Cyclohexyl15%20%
CNB-A-005 Thiophene-2-yl65%71%

Initial SAR Interpretation: From this hypothetical data, a clear trend emerges: electron-withdrawing substituents on the aromatic R-group (F, CF₃) significantly increase fungicidal activity compared to the unsubstituted phenyl or aliphatic groups. This provides a clear, data-driven rationale for the next round of synthesis, focusing on further exploration of substituted aromatic and heteroaromatic acids.

References

Application Notes and Protocols for Reactions Involving 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-nitrobenzaldehyde is a versatile bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and an electron-deficient aromatic ring substituted with both chloro and nitro groups, makes it a valuable precursor for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro and chloro substituents renders the aldehyde carbon highly electrophilic and activates the aromatic ring for nucleophilic substitution, while the nitro group itself can be readily transformed into other functional groups, such as amines, providing a gateway to complex heterocyclic systems.[1][2][3]

This comprehensive guide provides detailed experimental protocols for several key reactions involving this compound. As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to impart an understanding of the underlying principles and the rationale behind the selection of specific reagents and conditions, adhering to the highest standards of scientific integrity.

Part 1: Synthesis of Quinazoline Derivatives

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. This compound serves as an excellent starting material for the synthesis of quinazolines and their oxidized counterparts, quinazolinones, primarily through reductive cyclization strategies.

Mechanistic Rationale

The core strategy involves the reduction of the nitro group to an amine. This newly formed aniline derivative is positioned ortho to the aldehyde (or a derivative thereof), creating the perfect intramolecular arrangement for cyclization to form the heterocyclic ring system. Various methods can achieve this transformation, often in a one-pot fashion.[4][5][6]

Protocol 1.1: One-Pot Reductive Cyclization to form 2-Aryl-7-chloroquinazolines

This protocol details a transition-metal-free approach where the nitro group is reduced in situ, followed by condensation with another aldehyde and ammonia source, leading to the formation of the quinazoline ring.

Workflow Diagram: Quinazoline Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup A This compound F Mix & Heat (e.g., 100-120 °C) A->F B Aromatic Aldehyde (R-CHO) B->F C Ammonium Acetate (NH₄OAc) C->F D Sodium Dithionite (Na₂S₂O₄) D->F E Solvent (e.g., DMF) E->F G Reaction Monitoring (TLC) F->G In-situ Reduction & Cyclization H Aqueous Workup (Quench with water) G->H Reaction Complete I Extraction (e.g., Ethyl Acetate) H->I J Purification (Column Chromatography) I->J Product 2-Aryl-7-chloroquinazoline J->Product

Caption: Workflow for the one-pot synthesis of 2-Aryl-7-chloroquinazolines.

Experimental Procedure:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.85 g, 10 mmol), the desired aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), and ammonium acetate (3.85 g, 50 mmol).

  • Solvent Addition: Add 30 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the mixture to achieve a homogeneous suspension.

  • Initiation of Reduction: While stirring, add sodium dithionite (Na₂S₂O₄, 5.22 g, 30 mmol) portion-wise over 15 minutes. The use of sodium dithionite serves as a mild and effective reducing agent for the nitro group in the presence of other functionalities.[7]

  • Reaction Execution: Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Workup: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of ice-cold water with stirring. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water (3 x 50 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 2-aryl-7-chloroquinazoline.

ParameterValueRationale
Temperature 120 °CProvides sufficient energy for both the reduction and subsequent cyclization/aromatization steps.
Ammonia Source Ammonium AcetateServes as a convenient source of ammonia and acts as a mild acidic catalyst for the condensation steps.
Reducing Agent Sodium DithioniteA cost-effective and selective reducing agent for nitro groups that is compatible with the aldehyde functionalities.[7]
Solvent DMFA high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Part 2: Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of this compound is a prime site for nucleophilic attack, enabling a variety of crucial carbon-carbon bond-forming reactions. These reactions are fundamental in extending the carbon skeleton and introducing new functionalities.

Protocol 2.1: The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde, forming a β-nitro alcohol.[8][9] This reaction is synthetically powerful because the resulting product can be easily converted into other valuable motifs, such as nitroalkenes, amino alcohols, or α-nitro ketones.[9] The high electrophilicity of the aldehyde in this compound makes it an excellent substrate for this transformation.

Mechanistic Diagram: The Henry Reaction

G cluster_mech Henry Reaction Mechanism Nitroalkane R-CH₂NO₂ Nitronate [R-CH⁻-NO₂ ↔ R-CH=N⁺(O⁻)₂] (Nitronate Ion) Nitroalkane->Nitronate  Base (e.g., Et₃N) Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide + this compound Product β-Nitro Alcohol Alkoxide->Product  Protonation

Caption: Mechanism of the base-catalyzed Henry reaction.

Experimental Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (0.93 g, 5 mmol) and nitromethane (1.53 g, 25 mmol, 5 equivalents) in 15 mL of ethanol.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (Et₃N, 0.1 mL, ~0.7 mmol) dropwise with stirring. The use of a catalytic amount of a mild base is crucial to favor the formation of the β-nitro alcohol and prevent subsequent elimination to the nitroalkene.[8]

  • Reaction Execution: Allow the reaction to stir at room temperature for 24 hours. Monitor the consumption of the aldehyde by TLC.

  • Workup: Upon completion, acidify the reaction mixture to pH ~6 with dilute HCl (1M).

  • Isolation: Remove the ethanol under reduced pressure. Add 25 mL of water to the residue and extract the product with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil can be purified by column chromatography (silica gel, 20% ethyl acetate in hexane) to afford the pure 1-(4-chloro-2-nitrophenyl)-2-nitroethanol.

ParameterValueRationale
Nitroalkane Nitromethane (5 eq.)Used in excess to drive the reaction equilibrium towards the product.
Base Catalyst Triethylamine (catalytic)A mild organic base that deprotonates the nitroalkane without promoting significant side reactions like elimination.[8]
Temperature 0 °C to RTInitial cooling controls the exothermic reaction, while room temperature provides sufficient energy for completion.
Solvent EthanolA protic solvent that effectively dissolves reactants and stabilizes the charged intermediates.
Protocol 2.2: The Wittig Reaction

The Wittig reaction is an indispensable method for converting aldehydes into alkenes.[10][11] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome (E/Z selectivity) can often be controlled by the nature of the ylide and the reaction conditions.[12] Using a stabilized ylide typically favors the formation of the (E)-alkene.

Experimental Procedure (using a stabilized ylide):

  • Ylide Generation: In a flame-dried, two-neck 100 mL flask under a nitrogen atmosphere, suspend (carbethoxymethyl)triphenylphosphonium bromide (4.27 g, 10 mmol) in 40 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Base Addition: Add potassium tert-butoxide (t-BuOK, 1.12 g, 10 mmol) portion-wise. The mixture will turn a deep orange/red color, indicating the formation of the phosphorus ylide. Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: Dissolve this compound (1.5 g, 8.1 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The disappearance of the ylide's color is a good visual indicator of reaction progression.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). The byproduct, triphenylphosphine oxide, is often poorly soluble in ether/hexane mixtures and may precipitate, simplifying removal.[13]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield ethyl (E)-3-(4-chloro-2-nitrophenyl)acrylate.

ParameterValueRationale
Wittig Reagent (Carbethoxymethyl)triphenylphosphonium bromidePrecursor to a stabilized ylide, which is less reactive and favors the formation of the thermodynamically more stable (E)-alkene.[12]
Base Potassium tert-butoxideA strong, non-nucleophilic base suitable for deprotonating the phosphonium salt to form the ylide.
Solvent Anhydrous THFAn aprotic solvent required to prevent quenching of the highly basic ylide.
Atmosphere NitrogenPrevents reaction of the anionic ylide intermediate with oxygen or moisture.
Protocol 2.3: Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15][16] The chloro-substituent on this compound can participate in this reaction, allowing for the introduction of an alkyne moiety, a versatile functional group for further elaboration in drug development.

Experimental Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (0.93 g, 5 mmol), Pd(PPh₃)₄ (0.29 g, 0.25 mmol, 5 mol%), and copper(I) iodide (CuI, 0.05 g, 0.25 mmol, 5 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with nitrogen three times.

  • Solvent and Reagent Addition: Add 20 mL of degassed anhydrous triethylamine (Et₃N) followed by the terminal alkyne (e.g., phenylacetylene, 0.61 g, 6 mmol). The amine acts as both the solvent and the base required for the catalytic cycle.[17]

  • Reaction Execution: Heat the reaction mixture to 80 °C for 8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the corresponding 4-(alkynyl)-2-nitrobenzaldehyde.

ParameterCatalyst SystemRationale
Palladium Catalyst Pd(PPh₃)₄The active Pd(0) species that undergoes oxidative addition with the aryl chloride.
Copper Co-catalyst Copper(I) IodideActivates the terminal alkyne, facilitating its deprotonation and subsequent transmetalation to the palladium center.[15][17]
Base/Solvent TriethylamineNeutralizes the HX formed during the reaction and facilitates the deprotonation of the alkyne.
Conditions Anhydrous, N₂ atm.Essential to protect the catalysts, particularly the Pd(0) species, from oxidation and deactivation.[16]

Conclusion

This compound is a readily accessible and highly valuable building block for synthetic chemistry. The protocols outlined in this guide for quinazoline synthesis, Henry reactions, Wittig olefinations, and Sonogashira couplings represent a fraction of its synthetic potential. By understanding the mechanistic principles behind these transformations, researchers can effectively troubleshoot and adapt these methods to construct complex molecular architectures tailored for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-2-nitrobenzaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to enhance your experimental success and yield.

Introduction to the Synthesis

The synthesis of this compound is a pivotal step in the production of various pharmaceuticals and fine chemicals. A prevalent and industrially significant method for its preparation is the oxidation of 4-chloro-2-nitrotoluene. This process, while conceptually straightforward, is often plagued by challenges such as incomplete reactions, over-oxidation to the corresponding carboxylic acid, and purification difficulties. This guide will provide the technical insights necessary to navigate these issues effectively.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the specific problems you may encounter during the synthesis.

Question 1: My reaction shows a low conversion of the starting material, 4-chloro-2-nitrotoluene. How can I drive the reaction to completion?

Answer:

Low conversion is a frequent issue and can often be attributed to several factors related to the reaction conditions and reagent activity.

  • Inadequate Mixing: The oxidation of 4-chloro-2-nitrotoluene is often a multiphasic reaction. Vigorous stirring is crucial to ensure efficient mass transfer between the organic substrate and the aqueous oxidant phase. If you are using a magnetic stirrer, ensure the stir bar is large enough and the stirring speed is sufficient to create a vortex. For larger-scale reactions, mechanical overhead stirring is highly recommended.

  • Oxidant Activity: The choice and quality of the oxidizing agent are paramount. Common oxidants include manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or ceric ammonium nitrate (CAN). The activity of these reagents can vary between batches. It is advisable to test the activity of a new batch of oxidant on a small scale first. For instance, with MnO₂, its activity is highly dependent on the method of its preparation.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as over-oxidation. A systematic approach is to screen a range of temperatures (e.g., 60-80 °C) to find the optimal balance between reaction rate and selectivity.

  • Step-by-Step Protocol for Optimizing Conversion:

    • Reagent Check: Verify the source and age of your 4-chloro-2-nitrotoluene and the oxidizing agent. If possible, use freshly acquired or purified starting materials.

    • Stirring Efficiency: Increase the stirring rate and observe if the conversion improves over a set reaction time.

    • Incremental Temperature Increase: Start the reaction at a moderate temperature (e.g., 60 °C) and monitor the progress by TLC or GC. If the reaction is sluggish, increase the temperature in 5 °C increments, holding at each new temperature for a set period to observe the effect on conversion.

    • Staged Addition of Oxidant: Instead of adding the entire portion of the oxidant at once, consider adding it in portions. This can help to maintain a more consistent reaction rate and temperature.

Question 2: I am observing a significant amount of 4-chloro-2-nitrobenzoic acid as a byproduct. How can I minimize this over-oxidation?

Answer:

The formation of 4-chloro-2-nitrobenzoic acid is a classic example of over-oxidation and directly impacts the yield of the desired aldehyde.

  • Mechanism of Over-oxidation: The aldehyde product is more susceptible to oxidation than the starting toluene derivative. Once the aldehyde is formed, it can be further oxidized to the carboxylic acid, especially if the reaction conditions are too harsh or the reaction is allowed to proceed for too long.

  • Control of Reaction Time: Careful monitoring of the reaction progress is critical. Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) should be used to track the disappearance of the starting material and the appearance of the product. The reaction should be quenched as soon as the optimal conversion to the aldehyde is achieved, before significant amounts of the carboxylic acid are formed.

  • Choice of Oxidant and Stoichiometry: The choice of oxidizing agent can significantly influence selectivity. Milder oxidants are less prone to causing over-oxidation. Additionally, the stoichiometry of the oxidant is a key parameter. Using a large excess of the oxidant will favor the formation of the carboxylic acid. It is recommended to start with a stoichiometric amount and gradually increase it in small increments if the conversion is too low.

  • pH Control: In some oxidation reactions, the pH of the reaction medium can influence the rate of over-oxidation. Maintaining a neutral or slightly acidic pH can sometimes suppress the formation of the carboxylate salt, which can be more soluble in the aqueous phase and less prone to further oxidation.

Experimental Workflow for Minimizing Over-oxidation

G cluster_0 Reaction Setup cluster_1 Monitoring & Control cluster_2 Decision & Action A Combine 4-chloro-2-nitrotoluene, solvent, and oxidant B Monitor reaction by TLC/GC every 30 minutes A->B C Is starting material consumed? B->C D Is aldehyde the major product? C->D Yes F Continue Reaction C->F No E Significant acid formation? D->E Yes G Quench Reaction D->G No E->G No H Reduce oxidant stoichiometry or reaction time in next run E->H Yes F->B

Caption: A decision-making workflow for monitoring and controlling the oxidation reaction to minimize byproduct formation.

Question 3: The purification of this compound is proving difficult, and my final product has low purity. What are the best practices for purification?

Answer:

Purification can indeed be challenging due to the physical properties of the product and potential impurities.

  • Initial Work-up: After quenching the reaction, a proper work-up is the first step to a clean product. This typically involves filtering off the inorganic salts (e.g., manganese dioxide), followed by extraction of the product into a suitable organic solvent. A wash with a mild base, such as a sodium bicarbonate solution, can help to remove the acidic byproduct, 4-chloro-2-nitrobenzoic acid.

  • Crystallization: Crystallization is often the most effective method for purifying this compound. The choice of solvent is critical. A good crystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for this purpose include ethanol, isopropanol, or a mixture of hexane and ethyl acetate. A slow cooling process will generally yield larger, purer crystals.

  • Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography can be employed. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the aldehyde from both the unreacted starting material and the more polar carboxylic acid.

Table 1: Solvent Systems for Purification

Purification MethodRecommended Solvent SystemRationale
Crystallization Ethanol/WaterGood solubility of the aldehyde in hot ethanol, precipitates upon cooling or addition of water.
IsopropanolSimilar properties to ethanol, can offer different crystal morphology.
Hexane/Ethyl AcetateThe product has moderate polarity, allowing for fine-tuning of solubility.
Column Chromatography Hexane/Ethyl Acetate GradientAllows for the separation of compounds with different polarities.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during this synthesis?

A1: The starting material, 4-chloro-2-nitrotoluene, and the product, this compound, are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The oxidation reaction can be exothermic, so it is important to have a cooling bath on standby to control the temperature. Some oxidizing agents, like potassium permanganate, are strong oxidizers and should not be mixed with combustible materials.

Q2: Can you suggest an alternative synthesis route if the oxidation of 4-chloro-2-nitrotoluene is not successful?

A2: While the oxidation of 4-chloro-2-nitrotoluene is the most common route, other methods exist. One alternative is the Reimer-Tiemann reaction of 3-chloronitrobenzene, although this may lead to issues with regioselectivity. Another possibility is the direct nitration of 4-chlorobenzaldehyde, but this can also produce a mixture of isomers that are difficult to separate.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used.

  • Melting Point: A sharp melting point close to the literature value (around 70-72 °C) is a good indicator of purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The aldehyde proton should be visible as a singlet around 10 ppm in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch (around 1700 cm⁻¹) and characteristic nitro group stretches will be evident.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine the purity and confirm the molecular weight of the product.

Process Flow Diagram for Synthesis and Purification

G A Reaction: 4-Chloro-2-nitrotoluene + Oxidant B Reaction Work-up: Quenching & Filtration A->B C Extraction with Organic Solvent B->C D Aqueous Wash (e.g., NaHCO3) C->D E Drying of Organic Layer D->E F Solvent Removal E->F G Crude Product F->G H Purification: Crystallization or Chromatography G->H I Pure this compound H->I

Technical Support Center: Purification of Crude 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 4-Chloro-2-nitrobenzaldehyde via recrystallization. It is structured in a problem-oriented, question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Part 1: Fundamentals of Recrystallization

Q1: What is the core principle of recrystallization for purifying this compound?

Recrystallization is a purification technique based on differential solubility.[1][2] The fundamental principle is to dissolve the impure solid (the solute) in a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools slowly, the solubility of the desired compound, this compound, decreases, causing it to form highly organized, pure crystals.[3] The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the surrounding solution (the mother liquor).[3] The key to successful purification lies in the controlled, gradual formation of a crystal lattice, which inherently excludes foreign molecules.[4]

Q2: How do I select an appropriate solvent for recrystallizing this compound?

The choice of solvent is the most critical factor in a successful recrystallization.[3] An ideal solvent should meet the following criteria, listed in decreasing order of importance:[4]

  • High Solvency at High Temperatures: The solvent must dissolve this compound readily when hot (typically near its boiling point).

  • Low Solvency at Low Temperatures: The compound should be poorly soluble or nearly insoluble in the same solvent when cold (at room temperature or in an ice bath). This ensures maximum recovery of the purified product.[5]

  • Impurity Solubility: The solvent should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).

  • Non-Reactive: The solvent must be chemically inert and not react with the this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive.[4]

A general rule of thumb is "like dissolves like."[4] Given that this compound is a moderately polar aromatic compound, solvents of intermediate polarity are often a good starting point.

Solvent Selection Table for this compound

Solvent Boiling Point (°C) Polarity Rationale & Potential Issues
Ethanol 78 Polar A common and effective choice for many aromatic compounds. May require a mixed-solvent system with water to reduce solubility at cold temperatures.
Methanol 65 Polar Similar to ethanol but more volatile.
Isopropanol 82 Polar Slightly less polar than ethanol; a good alternative.
Ethyl Acetate 77 Intermediate Often a good solvent for compounds of intermediate polarity.[6]
Toluene 111 Non-polar May be effective, especially if the crude material contains non-polar impurities. Its higher boiling point can be a safety concern.
Heptane/Hexane 98 / 69 Non-polar Likely a poor solvent on its own, but excellent as an "anti-solvent" in a mixed-solvent system with a more polar solvent like ethyl acetate or DCM.[7]

| Water | 100 | Very Polar | Unlikely to dissolve the compound well, even when hot, but can be used as the anti-solvent in a mixture with a water-miscible solvent like ethanol or acetone.[6][7] |

Pro-Tip: Always perform a small-scale test with a few milligrams of your crude product in different solvents to identify the most suitable one before committing your entire batch.

Part 2: Experimental Workflow & Protocol

Q3: Can you provide a step-by-step protocol for the recrystallization of this compound?

Certainly. This protocol outlines a standard procedure. The optimal solvent and volumes should be determined empirically.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation cluster_collection Collection & Drying crude 1. Crude Solid in Flask add_solvent 2. Add Minimum Hot Solvent crude->add_solvent dissolve 3. Heat to Complete Dissolution add_solvent->dissolve hot_filt 4. Hot Filtration (Optional) dissolve->hot_filt Insoluble Impurities Present cool 5. Slow Cooling to Room Temp dissolve->cool No Insoluble Impurities hot_filt->cool ice_bath 6. Ice Bath Cooling cool->ice_bath crystals 7. Crystal Formation ice_bath->crystals vac_filt 8. Vacuum Filtration crystals->vac_filt wash 9. Wash with Cold Solvent vac_filt->wash mother_liquor Mother Liquor (Contains Impurities) vac_filt->mother_liquor dry 10. Dry Pure Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar. In a separate beaker, heat your chosen solvent to just below its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves.[5] Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of your product in solution even after cooling.[4]

  • Decolorization (Optional): If the hot solution is highly colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Charcoal has a high surface area that adsorbs large, colored impurity molecules. Use sparingly, as it can also adsorb your desired product, reducing the yield.[8]

  • Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities in your hot solution, you must perform a hot filtration. Use a pre-heated funnel (stemless or short-stemmed is best) and fluted filter paper. Keep the receiving flask hot to prevent the product from crystallizing prematurely in the funnel.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1] Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling ("crashing out") tends to trap impurities within the crystal lattice.[8]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[1][5]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any adhering mother liquor. Causality: Using cold solvent minimizes the redissolving of your purified crystals during the wash.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, followed by transferring them to a watch glass to air dry, or by using a vacuum oven at a low temperature.

  • Purity Assessment: Check the melting point of the dried crystals. A pure compound will have a sharp melting point that is elevated compared to the crude material.[1] The literature melting point for this compound is 42-44 °C.[10]

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Q4: My compound is forming an oil instead of crystals. What did I do wrong and how can I fix it?

This phenomenon, known as "oiling out," is a common problem.

  • Cause: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. The high concentration of the solute effectively depresses its melting point. This is often caused by the solution being too concentrated, cooling too quickly, or the presence of significant impurities.[11]

  • Solution 1 (Add More Solvent): Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.[8] Allow the less concentrated solution to cool much more slowly.

  • Solution 2 (Slower Cooling): Insulate the flask (e.g., by wrapping it in glass wool or placing it in a large beaker of hot water) to ensure a very gradual temperature drop. This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.[11]

  • Solution 3 (Change Solvents): If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system.

Q5: The solution has cooled, but no crystals have formed. What should I do?

This indicates that the solution is likely supersaturated or that too much solvent was used.

  • Cause: Crystal formation requires nucleation, the initial formation of a small seed crystal. Sometimes, a supersaturated solution can resist crystallization without a nucleation site.[11] Alternatively, and more commonly, an excess of solvent was added, and the solution is not yet saturated at the cold temperature.[11]

  • Solution 1 (Induce Nucleation):

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic imperfections on the glass provide a surface for nucleation to begin.[11]

    • Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a template for further crystal growth.[11]

  • Solution 2 (Reduce Solvent Volume): If nucleation techniques fail, you have likely used too much solvent.[8] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration. Then, allow it to cool again.

  • Solution 3 (Last Resort): If all else fails, you can remove the solvent entirely using a rotary evaporator and attempt the recrystallization again with a different solvent or less of the original solvent.[8][11]

Q6: My final yield is very low. What are the likely causes?

A low yield can be frustrating but is often preventable.

  • Cause 1 (Excess Solvent): This is the most common reason for low recovery. Using too much solvent during the initial dissolution step will leave a significant amount of your product in the mother liquor, even after cooling.[8]

  • Cause 2 (Premature Crystallization): If you performed a hot filtration, some product may have crystallized on the filter paper or in the funnel stem.

  • Cause 3 (Washing with Warm Solvent): Washing the final crystals with solvent that is not ice-cold can dissolve a substantial portion of your product.

  • Solution: To recover some of the lost product, you can try to obtain a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling.[4] Be aware that second-crop crystals are often less pure than the first. For future experiments, be meticulous about using the absolute minimum amount of hot solvent required for dissolution.

Part 4: Frequently Asked Questions (FAQs)

Q7: What are the primary impurities I am trying to remove from crude this compound?

The impurities will depend on the synthetic route used. A common synthesis involves the oxidation of 4-chloro-2-nitrotoluene.[12] Therefore, potential impurities could include:

  • Unreacted Starting Material: 4-chloro-2-nitrotoluene.

  • Positional Isomers: Isomers such as 2-Chloro-4-nitrobenzaldehyde or 4-Chloro-3-nitrobenzaldehyde may be formed as byproducts depending on the regioselectivity of the nitration or chlorination steps in the synthesis of the precursor.[13]

  • Over-oxidation Products: 4-Chloro-2-nitrobenzoic acid.

Q8: When and how should I use a mixed-solvent system?

A mixed-solvent system is useful when no single solvent has the ideal solubility properties. You should use a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[9]

  • Procedure: Dissolve the crude solid in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until it just begins to turn cloudy (this is the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again. Then, allow the solution to cool slowly.[9]

  • Example for this compound: A potential system could be Ethanol ("good" solvent) and Water ("poor" solvent), or Ethyl Acetate ("good" solvent) and Heptane ("poor" solvent).[7]

Q9: What are the critical safety precautions for handling this compound?

Based on its Safety Data Sheet (SDS), this compound presents several hazards. Always handle this chemical in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

  • Hazards:

    • Harmful if swallowed.[10]

    • Causes skin and serious eye irritation.[10][14]

    • May cause respiratory irritation.[10][14]

    • May cause an allergic skin reaction.[15]

  • Required PPE:

    • Nitrile gloves.

    • Safety glasses or goggles.

    • A lab coat.

  • Handling:

    • Avoid breathing dust.[10][15]

    • Wash hands thoroughly after handling.[10][16]

    • Do not eat, drink, or smoke when using this product.[10][15]

References

Technical Support Center: Optimizing Temperature for 4-Chloro-2-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures for this versatile intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success.

Understanding the Critical Role of Temperature

This compound is a trifunctional molecule, presenting a unique set of challenges and opportunities. Its reactivity is dominated by three key sites: the aldehyde group, the aromatic nitro group, and the chlorine atom. The outcome of any reaction is a delicate balance between the desired transformation and potential side reactions involving the other two groups. Temperature is the primary lever to control this balance.

The molecule's key features are:

  • An Aldehyde Group: Susceptible to oxidation, reduction, and various condensation reactions.

  • A Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack. It is also readily reducible to various functionalities like amines, hydroxylamines, or azo compounds.[1]

  • A Chlorine Atom: Positioned ortho to the activating nitro group, making it an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3]

Controlling temperature allows for the selective targeting of one functional group while preserving the others. An improperly controlled thermal environment can lead to a cascade of unwanted side reactions, significantly impacting yield and purity.

Troubleshooting Guide: A Problem-and-Solution Framework

This section addresses specific issues encountered during experimentation, with a focus on temperature as the root cause and primary solution.

Issue 1: Low Yield or Stalled Nucleophilic Aromatic Substitution (SNAr) Reaction

  • Q: I am reacting this compound with a nucleophile (e.g., an amine or alkoxide), but the reaction is extremely slow or gives a poor yield of the substituted product. What is the likely thermal issue?

    A: This is a classic case of insufficient thermal energy to overcome the activation barrier of the reaction. While the ortho-nitro group strongly activates the ring for SNAr, the initial addition of the nucleophile to form the Meisenheimer complex is the rate-determining step and requires energy input.[2][3][4]

    Causality & Solution:

    • Insufficient Temperature: Many SNAr reactions require heating to proceed at a practical rate. Room temperature is often insufficient.

    • Optimization Protocol:

      • Begin the reaction at a moderate temperature (e.g., 50-60 °C) and monitor progress by TLC or HPLC.

      • If the reaction is slow, incrementally increase the temperature by 10-15 °C and continue monitoring. Most substitutions on this substrate will proceed efficiently between 60-120 °C, depending on the nucleophile and solvent. A patent for a similar cyanation reaction on a related dichloronitrobenzene substrate required heating to 165-170 °C to drive the reaction to completion.[5]

      • Be cautious not to exceed the boiling point of your solvent unless using a sealed reaction vessel.

Issue 2: Formation of Dark, Insoluble Byproducts (Charring)

  • Q: My reaction mixture turned dark brown or black, and I've isolated very little of my desired product. What went wrong?

    A: This indicates decomposition or polymerization, a common result of excessive heat.[6] Nitro-aromatic compounds can be thermally sensitive, and aldehydes can undergo self-condensation or polymerization at high temperatures.

    Causality & Solution:

    • Excessive Temperature: The applied temperature is too high, leading to the breakdown of the starting material or product. This is especially true for reactions that are exothermic.

    • Localized Hotspots: Poor stirring can create localized regions of very high temperature, even if the external heating bath is set correctly.

    • Preventative Measures:

      • Determine the Optimal Temperature Window: Run small-scale experiments at various temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the lowest temperature that provides a reasonable reaction rate.

      • Ensure Vigorous Stirring: Use an overhead stirrer for viscous reactions or a properly sized magnetic stir bar to ensure uniform heat distribution.

      • Controlled Heating: Use an oil bath with a thermocouple controller for precise temperature management rather than a simple heating mantle.

Issue 3: Unwanted Side Reactions During Nitro Group Reduction

  • Q: I am trying to reduce the nitro group to an amine, but my product is contaminated with other species, or the aldehyde group is also being reduced.

    A: The reduction of a nitro group can proceed through several intermediates (nitroso, hydroxylamine) before reaching the amine.[1] Temperature, along with the choice of reducing agent, dictates where the reaction stops and whether other functional groups are affected.

    Causality & Solution:

    • Over-reduction/Lack of Chemoselectivity: Many powerful reducing agents (e.g., LiAlH₄) will reduce both the nitro group and the aldehyde. Catalytic hydrogenation (H₂/Pd/C) can also reduce the aldehyde if conditions are not optimized.[7]

    • Temperature Control for Selectivity:

      • For Amine Formation: Mild reducing systems like iron powder in acetic acid or tin(II) chloride often require gentle heating (e.g., 50-80 °C) to go to completion.[7]

      • For Hydroxylamine Formation: To stop the reduction at the hydroxylamine stage, much lower temperatures are required. For example, using Raney Nickel with hydrazine is often performed at 0-10 °C.[1]

      • Protocol: Start the reaction at a low temperature (0-25 °C) and monitor closely. If the reaction is sluggish, warm gently. High temperatures increase the risk of reducing the aldehyde as well.

Issue 4: Oxidation of the Aldehyde to a Carboxylic Acid

  • Q: My final product contains a significant amount of 4-chloro-2-nitrobenzoic acid. How can I prevent this?

    A: Aldehydes are easily oxidized to carboxylic acids, a process that can be accelerated by heat, exposure to air (autoxidation), or the presence of certain reagents.[8][9]

    Causality & Solution:

    • Reaction Conditions Too Harsh: High reaction temperatures, especially in the presence of air or oxidizing species, will promote this side reaction.[10]

    • Preventative Measures:

      • Run Reactions Under Inert Atmosphere: If performing a reaction sensitive to oxidation (like a Grignard or organolithium addition), maintaining an inert atmosphere (N₂ or Ar) is critical.

      • Minimize Reaction Temperature: Use the lowest effective temperature for your desired transformation.

      • Reagent Purity: Ensure your solvents and reagents are free from peroxide impurities, which can initiate oxidation.

Frequently Asked Questions (FAQs)
  • Q1: What is the absolute maximum temperature you recommend for reactions with this compound?

    • A1: There is no single maximum temperature, as it is highly dependent on the reaction type and solvent. However, for most applications, prolonged heating above 150 °C should be approached with caution as it significantly increases the risk of decomposition. Always perform a hazard analysis before running reactions at high temperatures.

  • Q2: How does temperature affect the regioselectivity if I were synthesizing this molecule via nitration of 2-chlorobenzaldehyde?

    • A2: In the synthesis of substituted nitroaromatics, temperature is crucial for controlling isomer distribution. Nitration is a highly exothermic process.[6] Running the reaction at low temperatures (e.g., below 0 °C) is critical to favor the formation of the desired this compound and minimize the creation of other isomers like 2-chloro-3-nitrobenzaldehyde or dinitrated products.[10]

  • Q3: Can I use microwave heating to accelerate my reactions?

    • A3: Yes, microwave-assisted synthesis can be a powerful tool to rapidly screen reaction conditions and reduce reaction times. However, given the thermal sensitivity of nitro-aromatics, it is imperative to use a dedicated scientific microwave reactor with internal temperature monitoring and control to prevent runaway reactions and decomposition.

Data Summary & Protocols
Table 1: Recommended Temperature Ranges for Common Reactions
Reaction TypeReagentsTypical Temperature Range (°C)Key Considerations
Nucleophilic Aromatic Substitution (SNAr) Amines, Alkoxides, Thiolates60 – 120 °CReaction rate is highly dependent on nucleophile strength. Start lower and increase as needed.
Nitro Group Reduction (to Amine) Fe/AcOH, SnCl₂/HCl50 – 80 °CExothermic reaction. Control initial addition rate, then heat to complete.
Nitro Group Reduction (to Hydroxylamine) Zn/NH₄Cl, Ra-Ni/Hydrazine0 – 15 °CRequires careful cooling to prevent over-reduction to the amine.[1]
Aldehyde Condensation (e.g., Schiff Base) Primary Amines, Acid catalyst25 – 80 °COften run at room temperature or with gentle warming to drive off water.
Aldehyde Oxidation (e.g., Pinnick) NaClO₂, NaH₂PO₄0 – 25 °CReaction is typically run at or below room temperature to maintain selectivity.
Experimental Protocol 1: Nucleophilic Aromatic Substitution with Piperidine

This protocol describes a typical SNAr reaction, emphasizing temperature control.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermocouple, add this compound (1.0 eq), piperidine (1.2 eq), and a suitable solvent (e.g., DMSO or DMF).

  • Initial Phase: Stir the mixture at room temperature (25 °C) for 15 minutes.

  • Heating: Place the flask in a pre-heated oil bath at 80 °C. Use the thermocouple to monitor the internal reaction temperature.

  • Monitoring: After 1 hour, take a small aliquot, dilute it, and spot it on a TLC plate against the starting material to check for conversion.

  • Optimization: If conversion is low after 2-3 hours, increase the oil bath temperature to 100 °C. Continue monitoring hourly.

  • Workup: Once the starting material is consumed (as judged by TLC), cool the reaction to room temperature. Proceed with standard aqueous workup and purification.

Experimental Protocol 2: Chemoselective Nitro Group Reduction

This protocol details the reduction of the nitro group while preserving the aldehyde and chloro functionalities.

  • Setup: In a three-neck flask fitted with a mechanical stirrer, dropping funnel, and thermocouple, suspend Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in ethanol.

  • Addition: Dissolve this compound (1.0 eq) in a separate portion of ethanol and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred tin(II) chloride suspension. The initial addition may be exothermic; use a water bath to maintain the temperature below 40 °C.

  • Heating: After the addition is complete, replace the water bath with a heating mantle and oil bath. Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain this temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by pouring over ice and basifying with a saturated sodium bicarbonate solution to precipitate tin salts. Filter and extract the desired amine from the filtrate.

Visualizing Workflow and Logic
Diagram 1: Troubleshooting Low Reaction Yield

This diagram outlines a logical workflow for diagnosing and solving issues related to low product yield, emphasizing the role of temperature.

Troubleshooting_Yield Start Low Yield Observed Check_TLC Analyze Reaction Mixture (TLC, LC-MS) Start->Check_TLC SM_Present Is Starting Material (SM) Present? Check_TLC->SM_Present Byproducts_Present Are Byproducts Present? SM_Present->Byproducts_Present No Increase_Temp Action: Increase Temperature or Reaction Time SM_Present->Increase_Temp Yes Decrease_Temp Action: Decrease Temperature & Optimize Conditions Byproducts_Present->Decrease_Temp Yes Workup_Issue Investigate Workup/ Purification Loss Byproducts_Present->Workup_Issue No Success Yield Improved Increase_Temp->Success Decrease_Temp->Success

Caption: A decision tree for troubleshooting low reaction yields.

Diagram 2: Temperature vs. Reaction Outcome

This diagram illustrates the fundamental relationship between reaction temperature and the likely products in a competing reaction system.

Temp_vs_Outcome cluster_0 Reaction Temperature cluster_1 Probable Outcome Low_Temp Low Temperature (e.g., 0-25 °C) Kinetic Kinetic Control Slow Rate High Selectivity Low_Temp->Kinetic Mid_Temp Optimal Temperature (e.g., 60-100 °C) Desired Desired Product Efficient Rate Good Yield Mid_Temp->Desired High_Temp High_Temp Decomp Decomposition Side Reactions Low Yield & Purity High_Temp->Decomp

Caption: The relationship between temperature and reaction selectivity/decomposition.

References

Technical Support Center: Catalyst Selection for 4-Chloro-2-nitrobenzaldehyde Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of 4-Chloro-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the hydrogenation of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis shows a significant amount of unreacted this compound.

Possible Causes and Solutions:

  • Catalyst Inactivity: The catalyst may be old, improperly stored, or poisoned.[1][2]

    • Solution: Use a fresh batch of catalyst. For pyrophoric catalysts like Raney Nickel, ensure they are handled under an inert atmosphere.[1] Consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C) if standard Pd/C is ineffective.[2]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.

    • Solution: A typical starting point for Pd/C is 5-10 mol% relative to the substrate.[1] If the reaction is sluggish, consider increasing the catalyst loading.

  • Inadequate Hydrogen Pressure: The hydrogen pressure might be too low to drive the reaction efficiently.

    • Solution: While a hydrogen balloon is often sufficient, some reactions require higher pressures.[1] Utilizing a Parr hydrogenator can provide the necessary pressure for more challenging substrates.

  • Poor Agitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).[1]

    • Solution: Ensure vigorous stirring to maximize the contact between the reactants and the catalyst surface.[1]

  • Substrate Solubility Issues: If the this compound is not fully dissolved, the reaction will be slow.

    • Solution: Select a solvent that completely dissolves the starting material. Common choices include methanol, ethanol, ethyl acetate, and THF.[1]

Issue 2: Undesired Side Reactions - Dehalogenation

The primary challenge in the hydrogenation of halogenated nitroaromatics is the undesired removal of the halogen (dehalogenation).[3]

Possible Causes and Solutions:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a common catalyst for nitro group reduction but can also promote dehalogenation, especially with aryl chlorides, bromides, and iodides.[4]

    • Solution 1: Alternative Catalysts: Raney Nickel is often used to minimize dehalogenation.[4] Sulfided platinum catalysts have also been shown to be effective in reducing nitro groups while leaving activated heteroaryl halides intact.[5]

    • Solution 2: Catalyst Modifiers: The addition of certain promoters or inhibitors can suppress dehalogenation. For instance, using diphenylsulfide as a catalyst poison with Pd/C can selectively reduce nitro groups without affecting aromatic halogens.[6]

  • Reaction Conditions: Harsh reaction conditions can favor dehalogenation.

    • Solution: Conduct the reaction under milder conditions. This includes using lower hydrogen pressure and temperature.[5] Additionally, conducting the hydrogenation in an acidic catalytic medium can inhibit dehalogenation.[3]

Issue 3: Poor Selectivity - Reduction of the Aldehyde Group

Besides the desired reduction of the nitro group, the aldehyde group can also be reduced, leading to the formation of 4-chloro-2-nitrobenzyl alcohol or the fully reduced 4-chloro-2-aminobenzyl alcohol.

Possible Causes and Solutions:

  • Catalyst Choice: Some catalysts have a higher propensity for reducing carbonyl groups.

    • Solution: Gold-based catalysts have shown high selectivity for the hydrogenation of the nitro group over the aldehyde group in nitrobenzaldehydes.[7][8] For example, unsupported gold nanorod catalysts have demonstrated ~100% selectivity for the formation of 4-nitrobenzyl alcohol from 4-nitrobenzaldehyde.[7][8]

  • Reaction Conditions: The reaction conditions can be tuned to favor the reduction of the nitro group.

    • Solution: Optimizing temperature and pressure is crucial. For instance, with Au/Al2O3 catalysts, 100% selectivity to 4-nitrobenzyl alcohol was achieved at 423–443 K.[9]

Experimental Workflow: Troubleshooting Logic

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Corrective Actions cluster_outcome Outcome Start Reaction Issue Identified LowConversion Low/No Conversion Start->LowConversion Conversion Issue Dehalogenation Dehalogenation Observed Start->Dehalogenation Selectivity Issue AldehydeReduction Aldehyde Reduction Start->AldehydeReduction Selectivity Issue Sol_Conversion Check Catalyst Activity Increase Catalyst Loading Increase H2 Pressure Improve Agitation Optimize Solvent LowConversion->Sol_Conversion Sol_Dehalogenation Switch to Raney Ni or Sulfided Pt Use Catalyst Modifiers (e.g., Diphenylsulfide) Employ Milder Conditions Use Acidic Medium Dehalogenation->Sol_Dehalogenation Sol_AldehydeReduction Use Gold-Based Catalysts Optimize Temperature and Pressure AldehydeReduction->Sol_AldehydeReduction Success Successful Hydrogenation Sol_Conversion->Success Sol_Dehalogenation->Success Sol_AldehydeReduction->Success

Caption: A flowchart for troubleshooting common issues in this compound hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the selective hydrogenation of the nitro group in this compound?

The "best" catalyst depends on the desired product.

  • For 4-Chloro-2-aminobenzaldehyde: This requires selective reduction of the nitro group while preserving the chloro and aldehyde functionalities. This is a challenging transformation. A possible approach would be a two-step process: first, selectively reduce the nitro group using a catalyst known for low dehalogenation activity like Raney Nickel[4], followed by a selective reduction of the aldehyde if needed, though this is not the primary goal of the initial hydrogenation.

  • To minimize dehalogenation: Raney Nickel is a good alternative to Pd/C.[4] Sulfided platinum catalysts are also highly effective in preventing dehalogenation.[5]

  • To avoid reducing the aldehyde: Gold-based catalysts have shown promise in selectively hydrogenating the nitro group while leaving the aldehyde group intact.[7][8]

Q2: What are the typical reaction conditions for this hydrogenation?

Typical conditions for catalytic hydrogenation include:[1]

ParameterTypical RangeNotes
Catalyst Loading 5-10 mol%Can be adjusted based on reaction rate.[1]
Solvent Methanol, Ethanol, Ethyl Acetate, THFShould fully dissolve the substrate.[1]
Hydrogen Pressure 1 atm (balloon) to 50 psi (Parr)Higher pressure can increase reaction rate but may affect selectivity.[1]
Temperature Room Temperature to 80°CHigher temperatures can increase the rate but may also promote side reactions.[1][7]
Agitation Vigorous StirringEssential for good mass transfer.[1]
Q3: How can I monitor the progress of the reaction?

You can monitor the reaction progress using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting material and the appearance of products.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the products and byproducts being formed.

Q4: Can I use transfer hydrogenation instead of gaseous hydrogen?

Yes, transfer hydrogenation is a viable and often safer alternative as it avoids the use of high-pressure hydrogen gas. Common hydrogen donors include formic acid, ammonium formate, and isopropanol.[10]

Reaction Pathway Overview

Reaction_Pathway cluster_reactants Starting Material cluster_products Potential Products SM This compound DP 4-Chloro-2-aminobenzaldehyde (Desired Product) SM->DP Selective Nitro Reduction SP1 2-Nitrobenzaldehyde (Dehalogenation) SM->SP1 Dehalogenation SP2 4-Chloro-2-nitrobenzyl alcohol (Aldehyde Reduction) SM->SP2 Aldehyde Reduction SP3 4-Chloro-2-aminobenzyl alcohol (Full Reduction) DP->SP3 Further Reduction

Caption: Potential reaction pathways in the hydrogenation of this compound.

Experimental Protocols

General Procedure for Catalytic Hydrogenation using Pd/C
  • Inerting the Flask: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol). Seal the flask with a septum and purge with an inert gas like nitrogen or argon for several minutes to remove oxygen.[1]

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C catalyst (5-10 mol%).[1]

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, either by attaching a hydrogen-filled balloon or by connecting to a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at the desired temperature. Monitor the reaction's progress using TLC, GC, or LC-MS.[1]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet at all times to prevent the catalyst from igniting in the air.[11] Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

References

Technical Support Center: 4-Chloro-2-nitrobenzaldehyde Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 4-Chloro-2-nitrobenzaldehyde. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use, with a focus on preventing the formation of unwanted byproducts. Our expertise is rooted in a deep understanding of the molecule's reactivity and extensive hands-on experience in the field.

Understanding the Reactivity of this compound

This compound is a versatile intermediate, prized for its three distinct reactive sites: the aldehyde, the nitro group, and the chloro substituent on the aromatic ring. This trifecta of functionality, however, also presents a unique set of challenges in controlling reaction selectivity. The electron-withdrawing nature of the nitro and aldehyde groups significantly influences the reactivity of the entire molecule, making it susceptible to a range of transformations. A foundational understanding of these potential reaction pathways is the first step toward minimizing byproduct formation and maximizing the yield of your desired product.

Part 1: Major Byproduct Classes & Their Formation Mechanisms

A thorough understanding of the common side reactions is crucial for effective troubleshooting. Below, we detail the four primary classes of byproducts you may encounter.

The Cannizzaro Reaction: A Disproportionation Challenge

Since this compound lacks α-hydrogens, it is highly susceptible to the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction results in the simultaneous oxidation of one aldehyde molecule to a carboxylic acid and the reduction of another to an alcohol.[1][2]

  • Byproducts Formed:

    • 4-Chloro-2-nitrobenzoic acid

    • (4-Chloro-2-nitrophenyl)methanol

  • Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then transfers a hydride to a second aldehyde molecule.[3]

  • Visualizing the Cannizzaro Reaction:

    Cannizzaro Reaction cluster_start Reactants cluster_products Products Aldehyde1 This compound Aldehyde2 This compound Aldehyde1->Aldehyde2 Hydride Transfer Acid 4-Chloro-2-nitrobenzoic acid Aldehyde1->Acid Oxidation Alcohol (4-Chloro-2-nitrophenyl)methanol Aldehyde2->Alcohol Reduction Base Strong Base (e.g., NaOH) Base->Aldehyde1 Nucleophilic Attack

    Caption: The Cannizzaro disproportionation of this compound.

Over-Oxidation to Carboxylic Acid

When the desired transformation involves a different part of the molecule, the aldehyde group can be unintentionally oxidized to the corresponding carboxylic acid.

  • Byproduct Formed:

    • 4-Chloro-2-nitrobenzoic acid

  • Causative Agents: Strong or non-selective oxidizing agents, prolonged reaction times, or elevated temperatures in the presence of an oxidant.

Unwanted Reductions: Aldehyde and Nitro Groups

In reactions aiming for transformations on the chloro or aldehyde group, both the aldehyde and the nitro group can be susceptible to reduction.

  • Byproducts Formed:

    • (4-Chloro-2-nitrophenyl)methanol (from aldehyde reduction)

    • 4-Chloro-2-aminobenzaldehyde (from nitro group reduction)

  • Causative Agents: Non-chemoselective reducing agents. For instance, while sodium borohydride (NaBH₄) is generally chemoselective for the aldehyde over the nitro group, other hydrides like lithium aluminum hydride (LiAlH₄) can reduce both.[4] Catalytic hydrogenation can also be challenging to control, potentially reducing both functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution (SNAr).[5] This is particularly problematic when the reaction is carried out with nucleophilic reagents at elevated temperatures.

  • Byproducts Formed: Various, depending on the nucleophile present in the reaction mixture (e.g., substitution with alkoxides, amines, etc.).

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[6] The presence of the nitro group in the ortho position is crucial for stabilizing this intermediate.

  • Visualizing the SNAr Reaction:

    SNAr Reaction Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Elimination Leaving_Group Chloride Ion (Cl-) Intermediate->Leaving_Group

    Caption: The addition-elimination mechanism of SNAr.

Part 2: Troubleshooting Guide - Question & Answer Format

Q1: I am trying to perform a reaction that requires a basic catalyst, but I am getting significant amounts of 4-chloro-2-nitrobenzoic acid and the corresponding alcohol. How can I prevent the Cannizzaro reaction?

A1: This is a classic case of the Cannizzaro reaction. To mitigate this, consider the following strategies:

  • Choice of Base: If possible, switch to a non-nucleophilic, sterically hindered base, or a weaker base like potassium carbonate or triethylamine, which are less likely to initiate the Cannizzaro reaction.

  • Temperature Control: The Cannizzaro reaction is often accelerated by higher temperatures. Running your reaction at a lower temperature will slow down this side reaction more significantly than many desired transformations.

  • Controlled Addition of Base: Add the base slowly and in stoichiometric amounts to avoid high local concentrations that can promote the Cannizzaro reaction.

  • Crossed Cannizzaro Reaction: If your primary goal is the reduction of the aldehyde, you can employ a "crossed Cannizzaro reaction" by adding a more reactive aldehyde, like formaldehyde, as a sacrificial reductant.[7] Formaldehyde will be preferentially oxidized, leading to a higher yield of your desired alcohol.

Q2: My goal is to synthesize 4-chloro-2-nitrobenzoic acid, but my yields are low, and I see unreacted starting material and other impurities. How can I improve the oxidation?

A2: Optimizing the oxidation of the aldehyde to a carboxylic acid requires a careful choice of oxidant and reaction conditions.

  • Choice of Oxidant: While strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are effective, they can sometimes lead to degradation.[8] A milder and often more selective alternative is sodium chlorite (NaClO₂) buffered with a phosphate salt.

  • Reaction Conditions: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times after the starting material has been consumed, which can lead to byproduct formation.

  • Work-up Procedure: During work-up, acidification of the reaction mixture will precipitate the carboxylic acid. Ensure the pH is low enough for complete precipitation. Washing the crude product with cold water can help remove inorganic salts.

Q3: I want to selectively reduce the aldehyde group to an alcohol without affecting the nitro group. What are the best conditions?

A3: This requires a chemoselective reducing agent.

  • Recommended Reagent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[4] It is a mild reducing agent that will readily reduce the aldehyde while leaving the nitro group intact under standard conditions.

  • Solvent and Temperature: Perform the reduction in a protic solvent like methanol or ethanol at a low temperature (e.g., 0 °C to room temperature).

  • Reagents to Avoid: Steer clear of stronger reducing agents like lithium aluminum hydride (LiAlH₄) and vigorous catalytic hydrogenation conditions (e.g., high pressure of H₂, high catalyst loading), as these are more likely to reduce the nitro group as well.

Q4: I am performing a reaction with a nucleophile, and I am observing the displacement of the chlorine atom. How can I minimize this SNAr side reaction?

A4: The SNAr reaction is promoted by electron-withdrawing groups, which this compound possesses. To control it:

  • Temperature: SNAr reactions are typically temperature-dependent. Running your reaction at the lowest possible temperature that still allows for the desired transformation can significantly reduce the rate of nucleophilic substitution.

  • Nucleophile Choice: If your desired reaction does not involve a nucleophile, ensure your reagents and solvents are free from nucleophilic impurities. If a nucleophile is required, consider if a less reactive one could be used.

  • Protecting Groups: In complex syntheses, it may be necessary to protect the aldehyde group first, as its electron-withdrawing effect contributes to the activation of the chlorine atom for SNAr.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best way to purify this compound if I suspect it is contaminated with its corresponding carboxylic acid or alcohol?

Recrystallization is an effective method for purifying the aldehyde from these common byproducts. A mixture of ethanol and water is often a suitable solvent system. For smaller scales or more complex mixtures, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) will allow for the separation of the more polar alcohol and acid from the aldehyde.

FAQ 2: How can I monitor the progress of my reaction to detect the formation of these byproducts in real-time?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor your reaction. The starting aldehyde, the more polar alcohol byproduct, and the highly polar carboxylic acid byproduct will have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC with UV detection is an excellent method. You can develop a method that separates the starting material from all potential byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile byproducts.[9]

FAQ 3: Are there any specific safety precautions I should take when working with this compound?

Yes, this compound is an irritant.[10] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Part 4: Experimental Protocols

Protocol 1: Selective Reduction of the Aldehyde to an Alcohol

This protocol is designed to selectively reduce the aldehyde group of this compound to (4-Chloro-2-nitrophenyl)methanol, minimizing reduction of the nitro group.

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Protocol 2: Analysis of Reaction Mixture by HPLC

This is a general starting point for developing an HPLC method to separate this compound from its Cannizzaro byproducts.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% phosphoric acid or formic acid for MS compatibility).

    • Gradient Example: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Expected Elution Order: 4-Chloro-2-nitrobenzoic acid (most polar, elutes first), followed by (4-Chloro-2-nitrophenyl)methanol, and then this compound (least polar, elutes last).

References

Technical Support Center: Scaling Up 4-Chloro-2-nitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-nitrobenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for scaling up this important reaction. Here, we address common challenges, from reaction control to impurity profiling, in a direct question-and-answer format, grounded in established chemical principles.

Introduction: Synthesis Strategy at Scale

This compound is a valuable intermediate in the pharmaceutical and fine chemical industries. Its synthesis is typically achieved via two primary routes:

  • Nitration of 4-Chlorobenzaldehyde: An electrophilic aromatic substitution where 4-chlorobenzaldehyde is treated with a nitrating agent.

  • Oxidation of 4-Chloro-2-nitrotoluene: Oxidation of the methyl group of 4-chloro-2-nitrotoluene to an aldehyde.

The choice of route for scale-up depends on factors like starting material cost, process safety, and desired purity profile. The nitration route is often preferred due to the availability of the starting material and a more direct pathway. However, it presents significant challenges related to exothermic control and isomer formation. This guide will focus primarily on the challenges associated with the nitration route.

Frequently Asked Questions (FAQs) for Scale-Up

This section addresses the critical questions that arise when transitioning the synthesis from laboratory to pilot or production scale.

Q1: What are the most critical process parameters to control during the scale-up of the nitration of 4-chlorobenzaldehyde?

A1: The three most critical parameters are temperature , rate of addition , and agitation .

  • Temperature: The nitration of 4-chlorobenzaldehyde is a highly exothermic reaction. Maintaining a low and consistent temperature, typically below 10°C, is paramount to prevent over-nitration and the formation of unwanted byproducts. On a larger scale, heat removal is less efficient, so a robust cooling system and careful monitoring are essential.

  • Rate of Addition: The controlled, slow addition of the nitrating agent (or the substrate to the nitrating mixture) is crucial. A rapid addition can lead to an accumulation of unreacted reagents, creating a significant risk of a thermal runaway reaction. The addition rate should be tied directly to the reactor's ability to dissipate the heat generated.

  • Agitation: Efficient mixing is vital to ensure homogenous temperature distribution and reactant concentration. Poor agitation can lead to localized "hot spots" where the temperature exceeds the desired limit, resulting in increased byproduct formation and potential safety hazards.

Q2: What is the optimal nitrating mixture for this reaction on an industrial scale?

A2: The standard and most effective nitrating agent is a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃). Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. A common volumetric ratio of 1:1 for HNO₃ to H₂SO₄ is often effective. The use of fuming nitric acid is typical for this reaction.

Q3: The primary impurity I'm seeing is the 4-chloro-3-nitrobenzaldehyde isomer. How can I minimize its formation?

A3: The formation of the 4-chloro-3-nitrobenzaldehyde isomer is a classic example of regioselectivity in electrophilic aromatic substitution. The starting material, 4-chlorobenzaldehyde, has two substituents: a chloro group (-Cl) and an aldehyde group (-CHO).

  • The chloro group is an ortho, para-director.

  • The aldehyde group is a meta-director.

The desired product, this compound, results from nitration ortho to the chlorine and ortho to the aldehyde. The primary isomer, 4-chloro-3-nitrobenzaldehyde, results from nitration ortho to the chlorine and meta to the aldehyde. To favor the desired 2-nitro isomer, stringent temperature control is key. Lower reaction temperatures (e.g., 0-5°C) can enhance the kinetic selectivity towards the 2-position.

Q4: What are the best practices for safely quenching the reaction mixture at a large scale?

A4: Quenching a large volume of mixed acid is a hazardous operation that must be handled with extreme care. The standard procedure is to slowly pour the completed reaction mixture onto a stirred slurry of crushed ice and water.

  • Scale-Up Consideration: The volume of the ice-water mixture should be significantly larger than the reaction volume (typically 5-10 times) to absorb the heat of dilution of the strong acids.

  • Reverse Addition: For large-scale operations, a "reverse quench" is often safer, where the ice/water is slowly added to the reaction vessel. However, this requires a reactor with sufficient headspace and excellent cooling capacity.

  • Monitoring: The temperature of the quench mixture must be monitored and controlled throughout the addition.

  • Precipitation: The crude this compound should precipitate as a solid during quenching.

Troubleshooting Guide

Even with careful planning, unexpected issues can arise. This guide provides a structured approach to troubleshooting common problems during the scale-up process.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature too low. 2. Product Loss During Work-up: Product may be partially soluble in the aqueous phase. 3. Side Reactions: Over-nitration or oxidation of the aldehyde group.1. Monitor Reaction Progress: Use in-process controls (IPCs) like TLC or HPLC to confirm the disappearance of starting material before quenching. 2. Extraction: If the product doesn't fully precipitate, perform a liquid-liquid extraction of the aqueous quench mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Strict Temperature Control: Re-evaluate cooling capacity. Ensure the temperature never exceeds 10°C.
Product is an Oil / Fails to Crystallize 1. High Impurity Level: The presence of isomeric byproducts or residual solvents can act as an oiling agent, preventing crystallization. 2. Residual Acid: Incomplete neutralization during work-up.1. Purification: The crude product may require purification. Recrystallization from an ethanol/water mixture is a common method. Column chromatography can also be effective. 2. Thorough Washing: Ensure the filtered crude product is washed with cold water until the filtrate is neutral to pH paper. An additional wash with a dilute sodium bicarbonate solution can neutralize residual acids.
High Levels of Dinitro Impurities 1. Excessive Nitrating Agent: The molar ratio of the nitrating agent to the substrate is too high. 2. Poor Temperature Control: "Hot spots" in the reactor are causing over-nitration.1. Stoichiometry Check: Carefully calculate and control the stoichiometry of your reagents. 2. Improve Agitation & Cooling: Ensure the reactor's agitation is sufficient for the batch size. Verify that the cooling system can handle the heat load. Consider a slower addition rate.
Reaction Stalls (Incomplete Conversion) 1. Moisture in Reagents: Water can deactivate the nitronium ion. 2. Reagent Quality: The concentration of nitric or sulfuric acid may be lower than specified. 3. Insufficient Agitation: Poor mixing can lead to areas where reactants are not in contact.1. Use Anhydrous Conditions: Ensure all reagents and equipment are dry. 2. Verify Reagent Concentration: Titrate the acids to confirm their concentration before use. 3. Evaluate Mixing Efficiency: Check the agitator's design and speed to ensure it is appropriate for the scale and viscosity of the reaction mixture.

Process Workflow & Safety

A clear understanding of the process flow is essential for a successful and safe scale-up. The following diagram outlines the key stages from reaction to purification.

Part 1: Understanding the Reactivity of 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-nitrobenzaldehyde: Troubleshooting and FAQ

Welcome to the Technical Support Center for this compound (CAS: 5551-11-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

This compound is a valuable building block in organic synthesis, primarily due to its three reactive sites: the aldehyde group, the aromatic ring, and the nitro group. The key to successful synthesis lies in understanding the delicate balance of reactivity between these functional groups.

The molecule's reactivity is dominated by the strong electron-withdrawing nature of both the nitro group (-NO₂) and the aldehyde group (-CHO). The ortho-nitro group, in particular, strongly activates the chlorine atom at the para position for nucleophilic aromatic substitution (SNAr).[1] Simultaneously, the aldehyde group is highly susceptible to nucleophilic attack, oxidation, and reduction. This confluence of reactivity is the source of its synthetic utility and its potential for side reactions.

Caption: Key reactive sites on this compound.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound.

Issue 1: Low or No Yield of the Desired Product

A low yield is a common frustration. Before suspecting complex side reactions, it's crucial to validate the foundational parameters of your experiment.

Potential Causes & Solutions

  • Reagent Purity: The starting material itself may contain impurities that inhibit the reaction.

    • Solution: Verify the purity of your this compound via melting point (should be 66-69°C) or spectroscopy.[2] If necessary, purify by recrystallization from an ethanol/water mixture.[3]

  • Solvent & Atmosphere: Residual water or oxygen can lead to unwanted side reactions, such as oxidation of the aldehyde.

    • Solution: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Conditions: Incorrect temperature, concentration, or reaction time can drastically affect the outcome.

    • Solution: Monitor the reaction from start to finish using Thin Layer Chromatography (TLC) to determine the optimal reaction time and observe if the starting material is being consumed or if decomposition is occurring.[4]

G start Problem: Low/No Yield check_purity 1. Verify Starting Material Purity (TLC, MP, NMR) start->check_purity is_pure Is it pure? check_purity->is_pure purify Action: Recrystallize or perform column chromatography is_pure->purify No check_conditions 2. Review Reaction Conditions (Solvent, Temp, Atmosphere) is_pure->check_conditions Yes purify->check_conditions is_optimal Are they optimal? check_conditions->is_optimal optimize Action: Use anhydrous solvent, run under N₂/Ar, monitor by TLC is_optimal->optimize No check_side_reactions 3. Investigate for Side Reactions (Analyze crude mixture by NMR/MS) is_optimal->check_side_reactions Yes optimize->check_side_reactions end Identify cause and optimize protocol check_side_reactions->end

Caption: Systematic workflow for troubleshooting low-yield reactions.

Issue 2: Formation of Unexpected Side Products

The high reactivity of this compound often leads to the formation of distinct side products. Identifying these can provide clear insights into what went wrong.

G cluster_desired Desired Transformation cluster_side Common Side Reactions sm This compound desired_product Desired Product (e.g., via SNAr or Aldehyde reaction) sm->desired_product Controlled Conditions (Correct Reagent, Temp, Atmosphere) oxidation Oxidation Product (4-Chloro-2-nitrobenzoic acid) sm->oxidation Cause: O₂, Oxidizing Impurities Solution: Inert Atmosphere cannizzaro Cannizzaro Products (Acid + Alcohol) sm->cannizzaro Cause: Strong Base (e.g., NaOH) Solution: Use Non-nucleophilic Base reduction Nitro Reduction Product (4-Chloro-2-aminobenzaldehyde) sm->reduction Cause: Over-reduction, Non-selective Reagents Solution: Use Mild, Selective Reducing Agent

Caption: Desired reaction pathway versus common side reaction pathways.

Troubleshooting Specific Side Products

Side Product IdentifiedProbable CauseRecommended Solution
4-Chloro-2-nitrobenzoic acid Oxidation of the aldehyde group.[1] This can be caused by atmospheric oxygen (autoxidation), especially at elevated temperatures or under basic conditions, or by oxidizing impurities in reagents or solvents.Conduct the reaction under a strictly inert atmosphere (N₂ or Ar). Use freshly distilled or anhydrous grade solvents. Ensure all reagents are pure.
(4-Chloro-2-nitrophenyl)methanol and 4-Chloro-2-nitrobenzoic acid Disproportionation via the Cannizzaro reaction.[3] This occurs when the aldehyde is subjected to a strong base (e.g., NaOH, KOH) and has no α-hydrogens.If a base is required, switch to a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA). Alternatively, explore reaction pathways that do not require strongly basic conditions.
4-Hydroxy-2-nitrobenzaldehyde Nucleophilic aromatic substitution (SNAr) of the chlorine by hydroxide ions. This is common if using aqueous base (e.g., NaOH) at elevated temperatures.Avoid using strong aqueous bases if the goal is to react at the aldehyde. If SNAr is the goal but with a different nucleophile, ensure conditions are anhydrous to prevent competition from water or hydroxide.
Polymeric material or dark tar Uncontrolled self-condensation (aldol-type) or other decomposition pathways, often catalyzed by strong acid/base or high temperatures.Maintain strict temperature control. Ensure slow, controlled addition of reagents. If the product is unstable, consider working it up quickly and at a lower temperature.[5]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, typically between 10°C and 25°C.[6] It is a combustible solid and should be kept away from heat and sources of ignition.

Q2: How does the reactivity of this compound compare to its isomers (e.g., 2-Chloro-4-nitrobenzaldehyde)? The electronic effects of the substituents are position-dependent. In this compound, the ortho-nitro group and para-aldehyde group work synergistically to strongly activate the chlorine for SNAr.[1] In other isomers, this synergistic activation is altered, leading to significantly different reactivity profiles for the aromatic ring.

Q3: What are the primary safety hazards I should be aware of? This compound is a hazardous substance. It is known to cause serious eye irritation and may cause an allergic skin reaction.[7][8] Inhalation of dust should be avoided. Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

Q4: My reaction seems to stop before all the starting material is consumed. What could be the cause? This could indicate deactivation of a catalyst, reagent degradation, or the formation of an inhibitory byproduct. Monitor the reaction by TLC. If it stalls, a small, fresh addition of the reagent or catalyst might restart it. Also, consider if the product is precipitating out of solution and coating the starting material, preventing further reaction.

Q5: I lost my product during the aqueous workup. Where could it have gone? There are a few possibilities:

  • Aqueous Solubility: Your product might have some solubility in the aqueous layer, especially if it's polar or can form a salt.[5] Try re-extracting the aqueous layer with a different organic solvent.

  • Interfacial Accumulation: Sometimes, products get trapped in an emulsion at the interface.

  • Instability: The product may be unstable to the pH of the workup solution (acidic or basic).[5] Test the stability of your product to the workup conditions on a small analytical scale before performing it on the entire batch.

Part 4: Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is essential for ensuring the purity of the starting material before use.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it just begins to turn cloudy (the saturation point).

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum. The purified product should be a light yellow crystalline solid with a melting point of 67-69 °C.[6]

Protocol 2: Example Reaction - Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol illustrates the displacement of the activated chlorine atom and highlights critical control points to avoid side reactions.

  • Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent) and a suitable anhydrous solvent (e.g., DMF or Acetonitrile).

  • Inert Atmosphere: Flush the system with nitrogen or argon for 10-15 minutes.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents). Causality Note: Using a non-nucleophilic base is critical to prevent competition with the primary nucleophile and to avoid Cannizzaro or hydrolysis side reactions.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.1 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at room temperature.

  • Heating & Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into cold water and extract with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from any unreacted starting material or side products.

References

Technical Support Center: Workup and Troubleshooting for 4-Chloro-2-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for reactions involving 4-chloro-2-nitrobenzaldehyde. Moving beyond simple procedural lists, this document explains the chemical principles behind each step, offering a robust framework for troubleshooting and optimizing experimental workups.

Frequently Asked Questions (FAQs) - General Issues

Q1: My reaction mixture has turned into a dark, intractable tar after heating. What is the likely cause?

A1: Tar formation in reactions with nitroarenes, especially aldehydes, is often due to decomposition or polymerization under harsh conditions. The combination of an electron-withdrawing nitro group and a reactive aldehyde function makes the molecule susceptible to degradation, particularly with strong bases or high temperatures. Consider if your reaction conditions are too forcing. A common side reaction under strong basic conditions is the Cannizzaro reaction, where the aldehyde disproportionates into the corresponding alcohol and carboxylic acid, which can contribute to a complex mixture.[1]

Q2: How can I effectively remove high-boiling point aprotic polar solvents like DMF or DMSO during workup?

A2: These solvents are fully miscible with water, but simple extraction is often inefficient. The best practice is to perform multiple aqueous washes with a brine solution. A general rule of thumb is to wash the organic layer with an equal volume of water or brine at least 3-5 times.[2] For instance, for every 5 mL of DMF or DMSO, using five 10 mL water washes should effectively remove the solvent.[2] Alternatively, if the product is stable, the solvent can be removed under high vacuum, but this is often slow and may require gentle heating.

Q3: I suspect my product is contaminated with unreacted this compound. What is the best purification method?

A3: The choice of purification depends on the physical properties of your product.

  • Recrystallization: This is the most effective method if your product is a solid with different solubility characteristics than the starting material. A mixture of ethanol and water is often a good starting point for recrystallization.[1]

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. Given the polarity of this compound, a solvent system like ethyl acetate/hexane can effectively separate it from less polar or more polar products.[3]

Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom in this compound is activated towards nucleophilic attack by the strong electron-withdrawing effect of the ortho-nitro group.[4][5][6] This allows for the displacement of chloride by a variety of nucleophiles.

Q1: My SNAr reaction with an amine nucleophile is sluggish and incomplete. How can I drive it to completion?

A1: Incomplete SNAr reactions are common and can be addressed by:

  • Increasing Temperature: These reactions often require heat. Ensure your reaction temperature is appropriate for the nucleophile's reactivity.

  • Using a Base: If your nucleophile is neutral (e.g., an amine or alcohol), the reaction generates HCl, which protonates the nucleophile, rendering it inactive. Adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is crucial to scavenge the acid and maintain a supply of the free nucleophile.

  • Solvent Choice: A polar aprotic solvent like DMF, DMSO, or NMP is ideal as it can solvate the cation of the base and leave the nucleophile highly reactive.

Q2: During workup, my product seems to be partitioning between the organic and aqueous layers. Why is this happening?

A2: This typically occurs when the product has both polar and non-polar characteristics, or if it is amphoteric (containing both acidic and basic functional groups). For example, if you react this compound with an amino acid, the resulting product has a carboxylic acid and a secondary amine. At neutral pH, it can exist as a zwitterion, leading to poor solubility in many organic solvents. To resolve this, adjust the pH of the aqueous layer to suppress the ionization of one group.

  • Acidic Wash (e.g., 1M HCl): To extract a basic product into the aqueous layer or to ensure a product with a basic site remains in the organic layer in its freebase form after neutralization.

  • Basic Wash (e.g., 1M NaOH): To extract an acidic product into the aqueous layer as its salt.

Workflow: Workup Strategy for SNAr Reactions

The following diagram outlines a decision-making process for a typical SNAr workup.

SNAr_Workup start Reaction Mixture (Product, Base, Nucleophile, Solvent) quench Quench with Water/Brine start->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash_decision Is Nucleophile Basic? extract->wash_decision acid_wash Wash with Dilute Acid (e.g., 1M HCl) to remove basic nucleophile wash_decision->acid_wash Yes base_wash_decision Is Product Acidic? wash_decision->base_wash_decision No acid_wash->base_wash_decision base_wash Wash with Dilute Base (e.g., NaHCO3) to remove acidic byproducts base_wash_decision->base_wash Yes final_wash Wash with Brine base_wash_decision->final_wash No base_wash->final_wash dry Dry over Na₂SO₄ or MgSO₄ final_wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify

Caption: Decision tree for SNAr reaction workup.

Troubleshooting Guide 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine (forming 2-amino-4-chlorobenzaldehyde) is a critical transformation. However, the choice of reductant is vital to preserve the aldehyde and chloro functionalities.

Q1: I tried to reduce the nitro group using H₂ and Pd/C, but I am also losing the chlorine atom (dehalogenation). How can I prevent this?

A1: Catalytic hydrogenation with Pd/C is known to cause hydrodehalogenation, especially with aryl chlorides.[7] To avoid this, consider alternative reagents:

  • Raney Nickel: This catalyst is often used for nitro reductions where dehalogenation is a concern.[7]

  • Metal/Acid Systems: Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in HCl are highly effective and chemoselective for nitro group reduction in the presence of halogens and aldehydes.[7][8][9]

Q2: After my reduction using SnCl₂, I have a persistent white solid that co-precipitates with my product. What is it and how do I remove it?

A2: The white solid is likely tin salts (e.g., SnO₂). The standard workup for a SnCl₂ reduction involves:

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly and carefully add a concentrated solution of NaOH or NaHCO₃ to basify the mixture to a pH > 10. This is highly exothermic. The tin salts will precipitate as tin hydroxides.

  • Filter the entire mixture through a pad of Celite® to remove the inorganic salts.

  • Thoroughly wash the Celite pad with an organic solvent (e.g., ethyl acetate) to recover all the product.

  • Proceed with a standard liquid-liquid extraction on the filtrate.

Q3: My isolated 2-amino-4-chlorobenzaldehyde product is initially a light color but darkens over time. What is causing this and how can I stop it?

A3: Anilines, particularly those with electron-donating groups, are highly susceptible to air oxidation, which forms colored impurities. To minimize this:

  • Work quickly and minimize exposure to air.

  • Store the final product under an inert atmosphere (N₂ or Ar).

  • If possible, convert the amine to a more stable salt (e.g., hydrochloride) for long-term storage by dissolving it in a suitable solvent and bubbling dry HCl gas through it or adding a solution of HCl in ether.

Data Summary: Comparison of Nitro Group Reducing Agents
ReagentAdvantagesDisadvantagesTypical Workup
H₂, Pd/C High efficiency, clean byproducts.[7]Risk of dehalogenation; may reduce aldehyde.[7]Filter off catalyst, concentrate filtrate.
H₂, Raney Ni Less prone to dehalogenation than Pd/C.[7]Pyrophoric catalyst; requires careful handling.Filter off catalyst (keep wet), concentrate.
Fe / Acid (HCl, AcOH) Inexpensive, reliable, chemoselective.[7]Requires strongly acidic conditions; workup is extensive.Basify, filter off iron salts, extract.
SnCl₂ / HCl Mild, highly chemoselective for nitro group.[7][10]Generates tin waste; workup can be tedious.[10]Basify, filter off tin salts, extract.
Sodium Sulfide (Na₂S) Useful when acidic/hydrogenation conditions are incompatible.[7]Can sometimes selectively reduce one nitro group.[7]Aqueous workup and extraction.

Workflow: Workup for Nitro Group Reduction

Nitro_Reduction_Workup cluster_0 Catalytic Hydrogenation (H₂, Pd/C or Ra-Ni) cluster_1 Metal/Acid Reduction (Fe/HCl or SnCl₂) h_start Reaction Mixture h_filter Filter through Celite® to remove catalyst h_start->h_filter h_extract Extract Filtrate h_filter->h_extract h_end Dry & Concentrate h_extract->h_end m_start Reaction Mixture m_basify Cool and Basify (e.g., conc. NaOH) to pH > 10 m_start->m_basify m_filter Filter through Celite® to remove metal salts m_basify->m_filter m_extract Extract Filtrate m_filter->m_extract m_end Dry & Concentrate m_extract->m_end

Caption: Comparison of workup workflows for nitro reductions.

Troubleshooting Guide 3: Aldehyde Condensation Reactions

The aldehyde group readily participates in reactions like aldol or Knoevenagel condensations.[11] The primary challenge in the workup is managing side reactions and purifying the final product.

Q1: I performed a base-catalyzed condensation and my product yield is low, with significant amounts of 4-chloro-2-nitrobenzoic acid and the corresponding alcohol. What happened?

A1: You have encountered the Cannizzaro reaction , a common side reaction for aldehydes lacking alpha-protons when treated with a strong base.[1] One molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol. To mitigate this:

  • Use a weaker base if possible (e.g., piperidine instead of NaOH).

  • Maintain a lower reaction temperature.

  • Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.

Q2: My condensation product is a viscous oil that is difficult to purify. How should I proceed?

A2: Oily products are common.

  • Thorough Workup: First, ensure all catalysts and salts are removed through a rigorous aqueous workup. An acidic and a basic wash can help remove potential impurities.

  • Attempt Crystallization: Try to induce crystallization by dissolving the oil in a minimum amount of a hot solvent and then cooling slowly. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystal growth. Adding a small amount of a non-polar "anti-solvent" (like hexane) can also help.

  • Column Chromatography: If crystallization fails, column chromatography is the definitive method for purifying oily products. Use TLC to develop an appropriate solvent system that gives good separation between your product and any impurities.

Experimental Protocol: General Extractive Workup for a Neutral Condensation Product
  • Quench the Reaction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the Product: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Wash to Remove Impurities:

    • Wash the combined organic layers with 1M HCl to remove any basic catalysts (e.g., amines).

    • Wash with saturated aqueous NaHCO₃ to remove any acidic byproducts (like the carboxylic acid from a Cannizzaro reaction).

    • Wash with brine to remove residual water and break any emulsions.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify: Proceed with recrystallization or column chromatography to obtain the pure product.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2-nitrobenzaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical agents, the choice of starting materials is paramount. Substituted benzaldehydes are foundational building blocks, and among them, chloronitrobenzaldehydes offer a rich tapestry of reactivity waiting to be harnessed. 4-Chloro-2-nitrobenzaldehyde, a key intermediate, presents a unique reactivity profile governed by the intricate interplay of its three functional groups. The relative positions of the chloro, nitro, and aldehyde substituents dictate the electronic and steric environment of the molecule, leading to significant differences in chemical behavior compared to its isomers.

This guide provides an in-depth comparison of the reactivity of this compound with its key positional isomers. We will dissect the underlying principles of their chemical behavior, supported by mechanistic insights and comparative data, to provide researchers, scientists, and drug development professionals with a clear framework for strategic synthetic planning.

The Isomers: A Structural Overview

The reactivity of a chloronitrobenzaldehyde is fundamentally tied to the spatial arrangement of its substituents. The primary isomers considered in this guide are those where the chloro, nitro, and aldehyde groups occupy different positions on the benzene ring, leading to distinct electronic and steric properties.

SNAr_Mechanism ArylHalide Aryl Halide (e.g., this compound) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer + Nu⁻ (rate-determining step) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - Cl⁻ (fast) Experimental_Workflow Setup 1. Dissolve Reactant in Methanol Add 2. Add Sodium Methoxide Setup->Add React 3. Heat to Reflux (2-4 hours) Add->React Monitor 4. Monitor via TLC React->Monitor Monitor->React Incomplete Workup 5. Neutralize, Evaporate, and Extract Monitor->Workup Complete Purify 6. Column Chromatography Workup->Purify Characterize 7. Analyze Product (NMR, MS) Purify->Characterize

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and concentration of chemical intermediates are of paramount importance. 4-Chloro-2-nitrobenzaldehyde (C₇H₄ClNO₃) is a key building block in the synthesis of various pharmaceutical compounds, making the validation of its analytical methods a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, offering insights into method selection, validation, and implementation, all grounded in the principles of scientific integrity and adherence to regulatory standards.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process, ensuring that analytical methods are reliable, reproducible, and fit for purpose.[2][3][4][5] This guide will delve into the practical application of these principles for this compound.

Choosing the Right Analytical Tool: HPLC vs. GC

The primary distinction between HPLC and GC lies in their separation principles. HPLC is ideal for non-volatile or thermally sensitive compounds, while GC is suited for volatile and thermally stable analytes.[3] this compound, a solid powder at room temperature with a melting point of 67 °C, is amenable to both techniques, making the choice dependent on the specific analytical requirements such as the sample matrix, the nature of potential impurities, and the desired sensitivity.

At a Glance: Method Selection Considerations
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation of non-volatile or thermally labile compounds in a liquid mobile phase.Separation of volatile and thermally stable compounds in a gaseous mobile phase.
Analyte Suitability Well-suited for this compound and its non-volatile impurities.Suitable for the analysis of the parent compound and its volatile impurities.
Sample Preparation May involve dissolution and filtration. Derivatization can be used to enhance detection.Often requires dissolution in a volatile solvent. Derivatization may be necessary for polar impurities.
Detection Commonly uses UV-Vis detection, leveraging the chromophores in the analyte.Frequently coupled with a Flame Ionization Detector (FID) for quantitation or Mass Spectrometry (MS) for identification.
Throughput Can be high, especially with modern UHPLC systems.Generally offers fast analysis times.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the expected quantitative performance of hypothetical, yet well-developed, HPLC and GC methods for the analysis of this compound. These values are based on typical performance characteristics observed for similar aromatic aldehydes and serve as a benchmark for method validation.

Validation ParameterHPLC-UV MethodGC-MS Method
Analyte This compoundThis compound
Limit of Detection (LOD) ~0.01 µg/mL (with derivatization)Low ng/mL to pg/mL range
Limit of Quantification (LOQ) ~0.03 µg/mL (with derivatization)Low ng/mL range
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%

Experimental Workflows and Method Validation

The validation of an analytical method is a systematic process that encompasses several key parameters as defined by the ICH Q2(R2) guidelines.[1][2][3][4] Below, we outline the experimental workflows for both HPLC and GC methods for this compound, along with the validation studies that ensure their reliability.

cluster_0 Method Development & Validation Workflow A Define Analytical Requirements (Assay, Impurity Profiling) B Method Development (HPLC or GC) A->B C Pre-Validation & Optimization B->C D Formal Method Validation (ICH Q2(R2) Guidelines) C->D E Ongoing Method Verification D->E

Caption: A generalized workflow for analytical method development and validation.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a versatile and robust technique for the analysis of this compound. Given the presence of nitro and aldehyde groups, which are strong chromophores, UV detection is a suitable and sensitive choice.

Experimental Protocol: HPLC Analysis of this compound

  • Sample Preparation (with optional derivatization):

    • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute to create a series of calibration standards.

    • Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase or a compatible solvent to a concentration within the calibration range.

    • Derivatization (for enhanced sensitivity): For trace analysis, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed. This involves reacting the sample with a DNPH solution, followed by HPLC analysis of the resulting hydrazone.[6]

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength around 250 nm is expected to provide good sensitivity.[7]

    • Injection Volume: 10 µL.

Validation of the HPLC Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and a placebo sample. Peak purity can be assessed using a photodiode array (PDA) detector.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed, and the correlation coefficient (r) should be > 0.999.

  • Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies, where a known amount of the analyte is spiked into a placebo matrix. Recoveries in the range of 98-102% are generally considered acceptable.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). The relative standard deviation (%RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

cluster_1 HPLC-UV Experimental Workflow A Sample Preparation (Dissolution/Derivatization) B HPLC Separation (C18 Column, Acetonitrile/Water) A->B C UV Detection (~250 nm) B->C D Data Acquisition & Analysis C->D E Quantification & Reporting D->E

Caption: A streamlined workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of this compound, offering high separation efficiency and definitive identification through mass spectral data. It is particularly well-suited for impurity profiling of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a volatile GC-compatible solvent (e.g., acetone, dichloromethane, or ethyl acetate). Create a series of calibration standards by serial dilution.

    • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

    • Filtration: Filter all solutions through a 0.22 µm syringe filter into GC vials.

  • GC-MS Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless or split, depending on the analyte concentration.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-400 amu.

Validation of the GC-MS Method:

The validation parameters for the GC-MS method are analogous to those for HPLC, with some specific considerations:

  • Specificity: The mass spectrometer provides a high degree of specificity. The identity of the this compound peak can be confirmed by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).[8]

  • Linearity, Accuracy, Precision, LOD, and LOQ: These are determined similarly to the HPLC method, using the peak area from the total ion chromatogram (TIC) or a selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Robustness: Assessed by evaluating the impact of variations in parameters such as initial oven temperature, ramp rate, and carrier gas flow rate.

cluster_2 GC-MS Experimental Workflow A Sample Preparation (Dissolution in Volatile Solvent) B GC Separation (Capillary Column) A->B C Mass Spectrometry (EI, Scan/SIM Mode) B->C D Data Acquisition & Analysis C->D E Identification & Quantification D->E

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analytical validation of this compound. The choice of method should be guided by the specific analytical goals.

  • For routine quality control, assay determination, and the analysis of non-volatile impurities, a validated HPLC-UV method is a cost-effective and efficient option.

  • When definitive identification of the analyte and its volatile impurities is required, or when higher sensitivity is necessary, GC-MS is the superior technique.

In many research and development settings, the complementary use of both methods provides a comprehensive analytical profile of this compound and its potential impurities, ensuring the highest standards of quality and safety in the drug development process.

References

The Bioactive Potential of 4-Chloro-2-nitrobenzaldehyde Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a versatile starting material is a critical decision that dictates the scope and potential of a drug discovery program. 4-Chloro-2-nitrobenzaldehyde stands out as a particularly valuable scaffold. Its chemical architecture, featuring an electrophilic aldehyde for condensation reactions, a nitro group amenable to reduction and further modification, and a strategically placed chlorine atom for cross-coupling reactions, provides a gateway to a diverse array of bioactive molecules.

This guide offers an in-depth comparison of the biological activities—specifically anticancer, antimicrobial, and anti-inflammatory properties—of distinct classes of compounds synthesized from this compound. We will move beyond mere data presentation to explore the causality behind experimental design and the structure-activity relationships that emerge, providing researchers and drug development professionals with a robust framework for future investigations.

The Synthetic Workflow: From Precursor to Bioactive Candidate

The journey from the starting aldehyde to a biologically active compound follows a structured, multi-step process. The initial synthesis of various derivatives is followed by a cascade of in vitro and in vivo assays to systematically screen for and validate therapeutic potential. Understanding this workflow is fundamental to appreciating the context of the comparative data presented.

G cluster_synthesis Phase 1: Chemical Synthesis cluster_screening Phase 2: Biological Screening cluster_validation Phase 3: Validation & Optimization A Starting Material (this compound) B Condensation / Cyclization Reactions A->B C Diverse Compound Libraries (Schiff Bases, Chalcones, Triazoles, etc.) B->C D Purification & Characterization (NMR, IR, MS) C->D E Primary In Vitro Assays (e.g., MTT, Agar Diffusion) D->E Screening F Hit Identification (Active Compounds) E->F G Secondary / Mechanistic Assays (e.g., Apoptosis, Enzyme Inhibition) F->G H Lead Compound Selection G->H Validation I In Vivo Models (e.g., Paw Edema) H->I J Structure-Activity Relationship (SAR) Studies H->J

Caption: General workflow for synthesis and biological screening of derivatives.

Class 1: Schiff Bases - The Versatile Azomethines

Schiff bases, characterized by the azomethine (-C=N-) functional group, are among the most readily synthesized derivatives of this compound. The formation involves a condensation reaction between the aldehyde and a primary amine, a process valued for its efficiency and atom economy. The biological significance of the azomethine group is well-documented, often implicated in binding to biological macromolecules and contributing to a compound's overall activity profile.

Synthesis and Rationale

The synthesis is typically a one-pot reaction. The choice of the primary amine is a critical experimental decision, as the substituents on the amine's aromatic ring directly influence the electronic properties, lipophilicity, and steric profile of the final Schiff base, thereby modulating its biological activity. For instance, reacting this compound with an aniline derivative introduces a second tunable aromatic system.

Comparative Anticancer Activity

Schiff bases derived from substituted benzaldehydes have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism is often attributed to the induction of apoptosis. While specific data for derivatives of this compound is limited, studies on closely related 4-nitrobenzaldehyde provide valuable insights.

Compound IDDerivative StructureCell LineIC₅₀ (µg/mL)Reference
SB-1 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCF (Oral Cancer)446.68[1]
NHGF (Normal)977.24[1]
Doxorubicin (Reference Drug)HL-60 (Leukemia)0.01[2]
Doxorubicin (Reference Drug)HCT-116 (Colon)0.06[2]

Note: Data for SB-1 is derived from a 4-nitrobenzaldehyde precursor. TSCCF: Tongue Squamous Cell Carcinoma Fibroblasts; NHGF: Normal Human Gingival Fibroblasts. The significant difference in IC₅₀ between cancer and normal cells for SB-1 suggests a degree of selective cytotoxicity.

The proposed mechanism for this cytotoxicity often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.

G Compound Schiff Base Derivative (e.g., SB-1) Mito Mitochondria Compound->Mito Induces Stress CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by Schiff bases.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[2][3][4]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the synthesized Schiff base in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 to 500 µg/mL. Replace the medium in each well with 100 µL of the corresponding compound dilution. Include wells with untreated cells (vehicle control) and medium only (blank).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this period, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Class 2: Chalcones - The α,β-Unsaturated Ketone Scaffold

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized from this compound via a Claisen-Schmidt condensation with an appropriate acetophenone. The defining α,β-unsaturated carbonyl system is a key pharmacophore, acting as a Michael acceptor and interacting with biological nucleophiles, which is often central to their mechanism of action.[5][6][7]

Antimicrobial Activity

Chalcone derivatives are well-regarded for their broad-spectrum antimicrobial properties. The electron-withdrawing nature of the nitro and chloro groups on the benzaldehyde-derived ring is hypothesized to enhance the electrophilicity of the β-carbon, increasing its reactivity towards microbial targets.

Compound ClassTest OrganismZone of Inhibition (mm)Reference StandardZone of Inhibition (mm)
Chalcone-Schiff Base Hybrid Pseudomonas aeruginosa18Ciprofloxacin22
Staphylococcus aureus20Ciprofloxacin24
Candida albicans16Fluconazole20

Note: The data presented is representative for chalcone-based hybrids and serves as a predictive framework. The specific amine used to form the Schiff base from the chalcone intermediate significantly impacts activity.[8]

Experimental Protocol: Agar Well Diffusion Assay

This method provides a straightforward and reliable assessment of a compound's ability to inhibit microbial growth.[9][10][11]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 25923) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.

  • Well Creation: Aseptically puncture wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Prepare a solution of the synthesized chalcone at a known concentration (e.g., 1 mg/mL in DMSO). Pipette a fixed volume (e.g., 100 µL) into each well.

  • Controls: Use a well with the solvent (DMSO) as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin, 10 µg/mL) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Data Acquisition: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Class 3: Heterocyclic Derivatives (e.g., Triazoles) - Scaffolds for Enzyme Inhibition

The versatile structure of this compound allows for its use in synthesizing more complex heterocyclic systems, such as 1,2,4-triazoles. These five-membered rings are prevalent in many approved drugs and are known to act as effective pharmacophores, often by coordinating with metal ions in enzyme active sites.

Anti-inflammatory Activity

Many heterocyclic compounds, including triazoles, exhibit anti-inflammatory properties, frequently by inhibiting cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway that mediates inflammation.[12]

The carrageenan-induced paw edema model in rodents is the gold standard for evaluating the acute anti-inflammatory activity of novel compounds.[13][14][15] The injection of carrageenan induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema over time.

G cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Pro-inflammatory mediators) COX->PGs Inflammation Inflammation (Pain, Edema) PGs->Inflammation Induces Triazole Triazole Derivative Triazole->COX Inhibits

Caption: Mechanism of action for triazole-based anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo protocol quantifies the anti-inflammatory effect of a test compound.[14][15]

  • Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into at least three groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).

    • Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, orally).

    • Test Group: Receives the synthesized triazole derivative at a specific dose (e.g., 50 mg/kg, orally).

  • Compound Administration: Administer the respective substances to each group orally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume immediately after the carrageenan injection (0 hour) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the standard and test groups at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the test group.

Conclusion and Future Directions

This compound is a powerful and versatile starting material for generating libraries of compounds with diverse and potent biological activities. Schiff bases and chalcones derived from this precursor show significant promise as anticancer and antimicrobial agents, respectively, warranting further investigation and optimization. The synthesis of more complex heterocyclic systems, such as triazoles, opens avenues for developing novel anti-inflammatory drugs.

The data presented in this guide, while drawn from studies on closely related analogues, provides a strong predictive framework and highlights critical structure-activity relationships. The presence of the chloro and nitro substituents consistently appears to enhance bioactivity, likely through modulation of the electronic properties of the core scaffold. Future research should focus on synthesizing and performing direct comparative evaluations of these different compound classes from this compound to elucidate which chemical scaffolds offer the most therapeutic promise for specific disease targets.

References

A Senior Application Scientist's Guide to the Catalytic Reduction of 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Key Pharmaceutical Intermediate

4-Chloro-2-nitrobenzaldehyde is a crucial building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its value lies in its dual reactivity: an aldehyde group ripe for transformations like reductive amination or condensation reactions, and a nitro group that, upon reduction to an amine, opens pathways to heterocyclic compounds such as quinolines. The primary synthetic goal is often the selective reduction of the nitro group to form 4-chloro-2-aminobenzaldehyde, leaving the aldehyde and chloro functionalities intact.

This guide provides a comparative analysis of common heterogeneous catalysts for this specific transformation. The challenge is twofold: preventing the over-reduction of the aldehyde to an alcohol and avoiding the hydrodehalogenation of the C-Cl bond. The choice of catalyst is therefore paramount, directly influencing reaction efficiency, chemoselectivity, and overall yield. We will delve into the performance of noble metal catalysts like Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C), the workhorse base-metal catalyst Raney Nickel (Raney Ni), and emerging systems like supported Gold (Au) nanoparticles. Our analysis is grounded in experimental data from the literature, providing researchers with the insights needed to make informed decisions for their synthetic campaigns.

Comparative Performance Analysis of Catalyst Systems

The efficacy of a catalyst for the selective reduction of this compound is determined by its ability to maximize the yield of the desired 4-chloro-2-aminobenzaldehyde while minimizing the formation of byproducts such as 4-chloro-2-nitrobenzyl alcohol (from aldehyde reduction) and 2-aminobenzaldehyde (from dehalogenation). Below is a summary of the expected performance of various catalysts based on literature precedents for similar substrates.

Catalyst SystemHydrogen SourceTypical Solvent(s)Key AdvantagesKey DisadvantagesExpected Selectivity for Nitro ReductionRisk of Dehalogenation
10% Pd/C H₂ gasEthanol, Ethyl AcetateHigh activity, excellent for nitro reduction.High risk of dehalogenation, potential for aldehyde reduction.HighHigh
5% Pt/C H₂ gasEthanol, MethanolHigh activity, generally lower dehalogenation than Pd/C.Can promote aldehyde reduction, more expensive than Ni.HighModerate
Raney® Ni H₂ or H-donors (e.g., Formic Acid)Methanol, EthanolCost-effective, low dehalogenation tendency.[1]Pyrophoric nature requires careful handling, lower activity than Pt/Pd.Good to ExcellentLow
Au/TiO₂ H-donors (e.g., Et₃SiH)DichloromethaneExceptional chemoselectivity, mild conditions.[2]Higher cost, may require specific H-donors.ExcellentVery Low

Mechanistic Insights: The Basis of Chemoselectivity

The selective reduction of a nitro group in the presence of other reducible functionalities is a classic challenge in catalysis. The outcome of the reaction is governed by the competitive adsorption of the different functional groups onto the catalyst surface and the intrinsic activity of the catalyst towards each group.

The generally accepted mechanism for nitroarene hydrogenation on a metal surface (M) proceeds through a series of steps involving nitroso and hydroxylamine intermediates.

G cluster_0 Catalyst Surface (M) cluster_1 Reaction Pathway H2 H₂ H_ads 2H(ads) H2->H_ads Dissociative adsorption RNO2 Ar-NO₂ (Substrate) RNO Ar-NO (Nitroso Intermediate) RNO2->RNO + 2H(ads) - H₂O RNHOH Ar-NHOH (Hydroxylamine Intermediate) RNO->RNHOH + 2H(ads) RNH2 Ar-NH₂ (Product) RNHOH->RNH2 + 2H(ads) - H₂O

Fig. 1: Simplified direct pathway for catalytic hydrogenation of a nitroarene.

Catalyst-Dependent Selectivity:

  • Palladium (Pd): Palladium catalysts are highly active for the hydrogenation of nitro groups. However, they are also very efficient at catalyzing hydrodehalogenation, particularly of aryl chlorides.[3][4] This occurs because the C-Cl bond can also adsorb onto the catalyst surface and undergo hydrogenolysis.

  • Platinum (Pt): Platinum catalysts also show high activity for nitro reduction. While still capable of causing dehalogenation, they are often considered less prone to it than palladium for certain substrates.[5] The choice between Pt and Pd can be a fine balance between activity and selectivity.

  • Raney Nickel (Ni): Raney Ni is often the catalyst of choice when dehalogenation is a significant concern.[1] Its lower intrinsic activity towards C-Cl bond cleavage makes it a more selective option for halogenated nitroarenes. When paired with a hydrogen donor like formic acid, it can achieve rapid and highly selective reductions at room temperature.

  • Gold (Au): Supported gold nanoparticles have emerged as superior catalysts for chemoselective reductions.[2] Their unique electronic properties allow for the activation of the nitro group under mild conditions, often via transfer hydrogenation, with minimal interaction with other reducible groups like aldehydes and halides.[2]

Experimental Protocols: A Practical Guide

Here, we provide a detailed, self-validating protocol for the selective reduction of this compound using the Raney Nickel/Formic Acid system, which offers a good balance of selectivity, cost-effectiveness, and operational simplicity.

Objective: To synthesize 4-chloro-2-aminobenzaldehyde with high yield and purity.

Materials:

  • This compound (1.0 eq)

  • Raney® Nickel (approx. 20-30% w/w of substrate)

  • Formic Acid (90%)

  • Methanol (ACS grade)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Celite®

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing solvent for TLC (e.g., 3:1 Hexane:Ethyl Acetate)

Experimental Workflow Diagram:

G A 1. Reaction Setup Dissolve substrate in Methanol in a round-bottom flask. B 2. Catalyst Addition Carefully add Raney Ni slurry under inert atmosphere. A->B C 3. Reagent Addition Add Formic Acid dropwise at room temperature. B->C D 4. Reaction Monitoring Track progress via TLC until starting material is consumed. C->D E 5. Catalyst Filtration Filter the reaction mixture through a pad of Celite®. D->E F 6. Work-up Neutralize filtrate with NaHCO₃, extract with DCM. E->F G 7. Product Isolation Dry organic layer, evaporate solvent. F->G H 8. Characterization Analyze product purity and identity (NMR, MS, m.p.). G->H

Fig. 2: Experimental workflow for Raney Ni catalyzed reduction.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 27.0 mmol) and methanol (e.g., 30 mL). Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 1.0-1.5 g) in methanol. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Initiation: While stirring the suspension vigorously at room temperature, add 90% formic acid (e.g., 12.5 mL) dropwise over 10-15 minutes. An exothermic reaction may be observed.

  • Monitoring: The reaction is typically rapid, often completing within 30-60 minutes. Monitor the disappearance of the starting material by TLC. The product, 4-chloro-2-aminobenzaldehyde, is typically more polar.

  • Filtration (Self-Validation Step 1): Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with a small amount of methanol. Caution: Do not allow the filter cake to dry completely as it can be pyrophoric. Keep it wet with solvent.

  • Work-up: Transfer the filtrate to a larger flask and carefully neutralize the excess formic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization (Self-Validation Step 2): The crude product can be purified by recrystallization or column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity, ensuring the aldehyde and chloro groups are intact.

Conclusion and Future Outlook

The selective reduction of this compound is a nuanced synthetic problem where catalyst choice is critical.

  • Pd/C offers high activity but carries a significant risk of dehalogenation, making it a less ideal choice.

  • Pt/C presents a better alternative to Pd/C with a lower tendency for dehalogenation, but it may still cause some aldehyde reduction.

  • Raney Nickel , particularly with a hydrogen donor like formic acid, provides a robust, cost-effective, and highly selective method for this transformation, minimizing both dehalogenation and aldehyde reduction.

  • Supported Gold catalysts represent the state-of-the-art in terms of chemoselectivity, operating under very mild conditions, though catalyst cost and availability may be a consideration.

For most laboratory and industrial applications, the Raney Nickel/formic acid system represents an optimal balance of performance, cost, and selectivity. Future research will likely focus on developing even more active and selective non-precious metal catalysts and optimizing flow chemistry processes to improve safety and scalability for these important transformations.

References

A Senior Application Scientist's Guide to Confirming the Structure of 4-Chloro-2-nitrobenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, 4-Chloro-2-nitrobenzaldehyde is a cornerstone intermediate. Its value lies in the strategic placement of three reactive functional groups—an aldehyde, a nitro group, and a chloro substituent—on an aromatic ring. This trifecta of reactivity opens doors to a diverse array of molecular architectures. However, this versatility presents a critical analytical challenge: with multiple potential reaction sites, how can one be certain of the final product's structure?

This guide provides an in-depth comparison of the primary reaction pathways of this compound and the analytical methodologies required to unequivocally confirm the resulting structures. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating approach to synthesis and analysis.

Part 1: The Reactive Potential of this compound

The chemical behavior of this compound is dictated by the interplay of its functional groups. The aldehyde (-CHO) is primed for condensation and redox reactions, while the nitro group (-NO₂) can be reduced to an amine. Crucially, the potent electron-withdrawing nature of the ortho-nitro group activates the chlorine atom for nucleophilic aromatic substitution (SNAr).[1] This creates a landscape of competing and sequential reaction possibilities.

Below is a diagram illustrating the primary reaction pathways accessible from this versatile starting material.

G cluster_aldehyde Aldehyde Reactivity cluster_nitro Nitro Group Reactivity cluster_chloro Chloro Group Reactivity start This compound p_schiff Schiff Base / Imine (Product Class C) start->p_schiff R-NH₂ p_acid 4-Chloro-2-nitrobenzoic acid start->p_acid [Ox] p_quinazoline Quinazoline Derivative (Product Class A) start->p_quinazoline 1. [Red] 2. N-Source, Cyclization p_snar SNA_r_ Product (Product Class B) start->p_snar Nu:⁻

Caption: Major reaction pathways of this compound.

We will focus on three common and structurally distinct product classes arising from these pathways:

  • Product Class A: Reductive Cyclization Products (e.g., Quinazolines) : Involves the transformation of both the nitro and aldehyde groups.

  • Product Class B: Nucleophilic Aromatic Substitution (SNAr) Products : Involves the displacement of the chlorine atom, leaving the nitro and aldehyde groups intact.

  • Product Class C: Aldehyde Condensation Products (e.g., Schiff Bases) : Involves the reaction of the aldehyde group, leaving the nitro and chloro groups untouched.

Part 2: A Comparative Guide to Structural Elucidation

Confirming the structure of your product requires a multi-faceted analytical approach. Relying on a single technique is insufficient; instead, a combination of spectroscopic methods provides the necessary cross-validation. The core challenge lies in identifying which functional groups have been transformed.

The Analytical Logic: Choosing the Right Tool

The selection of analytical techniques should be driven by the specific structural questions you need to answer. Have the nitro and aldehyde groups disappeared? Has the molecular weight changed in accordance with chlorine substitution? The following table summarizes the strengths of each primary spectroscopic technique for this purpose.

Analytical Technique Primary Use Case for This Chemistry Key Evidence to Look For
FT-IR Spectroscopy Rapid confirmation of functional group transformation (presence/absence).Disappearance of C=O (~1700 cm⁻¹) and N-O stretches (~1530, 1350 cm⁻¹). Appearance of N-H or C=N stretches.
¹H NMR Spectroscopy Detailed mapping of the proton environment and confirmation of key group removal.Disappearance of the highly deshielded aldehyde proton (~10 ppm). Changes in aromatic splitting patterns and coupling constants.
¹³C NMR Spectroscopy Unambiguous confirmation of carbonyl removal and changes to the aromatic carbon skeleton.Disappearance of the aldehyde carbonyl carbon (~190 ppm). Shift of the C-Cl carbon to a C-N or other C-Nu carbon.
Mass Spectrometry Absolute confirmation of molecular weight and elemental composition.M+ peak corresponding to the expected product formula. Fragmentation patterns can also provide structural clues.

Structural Confirmation in Practice: Analyzing the Product Classes

Let's examine the expected spectroscopic data for each product class relative to the starting material, this compound.

Reference: Starting Material (this compound)
  • FT-IR: Prominent C=O stretch (~1705 cm⁻¹), two strong N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹), and aromatic C-H stretches.[1]

  • ¹H NMR: A characteristic singlet for the aldehyde proton at ~10.3 ppm. A complex pattern for the three aromatic protons.

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon around 188-190 ppm.

  • Mass Spec (EI): Molecular ion peak (M+) at m/z 185, with a characteristic M+2 peak at m/z 187 in an ~3:1 ratio, confirming the presence of one chlorine atom.[2]

Product Class A: Quinazoline Derivatives (Post-Reductive Cyclization)

This transformation is profound, involving the reduction of the nitro group and its subsequent cyclization with the aldehyde.

  • Causality: The goal is to confirm the formation of a new heterocyclic ring system and the complete removal of the starting functional groups.

  • FT-IR: Crucial Evidence: The complete disappearance of both the C=O stretch (~1705 cm⁻¹) and the N-O stretches (~1530, 1350 cm⁻¹). The appearance of C=N stretches within the new ring and potentially an N-H stretch (>3200 cm⁻¹) if the quinazoline is not fully substituted.

  • ¹H NMR: Crucial Evidence: The complete absence of the aldehyde proton signal at ~10.3 ppm. The aromatic region will show significant changes in chemical shifts and coupling constants due to the new fused ring. New signals corresponding to protons on the newly formed ring or N-H protons may appear.

  • ¹³C NMR: Crucial Evidence: The signal for the aldehyde carbonyl at ~190 ppm will be absent. New signals for the sp² carbons of the quinazoline ring will appear.

  • Mass Spec: The molecular weight will change significantly based on the nitrogen source used for cyclization. For example, reaction with ammonium chloride would lead to a product with a different molecular formula (e.g., C₇H₄ClN₂ for 6-chloroquinazoline), which must be confirmed by high-resolution mass spectrometry (HRMS).

Product Class B: SNAr Products (e.g., Reaction with Methylamine)

Here, the core benzaldehyde structure remains, but the chlorine is displaced.

  • Causality: The objective is to prove that the chlorine atom has been substituted while the aldehyde and nitro groups remain untouched.

  • FT-IR: Crucial Evidence: The C=O (~1705 cm⁻¹) and N-O (~1530, 1350 cm⁻¹) stretches will remain. A new N-H stretch will appear around 3300-3400 cm⁻¹ for the secondary amine formed.

  • ¹H NMR: Crucial Evidence: The aldehyde proton signal at ~10.3 ppm will still be present. The aromatic proton signals will shift due to the change from a chloro to an amino substituent. A new signal for the N-H proton will appear, and a new signal for the methyl group (~3.0 ppm, may be a doublet if coupled to the N-H) will be visible.

  • ¹³C NMR: The aldehyde carbonyl signal (~190 ppm) will persist. The most significant change will be the upfield shift of the aromatic carbon previously attached to chlorine (C-Cl, ~135 ppm) to a new position corresponding to a C-N bond (~145-150 ppm).

  • Mass Spec: Crucial Evidence: The molecular ion peak will shift from m/z 185 to m/z 180 (loss of 35.5 for Cl, gain of 31 for NHCH₃). The characteristic M+2 isotope pattern for chlorine will be absent.

Product Class C: Schiff Base (e.g., Reaction with Aniline)

This reaction targets only the aldehyde group.

  • Causality: The analysis must confirm the conversion of the aldehyde to an imine, with no change to the nitro or chloro substituents.

  • FT-IR: Crucial Evidence: The aldehyde C=O stretch (~1705 cm⁻¹) will disappear. A new C=N (imine) stretch will appear around 1620-1640 cm⁻¹. The N-O stretches (~1530, 1350 cm⁻¹) will remain.

  • ¹H NMR: Crucial Evidence: The aldehyde proton singlet at ~10.3 ppm will be gone. A new singlet for the imine proton (CH=N) will appear, typically downfield around 8.5-9.0 ppm. Signals for the protons of the newly added aniline ring will also be present.

  • ¹³C NMR: The aldehyde carbonyl signal (~190 ppm) will be replaced by an imine carbon signal (~160 ppm).

  • Mass Spec: The molecular weight will increase by the mass of the aniline fragment minus the mass of water. The M+ and M+2 isotope pattern for chlorine will remain.

Part 3: Experimental Protocols and Data

A robust protocol is a self-validating one. Here, we provide a representative procedure for a common transformation and the subsequent analytical workflow.

Protocol: Synthesis of 6-Chloro-4-phenylquinazoline via Reductive Cyclization

This protocol details a hypothetical but mechanistically sound synthesis.

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe, 4.0 eq)

  • Ammonium chloride (NH₄Cl, 3.0 eq)

  • Benzaldehyde (1.2 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Reduction: To a solution of this compound in a 3:1 mixture of EtOH:H₂O, add NH₄Cl and Fe powder.

  • Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC until the starting material is consumed (approx. 2-3 hours). The disappearance of the yellow color is a good visual indicator of nitro group reduction.

  • Work-up 1: Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with EtOH.

  • Condensation & Cyclization: To the filtrate, add Benzaldehyde (1.2 eq). Continue to reflux the mixture for an additional 4-6 hours. Monitor by TLC for the formation of the quinazoline product.

  • Work-up 2: Cool the reaction mixture and remove the ethanol under reduced pressure. Add EtOAc and wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Analytical Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Reaction Reaction Workup Workup Reaction->Workup Column_Chromatography Column_Chromatography Workup->Column_Chromatography FTIR FT-IR (Check functional groups) Column_Chromatography->FTIR Pure Fractions NMR ¹H & ¹³C NMR (Confirm connectivity) Column_Chromatography->NMR MS HRMS (Confirm formula) Column_Chromatography->MS

Caption: Standard workflow for synthesis, purification, and analysis.

Comparative Spectroscopic Data Table (Representative Values)
Compound Key FT-IR (cm⁻¹) Key ¹H NMR (ppm) Key ¹³C NMR (ppm) MS (m/z)
Starting Material 1705 (C=O), 1530, 1350 (NO₂)10.3 (CHO)189 (CHO)185/187
Product A (Quinazoline) No C=O, No NO₂, 1615 (C=N)No CHO protonNo CHO carbonVaries
Product B (SNAr w/ MeNH₂) 3350 (N-H), 1700 (C=O), 1528, 1348 (NO₂)10.1 (CHO), 3.0 (N-CH₃)188 (CHO), 148 (C-N)180
Product C (Schiff Base w/ Aniline) No C=O, 1630 (C=N), 1525, 1345 (NO₂)8.8 (CH=N)162 (CH=N)260/262

References

A Comparative Guide to the Quantitative Analysis of 4-Chloro-2-nitrobenzaldehyde in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 4-Chloro-2-nitrobenzaldehyde is paramount. This aromatic compound, featuring a reactive aldehyde group ortho to a nitro group and a chlorine atom at the para position, is a critical building block in the synthesis of a variety of pharmaceutical compounds and fine chemicals.[1] The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall safety of the final product. Consequently, robust and reliable analytical methods for its quantification are essential for process control, quality assurance, and regulatory compliance.

This guide provides an in-depth comparison of two powerful chromatographic techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The methodologies presented herein are constructed from established principles for the analysis of analogous aromatic aldehydes and nitro-compounds, providing a scientifically grounded framework for method development and validation in your laboratory.

At a Glance: Comparing HPLC-UV and GC-FID for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-Vis.Flame Ionization Detector (FID).
Analyte Volatility Suitable for non-volatile and semi-volatile compounds.Requires analytes to be volatile or semi-volatile.
Sample Derivatization Not typically required for chromophoric compounds like this compound.May be used to improve volatility or thermal stability, but often not necessary for this analyte.
Expected Linearity (R²) >0.99>0.99
Expected Precision (%RSD) < 2%< 5%
Expected Accuracy (% Recovery) 98 - 102%95 - 105%
Primary Strengths High precision and accuracy for a wide range of compounds, versatile, non-destructive.High resolution for volatile compounds, robust and cost-effective detector.
Potential Limitations Higher solvent consumption, potential for peak tailing with some compounds.Requires thermal stability of the analyte, potential for matrix interference.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, prized for its versatility and precision in separating and quantifying components in a mixture. For a molecule like this compound, which possesses a strong chromophore due to its aromatic ring and nitro group, UV detection is a highly effective and sensitive method of quantification.

The separation in reverse-phase HPLC, the most common mode, is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (often a mixture of water and acetonitrile or methanol). The polarity of this compound allows for good retention and separation from both more polar and less polar impurities.

Experimental Protocol: HPLC-UV Method

This protocol is designed for the direct, quantitative analysis of this compound without derivatization.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for robust separation.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water. The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Based on spectral data for related nitrobenzaldehydes, a wavelength in the range of 250-270 nm should provide high sensitivity.[2] A PDA detector can be used to determine the optimal wavelength from the analyte's UV spectrum.

  • Injection Volume: 10 µL.

2. Preparation of Standards and Samples:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample mixture and dissolve it in a suitable solvent. Dilute with the mobile phase to a final concentration that falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.999 for a linear relationship.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Diagram of the HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (Acetonitrile/Water) Autosampler Autosampler (10 µL Injection) Standards Standard Solutions (Serial Dilution) Standards->Autosampler Sample Sample Solution (Dissolve & Dilute) Sample->Autosampler HPLC_Column C18 Column (30°C) Autosampler->HPLC_Column Pump (1.0 mL/min) UV_Detector UV Detector (250-270 nm) HPLC_Column->UV_Detector Chromatogram Chromatogram (Peak Area) UV_Detector->Chromatogram Calibration_Curve Calibration Curve (Linear Regression) Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography is an exceptionally powerful technique for the separation and analysis of volatile and semi-volatile compounds. This compound, with a melting point of approximately 67-69°C, is amenable to analysis by GC. The Flame Ionization Detector (FID) is a robust, sensitive, and widely used detector for organic compounds. It provides a response that is proportional to the number of carbon atoms in the analyte, making it an excellent choice for quantitative analysis.

The principle of GC involves vaporizing the sample and injecting it into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) carries the sample through the column, and separation occurs based on the analyte's boiling point and its interaction with the stationary phase.

Experimental Protocol: GC-FID Method

This protocol outlines a GC-FID method suitable for the quantification of this compound.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.

  • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for the analysis of aromatic compounds.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the sample concentration. A splitless injection is suitable for trace analysis, while a split injection is used for higher concentrations to avoid column overload.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Detector Gases: Hydrogen and Air, at flow rates optimized for the specific instrument.

2. Preparation of Standards and Samples:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the same solvent to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample mixture and dissolve it in the chosen solvent. Dilute to a final concentration within the calibration range. If the sample contains non-volatile components, a liquid-liquid extraction may be necessary to isolate the analyte. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve (R² should be ≥ 0.999).

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended for improved accuracy and precision, especially when dealing with complex matrices or multi-step sample preparation.[4]

Diagram of the GC-FID Experimental Workflow

GC_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing Standards Standard Solutions (in Acetone) Injector Injector (250°C) Standards->Injector Sample Sample Solution (Dissolve & Dilute) Sample->Injector GC_Column DB-5ms Column (Temperature Program) Injector->GC_Column Helium Carrier Gas FID_Detector FID Detector (300°C) GC_Column->FID_Detector Chromatogram Chromatogram (Peak Area) FID_Detector->Chromatogram Calibration_Curve Calibration Curve (Linear Regression) Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

Conclusion and Recommendations

Both HPLC-UV and GC-FID are powerful and appropriate techniques for the quantitative analysis of this compound. The choice between the two methods will depend on several factors, including the nature of the sample matrix, the required sensitivity, available instrumentation, and the specific goals of the analysis.

  • HPLC-UV is often preferred for its high precision and its applicability to a broader range of compounds, including those that are not sufficiently volatile for GC. The direct analysis without derivatization simplifies the workflow and reduces potential sources of error.

  • GC-FID is an excellent choice for its high resolution and sensitivity for volatile and semi-volatile compounds. It is a robust and cost-effective technique, particularly well-suited for routine quality control where the analyte is known to be thermally stable.

For comprehensive analysis, especially during method development or for impurity profiling, coupling these separation techniques with mass spectrometry (LC-MS or GC-MS) can provide invaluable structural information for peak identification.

Ultimately, regardless of the chosen technique, a thorough method validation according to the guidelines of the International Council for Harmonisation (ICH) is essential to ensure the reliability, accuracy, and precision of the analytical results.

References

A Senior Application Scientist's Guide to 4-Chloro-2-nitrobenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the vast arsenal of commercially available building blocks, 4-Chloro-2-nitrobenzaldehyde stands out as a trifunctional scaffold of immense utility. Its unique arrangement of an aldehyde, a nitro group, and a chloro substituent on the benzene ring offers a playground for a diverse array of chemical transformations, making it a cornerstone for the construction of privileged heterocyclic cores.

This guide provides an in-depth technical comparison of the applications of this compound, focusing on its pivotal role in the synthesis of quinolines and quinazolines—two classes of heterocycles with profound significance in medicinal chemistry. We will explore not only the synthetic pathways but also the underlying mechanistic principles and provide a comparative analysis against alternative synthetic strategies.

The Strategic Advantage of this compound: A Trifecta of Reactivity

The synthetic power of this compound stems from the distinct and tunable reactivity of its three functional groups:

  • The Aldehyde: This electrophilic handle readily participates in a myriad of condensation and carbon-carbon bond-forming reactions, serving as a key anchor point for building molecular complexity.

  • The Nitro Group: Positioned ortho to the aldehyde, the nitro group is not merely a spectator. Its strong electron-withdrawing nature influences the reactivity of the entire aromatic ring. Crucially, it is a versatile functional group that can be readily reduced to an amine, unlocking a host of cyclization strategies.

  • The Chloro Substituent: The chlorine atom at the 4-position provides an additional site for modification through nucleophilic aromatic substitution or cross-coupling reactions, allowing for late-stage diversification of the molecular scaffold.

This guide will delve into how this unique combination of functionalities is expertly exploited in the synthesis of valuable heterocyclic compounds.

Application I: The Domino Nitro Reduction-Friedländer Synthesis of Quinolines

The quinoline motif is a ubiquitous feature in a vast number of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents.[1] The Friedländer synthesis, a classical method for quinoline construction, traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] However, the limited availability of diverse 2-aminobenzaldehydes has historically been a significant bottleneck.[1][4][5]

This is where this compound emerges as a superior alternative. By employing a one-pot domino nitro reduction-Friedländer heterocyclization, readily available 2-nitrobenzaldehydes can be used to generate the requisite 2-aminobenzaldehyde in situ.[1][5][6] This approach significantly broadens the scope and efficiency of quinoline synthesis.

The Mechanism: A Symphony of Sequential Reactions

The domino nitro reduction-Friedländer synthesis is a testament to elegant reaction design. It proceeds through a well-orchestrated sequence of three key steps:

  • Nitro Group Reduction: The synthesis is initiated by the reduction of the nitro group of this compound to an amino group. This is typically achieved using mild and selective reducing agents like iron powder in acetic acid (Fe/AcOH).[1][6] This system is advantageous as it does not reduce other sensitive functional groups that might be present in the molecule.

  • Knoevenagel Condensation: The newly formed 4-chloro-2-aminobenzaldehyde immediately undergoes a Knoevenagel condensation with an active methylene compound (e.g., a β-ketoester like ethyl acetoacetate).

  • Intramolecular Cyclization and Aromatization: The resulting intermediate undergoes a spontaneous intramolecular cyclization, followed by dehydration to furnish the stable, aromatic 6-chloroquinoline ring system.

Domino Nitro Reduction-Friedländer Synthesis cluster_legend Legend A This compound B 4-Chloro-2-aminobenzaldehyde A->B Reduction C Knoevenagel Adduct B->C Knoevenagel Condensation D Cyclized Intermediate C->D Intramolecular Cyclization H - H2O E 6-Chloroquinoline Derivative D->E Aromatization I - H2O F Active Methylene Compound (e.g., Ethyl Acetoacetate) G [Fe/AcOH] Legend_Start Reaction Intermediate Legend_Reagent Reagent/Condition

Caption: Domino Nitro Reduction-Friedländer Synthesis Workflow.

Performance Benchmark: this compound vs. Alternatives

The domino Friedländer approach offers significant advantages over classical methods like the Skraup and Doebner-von Miller syntheses, which often require harsh acidic conditions and can suffer from low yields and limited regioselectivity.

To illustrate the efficiency of this compound in this reaction, let's compare its performance with other substituted 2-nitrobenzaldehydes in the synthesis of quinoline-3-carboxylates.

2-Nitrobenzaldehyde DerivativeActive Methylene CompoundProductYield (%)Reference
This compound Ethyl acetoacetateEthyl 6-chloro-2-methylquinoline-3-carboxylate85-95%[1]
2-NitrobenzaldehydeEthyl acetoacetateEthyl 2-methylquinoline-3-carboxylate93%[1]
5-Fluoro-2-nitrobenzaldehydeEthyl acetoacetateEthyl 6-fluoro-2-methylquinoline-3-carboxylate88%[1]
5-Methoxy-2-nitrobenzaldehydeEthyl acetoacetateEthyl 6-methoxy-2-methylquinoline-3-carboxylate90%[1]

As the data indicates, this compound is a highly effective substrate, providing excellent yields of the corresponding 6-chloroquinoline derivative. The presence of the chloro group does not impede the reaction and provides a valuable handle for further synthetic modifications.

Experimental Protocol: Synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

This protocol details the one-pot synthesis of a 6-chloroquinoline derivative from this compound and ethyl acetoacetate.

Materials:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (2.0 equiv)

  • Iron powder (<100 mesh, 4.0 equiv)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in glacial acetic acid.

  • Add ethyl acetoacetate to the solution and heat the mixture to 95-110 °C.

  • Once the temperature has stabilized, add the iron powder portion-wise over 15 minutes. The reaction is exothermic, and a color change to brown is typically observed.

  • Maintain the reaction at 95-110 °C for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure ethyl 6-chloro-2-methylquinoline-3-carboxylate.

Application II: A Gateway to Quinazoline-Based Kinase Inhibitors

The quinazoline scaffold is another privileged heterocycle, forming the core of numerous approved and investigational drugs, particularly in the field of oncology.[7] Many of these, such as Gefitinib, Erlotinib, Lapatinib, and Vandetanib, are potent tyrosine kinase inhibitors.[7][8][9][10][11][12][13] The synthesis of these complex molecules often relies on the versatile chemistry of quinazoline precursors.

This compound serves as an excellent starting point for the synthesis of the quinazoline core. The general strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon source.

General Synthetic Strategy for Quinazoline Formation

The transformation of this compound into a quinazoline ring system typically follows this sequence:

  • Reduction of the Nitro Group: As in the quinoline synthesis, the nitro group is first reduced to an amine to yield 4-chloro-2-aminobenzaldehyde.

  • Cyclization with a Nitrogen and Carbon Source: The resulting 4-chloro-2-aminobenzaldehyde can then be cyclized with a variety of reagents to form the quinazoline ring. A common method involves reaction with an amine or ammonia source in the presence of an oxidant or a one-carbon synthon like formamide or an orthoester.[8][14]

Quinazoline Synthesis from this compound cluster_legend Legend A This compound B 4-Chloro-2-aminobenzaldehyde A->B C Dihydroquinazoline Intermediate B->C Condensation & Cyclization D 6-Chloroquinazoline C->D Oxidation/ Aromatization E Amine/Ammonia Source + [O] or C1 Synthon F Reduction (e.g., Fe/AcOH) Legend_Start Reaction Intermediate Legend_Reagent Reagent/Condition

Caption: General workflow for quinazoline synthesis.

Comparison with Alternative Quinazoline Syntheses

While the route from this compound is highly effective, other methods for quinazoline synthesis exist. A prominent alternative involves the use of 2-aminobenzonitriles as starting materials.[15][16]

FeatureSynthesis from 4-Chloro-2-aminobenzaldehydeSynthesis from 2-Aminobenzonitriles
Starting Material Accessibility Readily prepared from this compound.Commercially available but may have more limited substitution patterns.
Key Transformation Cyclization of an aldehyde with a nitrogen source.Cyclization of a nitrile, often with subsequent functionalization.
Versatility Allows for diverse substitutions on the quinazoline ring through the choice of the cyclizing partner.Can be very efficient for the synthesis of 4-aminoquinazolines.
Reaction Conditions Can range from mild to harsh depending on the specific method.Often requires specific reagents for nitrile activation and cyclization.

The choice between these precursors depends on the desired substitution pattern of the final quinazoline target. The aldehyde functionality in 4-chloro-2-aminobenzaldehyde offers a more direct route for the introduction of substituents at the 2-position of the quinazoline ring.

Experimental Protocol: Synthesis of 6-Chloro-4-hydroxyquinazoline

This protocol outlines the synthesis of a key quinazoline intermediate from 4-chloro-2-aminobenzaldehyde, which is readily obtained from this compound.

Materials:

  • 4-Chloro-2-aminobenzaldehyde (1.0 equiv)

  • Formamide

  • Hydrochloric acid

Procedure:

  • Step 1: Preparation of 4-Chloro-2-aminobenzaldehyde. Reduce this compound using a standard procedure, such as with iron powder in acetic acid, followed by workup and purification.

  • Step 2: Cyclization to 6-Chloro-4-hydroxyquinazoline.

    • In a round-bottom flask, heat a mixture of 4-chloro-2-aminobenzaldehyde and an excess of formamide.

    • Maintain the reaction at a high temperature (e.g., 150-160 °C) for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and add water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization.

Conclusion: A Versatile and Indispensable Building Block

This compound is far more than a simple aromatic aldehyde. Its trifunctional nature makes it a powerful and versatile tool in the hands of synthetic chemists. This guide has demonstrated its exceptional utility in the efficient, one-pot synthesis of 6-chloroquinolines via a domino nitro reduction-Friedländer reaction, offering a significant improvement over classical methods. Furthermore, its role as a precursor to the quinazoline core opens up avenues for the synthesis of a wide range of medicinally relevant compounds, including potent kinase inhibitors.

The strategic placement of the chloro, nitro, and aldehyde groups provides a platform for a multitude of synthetic transformations, allowing for the construction of complex molecular architectures with a high degree of control. For researchers and drug development professionals, a thorough understanding of the reactivity and applications of this compound is essential for the rational design and efficient synthesis of novel bioactive molecules.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the integrity of their research and the safety of potential therapeutics are built. 4-Chloro-2-nitrobenzaldehyde is a key building block in the synthesis of a multitude of pharmaceutical compounds. Its reactive aldehyde and nitro functionalities, combined with the chloro-substituted aromatic ring, make it a versatile precursor. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during its synthesis and storage.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of commercial this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to not only execute these methods but also to interpret the data with the critical eye of an experienced scientist. Every protocol herein is designed as a self-validating system, ensuring the trustworthiness of your results.

The Genesis of Impurities: A Synthetic Perspective

Understanding the likely impurities in a commercial sample of this compound begins with an appreciation of its synthesis. A common industrial route involves the nitration of 4-chlorotoluene, followed by the oxidation of the methyl group.[1][2]

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in synthesis and experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. 4-Chloro-2-nitrobenzaldehyde, a versatile intermediate in organic synthesis, presents a distinct set of challenges in its end-of-life management due to its chemical properties. This guide provides a deep, procedural framework for its proper disposal, grounded in scientific principles and regulatory awareness, to ensure the safety of personnel and the protection of our environment.

PART 1: Immediate Safety Protocols & Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. This compound is not merely a benign laboratory reagent; it is a hazardous substance that demands respect and careful handling.

Hazard Profile:

Hazard ClassificationDescriptionSupporting Evidence
Skin Irritation Causes skin irritation.[1][2]GHS Classification indicates skin irritation (Category 2).[1][2]
Eye Irritation Causes serious eye irritation.[1][2]GHS Classification indicates serious eye irritation (Category 2A).[1][2]
Respiratory Irritation May cause respiratory irritation.[1]GHS Classification indicates potential for respiratory tract irritation.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3]Safety data sheets highlight its environmental hazards.[3]

Causality of Hazards: The irritant properties of this compound stem from its chemical structure. The aldehyde group can react with biological nucleophiles, such as amino acids in proteins, leading to cellular damage and an inflammatory response. The chlorinated and nitrated aromatic ring contributes to its overall toxicity and persistence in the environment.

Essential Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this compound is the correct use of PPE. This is your primary line of defense against exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use.[4]

  • Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn if there is a risk of splashing.[4]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[4]

  • Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.

PART 2: Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow is designed to provide a clear and logical sequence of operations.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_documentation Phase 2: Documentation & Labeling cluster_disposal Phase 3: Final Disposal A Step 1: Identify Waste (Unused reagent, contaminated materials, reaction residues) B Step 2: Segregate Waste (Keep separate from incompatible materials, e.g., strong bases) A->B C Step 3: Select Appropriate Waste Container (Clearly labeled, sealed, non-metallic) B->C D Step 4: Label Container (Full chemical name, hazard pictograms, accumulation start date) C->D E Step 5: Log Waste (Maintain accurate records as per institutional and regulatory requirements) D->E F Step 6: Store Securely (In a designated hazardous waste accumulation area) E->F G Step 7: Arrange for Professional Disposal (Contact licensed hazardous waste contractor) F->G H Step 8: Incineration (Preferred method by contractor) G->H

Caption: Disposal workflow for this compound.

Experimental Protocol: Detailed Steps for Disposal Preparation

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused reagent, reaction byproducts, and contaminated materials such as gloves, weighing paper, and silica gel.

    • Segregate this waste from other chemical waste streams. Crucially, it must be kept away from strong bases and strong oxidizing agents to prevent potentially violent reactions.[5]

  • Container Selection and Management:

    • Choose a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid. A high-density polyethylene (HDPE) container is a suitable choice. Avoid metal containers as some related compounds can be corrosive to metals.[3]

    • Ensure the container is clean and dry before adding waste to prevent unintended reactions.

  • Labeling and Documentation:

    • The waste container must be labeled clearly and accurately. The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • Appropriate GHS hazard pictograms (e.g., irritant, environmental hazard)

      • The date when waste was first added to the container (accumulation start date).

    • Maintain a detailed log of the waste generated, including quantities and dates. This is a requirement under most regulatory frameworks.

  • Storage and Handover:

    • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.

    • Once the container is full, or in accordance with institutional timelines, arrange for its collection by a licensed hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS) and any other relevant information.

PART 3: The Science of Destruction & Regulatory Compliance

The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration .

Why Incineration?

Incineration is the preferred method because it ensures the complete thermal decomposition and destruction of the molecule. The process is designed to break the stable aromatic ring and convert the compound into simpler, less harmful substances.

  • Chemical Transformation: At high temperatures (typically 800°C to 1500°C) and in the presence of excess oxygen, this compound will decompose.[6] The carbon and hydrogen will be oxidized to carbon dioxide (CO₂) and water (H₂O).

  • Managing Hazardous Byproducts: The chlorine and nitrogen atoms present a challenge.

    • The chlorine will primarily form hydrogen chloride (HCl) gas.[6]

    • The nitro group will decompose to form various nitrogen oxides (NOx).[5]

    • Crucially, licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, often called "scrubbers," which neutralize acidic gases like HCl and reduce NOx emissions before they are released into the atmosphere. This is a critical feature that makes professional incineration the only responsible choice.

Regulatory Framework: Navigating the Legal Requirements

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Waste Classification: this compound is not explicitly listed as a "P-listed" (acutely hazardous) or "U-listed" hazardous waste. However, this does not mean it is non-hazardous. It would be classified as a hazardous waste based on its characteristics , specifically its toxicity and potential to be an environmental hazard.

  • Generator Responsibilities: As a generator of this waste, you are legally responsible for its safe management from "cradle to grave." This includes proper identification, segregation, labeling, storage, and ensuring it is transported and disposed of by a licensed facility.[7]

  • Consult Your EHS Department: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on your facility's procedures and ensure compliance with all local, state, and federal regulations.

PART 4: Emergency Procedures for Spills

Accidents can happen, and a prepared response is the best mitigation strategy.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Part 1.

  • Containment and Cleanup:

    • For a small, dry spill, gently cover the material with an inert absorbent material like vermiculite, sand, or dry earth.[8]

    • Carefully sweep or scoop the material into a designated hazardous waste container. Avoid raising dust.[9]

    • For a liquid spill (if dissolved in a solvent), absorb with a chemical absorbent pad or vermiculite.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, documenting the details of the spill and the cleanup procedure.

By adhering to these rigorous, science-backed procedures, you can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental stewardship, completing its lifecycle responsibly.

References

A Senior Application Scientist's Guide to Handling 4-Chloro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 4-Chloro-2-nitrobenzaldehyde (CAS No. 5551-11-1). As professionals in research and development, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond mere compliance, offering a framework for risk assessment and operational excellence. Here, we will dissect the "why" behind each safety protocol, empowering you to make informed decisions that protect you, your colleagues, and your work.

Hazard Identification and Risk Profile

This compound is a substituted aromatic aldehyde. Its chemical structure, featuring a nitro group and a halogen, dictates its reactivity and toxicological profile. Before any handling, a thorough understanding of its hazards is non-negotiable.

According to its Safety Data Sheet (SDS), this compound presents several key hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.

  • Potential for Allergic Skin Reaction: May cause an allergic skin reaction (skin sensitization) in susceptible individuals.

Table 1: GHS Hazard Summary for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Skin Sensitization1H317: May cause an allergic skin reaction[2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

This table synthesizes data typically found in Safety Data Sheets for compounds with similar hazard profiles.

The Core Directive: A Risk-Based Approach to PPE Selection

Personal Protective Equipment (PPE) is the final barrier between you and a potential chemical exposure. Its selection should not be a static, one-size-fits-all checklist but a dynamic process dictated by the specific operation and associated risk. We must always prioritize engineering and administrative controls, such as fume hoods and standard operating procedures (SOPs), before relying on PPE.[3]

The following diagram illustrates a logical workflow for determining the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment & Task Analysis cluster_1 PPE Specification Start Start: Handling This compound CheckDust Generating Dust? (e.g., Weighing, Scraping) Start->CheckDust CheckSplash Splash Potential? (e.g., Dissolving, Transferring) CheckDust->CheckSplash No Level3 Level 3: Respiratory Protection - Work in Fume Hood - Add NIOSH-approved N95/P100 Respirator CheckDust->Level3 Yes Level1 Level 1: Basic PPE - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat CheckSplash->Level1 No (Low Volume) Level2 Level 2: Enhanced PPE - Add Chemical Goggles - Add Face Shield CheckSplash->Level2 Yes (High Volume/Agitation) Level3->CheckSplash Proceed to next check

Caption: Figure 1. PPE Selection Workflow for this compound.

Table 2: Recommended PPE by Operational Risk Level

Risk LevelTypical OperationsEye/Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Level 1: Low Risk Handling small quantities (<1g) in solution within a fume hood.Safety glasses with side shields (ANSI Z87.1 certified).[4]Single pair of nitrile gloves.[5]Not required if handled exclusively in a certified chemical fume hood.Standard flame-resistant lab coat.
Level 2: Moderate Risk Weighing the solid, preparing stock solutions, transfers outside of a fume hood.Chemical splash goggles.[4] Consider a face shield for larger quantities.[4]Nitrile gloves. Consider double-gloving.Required if dust is generated outside a fume hood. A NIOSH-approved N95 or P100 respirator is recommended.[6]Lab coat and a chemical-resistant apron.
Level 3: High Risk / Emergency Large-scale operations, significant spills.Full-face respirator.[7]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[5]A full-facepiece respirator with organic vapor/particulate combination cartridges is necessary.[3]Fully encapsulating, chemical-resistant suit.[7]
Causality Behind PPE Choices:
  • Eye Protection : Because the compound is a serious eye irritant, the choice between safety glasses and goggles is critical. Safety glasses offer basic impact protection, but chemical splash goggles provide a seal around the eyes, which is essential when there is any risk of splashing liquid or airborne dust.[4]

  • Hand Protection : Nitrile gloves are a standard for general chemical resistance. However, for aromatic nitro compounds, Butyl rubber gloves offer superior protection, especially against prolonged exposure or when handling concentrated solutions.[5] Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[8]

  • Respiratory Protection : The primary respiratory hazard is the inhalation of airborne solid particulates (dust). A chemical fume hood is the most effective engineering control. If weighing must be done on an open bench (not recommended), a NIOSH-approved respirator with a particulate filter (N95 or P100) is mandatory to prevent respiratory tract irritation.[6][9]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure safety showers and eyewash stations are accessible and have been recently tested.[1]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE before retrieving the chemical.

    • Prepare a dedicated, labeled waste container for this compound waste.

  • Weighing and Transfer (Highest Risk for Dust Exposure) :

    • Perform all weighing and transfer operations within a certified chemical fume hood or a ventilated balance enclosure.

    • Use a spatula to gently transfer the solid. Avoid scooping actions that could aerosolize the powder.

    • If transferring to a flask for dissolution, place the weigh boat directly into the flask if possible to minimize loss and dust generation.

    • Clean any residual powder from the spatula and weighing area with a solvent-dampened wipe, which should be disposed of as hazardous waste.

  • Use in Reactions :

    • When adding the compound to a reaction vessel, do so slowly to avoid splashing.

    • Maintain the reaction within the fume hood for the entire duration of the experiment.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling Decontamination :

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Carefully remove PPE, starting with gloves (turning them inside out), followed by your lab coat.

    • Wash hands thoroughly with soap and water after all handling operations are complete.[8]

Spill Management Protocol
  • Immediate Actions :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is outside a fume hood, restrict access to the area.

    • Ensure the area is well-ventilated.

  • Cleanup (for minor spills) :

    • Don the appropriate PPE (Level 2 or 3, depending on spill size).

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the dry chemical.

    • Carefully sweep the absorbed material into a designated hazardous waste container.[10] Avoid creating dust.[8]

    • Perform a final decontamination of the spill area with a suitable solvent and wipes.

    • For major spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Waste Disposal Plan
  • Collection : All materials contaminated with this compound, including excess reagent, contaminated wipes, disposable PPE, and reaction byproducts, must be collected as hazardous waste.[2]

  • Segregation : Do not mix this waste stream with other incompatible chemical wastes.

  • Containerization : Use a clearly labeled, sealable, and chemically compatible container. The label should read "Hazardous Waste" and include the full chemical name.

  • Disposal : Arrange for pickup and disposal through your institution's EHS office. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[8]

By integrating these detailed protocols and the underlying scientific rationale into your daily workflow, you build a robust culture of safety that protects both the researcher and the research.

References

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Reactant of Route 2
4-Chloro-2-nitrobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.